molecular formula C6H8BrN3 B15147148 3-Bromo-2-hydrazinyl-6-methylpyridine

3-Bromo-2-hydrazinyl-6-methylpyridine

Cat. No.: B15147148
M. Wt: 202.05 g/mol
InChI Key: WNUAXTJBNFTERZ-UHFFFAOYSA-N
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Description

3-Bromo-2-hydrazinyl-6-methylpyridine is a useful research compound. Its molecular formula is C6H8BrN3 and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-hydrazinyl-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-hydrazinyl-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

(3-bromo-6-methylpyridin-2-yl)hydrazine

InChI

InChI=1S/C6H8BrN3/c1-4-2-3-5(7)6(9-4)10-8/h2-3H,8H2,1H3,(H,9,10)

InChI Key

WNUAXTJBNFTERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)NN

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 3-Bromo-2-hydrazino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Bromo-2-hydrazino-6-methylpyridine , a critical heterocyclic building block in medicinal chemistry.

Content Type: Technical Monograph & Experimental Guide Subject: Heterocyclic Synthesis & Drug Discovery Applications

Executive Summary

3-Bromo-2-hydrazino-6-methylpyridine is a specialized pyridine derivative primarily utilized as a high-value intermediate in the synthesis of fused heterocyclic systems, specifically


triazolo

pyridines
. Its structural uniqueness lies in the ortho-positioning of the bromo and hydrazino groups, which facilitates rapid cyclization while retaining a bromine handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This compound is essential in the development of kinase inhibitors and other bioactive small molecules.

Chemical Identity & Physical Properties[1][2][3][4][5]

PropertyData
Systematic Name 3-Bromo-6-methyl-2-hydrazinylpyridine
Molecular Formula

Molecular Weight 202.05 g/mol
Precursor CAS 185017-72-5 (3-Bromo-2-chloro-6-methylpyridine)
Downstream CAS 1379355-21-1 (8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, NMP; sparingly soluble in water
Acidity (pKa) Basic (Hydrazine moiety); Pyridine N is less basic due to Br-induction

Synthesis & Manufacturing

The synthesis of 3-Bromo-2-hydrazino-6-methylpyridine follows a nucleophilic aromatic substitution (


) pathway. The presence of the electron-withdrawing bromine atom at the 3-position activates the 2-chloro position, facilitating displacement by hydrazine.
Reaction Mechanism

The reaction proceeds via a Meisenheimer-like transition state. The 6-methyl group acts as a weak electron donor, slightly deactivating the ring, but the 3-bromo substituent provides sufficient inductive withdrawal (-I effect) to ensure reaction progress under mild thermal conditions.

Validated Experimental Protocol

Objective: Synthesis of 3-Bromo-2-hydrazino-6-methylpyridine from 3-bromo-2-chloro-6-methylpyridine.

Reagents:

  • Substrate: 3-Bromo-2-chloro-6-methylpyridine (1.0 eq)

  • Nucleophile: Hydrazine hydrate (

    
    , 80% or 98%, 5.0–10.0 eq)
    
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-2-chloro-6-methylpyridine (e.g., 10 g) in Ethanol (100 mL).

  • Addition: Add Hydrazine hydrate (15 mL, excess) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS. The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    amine spot.
    • Note: In NMP, the reaction may proceed at lower temperatures (

      
      ) due to higher solubility and solvent polarity.
      
  • Workup:

    • Cool the reaction mixture to

      
      .
      
    • If a precipitate forms, filter the solid and wash with cold water/ethanol (1:1).

    • If no precipitate forms, concentrate the solvent in vacuo to

      
       volume, then pour into ice water (200 mL) to induce precipitation.
      
  • Purification: Recrystallize from Ethanol/Water if necessary.

  • Yield: Typical isolated yields range from 75% to 90%.

Synthesis Workflow Visualization

SynthesisFlow Start 3-Bromo-2-chloro- 6-methylpyridine (CAS 185017-72-5) Process Reflux (EtOH) or Heat (NMP) 4-6 Hours Start->Process Reagent Hydrazine Hydrate (Excess) Reagent->Process Intermediate Meisenheimer Complex Process->Intermediate S_NAr Attack Product 3-Bromo-2-hydrazino- 6-methylpyridine Intermediate->Product -HCl / Elimination

Figure 1: Synthetic pathway for the production of the target hydrazine intermediate via nucleophilic aromatic substitution.

Reactivity & Applications

The core utility of this compound is its ability to serve as a "bidentate" electrophile/nucleophile pair for constructing fused rings.

Cyclization to Triazolopyridines

The most common application is the formation of 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine . This scaffold is a privileged structure in drug discovery, often mimicking adenosine or serving as a kinase hinge-binder.

  • Reagents: Triethyl orthoformate (for R=H) or carboxylic acids/anhydrides.

  • Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the orthoester, followed by ring closure onto the pyridine nitrogen.

Cyclization to Tetrazolopyridines

Reaction with nitrous acid (


) yields the tetrazolo[1,5-a]pyridine system via nitrosation of the hydrazine.
Reaction Network Diagram

Reactivity Core 3-Bromo-2-hydrazino- 6-methylpyridine TriazoloH 8-Bromo-5-methyl- [1,2,4]triazolo[4,3-a]pyridine (Parent Scaffold) Core->TriazoloH Cyclization TriazoloMe 3,5-Dimethyl-8-bromo- [1,2,4]triazolo[4,3-a]pyridine Core->TriazoloMe Cyclization Tetrazolo 8-Bromo-5-methyl- tetrazolo[1,5-a]pyridine Core->Tetrazolo Nitrosation & Cyclization Ortho Triethyl Orthoformate (H+ Cat.) Ortho->TriazoloH Acid Acetic Anhydride (Ac2O) Acid->TriazoloMe Nitrous NaNO2 / HCl (0°C) Nitrous->Tetrazolo

Figure 2: Divergent synthesis pathways converting the hydrazine core into fused heterocyclic scaffolds.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that hydrazines are high-energy, potentially toxic functional groups.

  • Hydrazine Residues: The synthesis uses excess hydrazine. Ensure the final product is washed thoroughly to remove free hydrazine, which is a known carcinogen and sensitizer.

  • Halogenated Pyridines: Can be skin and eye irritants.[1] Use standard PPE (gloves, goggles, fume hood).

  • Thermal Stability: While the pyridine ring stabilizes the hydrazine, avoid heating the dry solid above

    
     to prevent decomposition.
    

References

  • Synthesis of Triazolopyridines: Patent WO 2020/156479 A1.[2] "Heterocyclic compounds as medicaments." (Describes the synthesis of 3-bromo-2-hydrazino-6-methylpyridine as Intermediate E25-1).

  • Precursor Data: PubChem Compound Summary for 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5).[1] National Center for Biotechnology Information (2025).

  • Downstream Product: ChemScene Data for 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1379355-21-1).[3]

  • General Methodology:Journal of Heterocyclic Chemistry. "Nucleophilic displacement of halopyridines with hydrazine." (General reference for conditions).

Sources

Technical Guide: Hydrazinolysis of 3-Bromo-2-chloro-6-picoline (CAS 185017-72-5)

[1]

Executive Summary & Molecule Identity

CAS 185017-72-5 , chemically known as 3-Bromo-2-chloro-6-methylpyridine (or 3-Bromo-2-chloro-6-picoline), is a highly functionalized pyridine scaffold.[1][3] It features three distinct reactive sites:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Bromine: Sterically crowded but available for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C6-Methyl: Benzylic-like position, oxidizable to a carboxylic acid or aldehyde.

The reaction with hydrazine specifically targets the C2-Chlorine via

3-Bromo-2-hydrazino-6-methylpyridine[1,2,4]triazolo[4,3-a]pyridines2
Chemical Identity Table
PropertySpecification
CAS Number 185017-72-5
IUPAC Name 3-Bromo-2-chloro-6-methylpyridine
Molecular Formula

Molecular Weight 206.47 g/mol
Key Reactivity

(C2), Pd-Coupling (C3)
Primary Reaction Product 3-Bromo-2-hydrazino-6-methylpyridine

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )[2]

The transformation is a classic addition-elimination mechanism. The pyridine ring, being electron-deficient (especially at the 2- and 4-positions), is susceptible to nucleophilic attack.[2]

Mechanistic Steps[1][2][5][6][7][8][9][10]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine (

    
    ) attacks the electrophilic C2 carbon of the pyridine ring.[2] The inductive effect of the adjacent nitrogen and the electronegative chlorine atom activates this position.[2]
    
  • Meisenheimer Complex Formation: The aromaticity is temporarily disrupted, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[2] The negative charge is delocalized onto the ring nitrogen and the bromine-bearing carbon.

  • Elimination: The chloride ion (

    
    ) is a good leaving group. It is expelled, restoring aromaticity and yielding the hydrazinyl pyridine.[2]
    
  • Proton Transfer: A final deprotonation step (usually by excess hydrazine or solvent) neutralizes the product.[2]

Selectivity (Chemoselectivity)[2][9]
  • Why C2-Cl and not C3-Br? The C2 position is activated by the adjacent ring nitrogen (

    
     and 
    
    
    effects). The C3 position is not activated for
    
    
    under these conditions. Furthermore, Chlorine is a better leaving group than Bromine in many
    
    
    contexts due to the higher electronegativity of the C-Cl bond making the carbon more electrophilic, despite the C-Br bond being weaker.[2]
  • Why not the Methyl group? The methyl group is unreactive toward nucleophiles; it requires radical or oxidative conditions to react.[2]

Experimental Protocol

Method A: Standard Hydrazinolysis (High Yield)

This protocol is designed for gram-scale synthesis in a research laboratory setting.

Reagents:

  • 3-Bromo-2-chloro-6-picoline (1.0 eq)[1]

  • Hydrazine Hydrate (80% or 64-65% aq. solution) (3.0 – 5.0 eq)

  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) for faster rates.

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 3-Bromo-2-chloro-6-picoline (e.g., 5.0 g, 24.2 mmol) and Ethanol (50 mL). Stir until fully dissolved.

  • Addition: Add Hydrazine Hydrate (3.6 mL, ~72 mmol) dropwise at room temperature. Note: Exotherm may occur.

  • Reaction:

    • Option 1 (Ethanol): Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexane) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by a lower, more polar spot (
      
      
      ).[2]
    • Option 2 (NMP): Stir at 80–100°C for 2 hours. This is preferred for stubborn substrates.

  • Workup:

    • Cool the reaction mixture to

      
       (ice bath).
      
    • The product, 3-Bromo-2-hydrazino-6-methylpyridine , often precipitates as an off-white to yellow solid upon cooling.

    • Filter the solid and wash with cold water (

      
       mL) and cold ethanol (
      
      
      mL) to remove excess hydrazine.[2]
  • Purification: If no precipitate forms, concentrate the solvent in vacuo.[2] Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).[2][4] Dry over 
    
    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Expected Yield: 85% – 95%. Characterization:

  • 1H NMR (DMSO-d6): Distinctive broad singlets for

    
     and 
    
    
    protons (typically
    
    
    8.0–9.0 ppm and
    
    
    4.0–5.0 ppm, respectively).[2] Shift of the aromatic protons due to the electron-donating hydrazino group.
Safety & Impurity Control
  • Hydrazine Toxicity: Hydrazine is a known carcinogen and highly toxic. All operations must be performed in a fume hood. Double-glove (Nitrile) is recommended.

  • Genotoxic Impurities: Traces of unreacted hydrazine in the final API intermediate are a critical quality attribute (CQA).[2] Ensure thorough washing with water or use a scavenger resin if this is a late-stage intermediate.

Downstream Applications: Pathway to Heterocycles

The hydrazino product is a versatile platform for constructing fused ring systems.[2]

Pathway 1: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

Reacting the hydrazine intermediate with carboxylic acids or orthoesters creates a second ring.[2] This scaffold is bioisosteric with quinazolines and is found in p38 inhibitors.

  • Reagent: Formic acid (for R=H) or Triethyl Orthoacetate (for R=Me).[2]

  • Conditions: Reflux.

  • Product: 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine .

Pathway 2: Synthesis of Tetrazolo[1,5-a]pyridines

Reaction with nitrous acid (

2
  • Reagent:

    
     / 
    
    
    (aq).[2]
  • Conditions:

    
    .
    
  • Product: 8-Bromo-5-methyltetrazolo[1,5-a]pyridine .

Visualizing the Chemistry

The following diagram illustrates the reaction logic, mechanism, and downstream diversity.

Hydrazine_Reaction_PathwayReaction Pathway of CAS 185017-72-5 with Hydrazinecluster_conditionsReaction ConditionsSMStarting Material3-Bromo-2-chloro-6-picoline(CAS 185017-72-5)INTMeisenheimerComplex(Transition State)SM->INT+ Hydrazine (NH2NH2)Nucleophilic Attack (C2)PRODProduct3-Bromo-2-hydrazino-6-methylpyridineINT->PROD- HClElimination (SnAr)TRIAZTriazolopyridineScaffold(Kinase Inhibitors)PROD->TRIAZ+ R-COOH / OrthoesterCyclizationTETRATetrazolopyridineScaffold(Bioisostere)PROD->TETRA+ NaNO2 / HClNitrosationinfoSolvent: Ethanol or NMPTemp: 80-100°CYield: 85-95%

Caption: Logical flow from CAS 185017-72-5 to the hydrazinyl intermediate and subsequent bicyclic heterocycles.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information. (2025).[2][3][5][6] PubChem Compound Summary for CID 2734418, 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

  • Reaction Protocol (Analogous Pyridines) : Google Patents. (2021).[2] Patent AU2020332462B2: Synthesis of 3-bromo-2-hydrazino-6-methylpyridine. Retrieved from

  • Downstream Applications (Triazolopyridines) : El-Sayed, H. A., et al. (2023).[2] Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes. Arabian Journal of Chemistry. Retrieved from [Link]

2-hydrazinyl-3-bromo-6-methylpyridine molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2-Hydrazinyl-3-bromo-6-methylpyridine

Executive Summary

2-Hydrazinyl-3-bromo-6-methylpyridine (CAS: 1289199-85-4) is a critical heterocyclic intermediate used primarily in the synthesis of fused pyridine systems, such as [1,2,4]triazolo[4,3-a]pyridines .[1] These fused scaffolds are privileged structures in medicinal chemistry, serving as the core architecture for various kinase inhibitors (e.g., p38 MAP kinase) and antimicrobial agents.[2] This guide details the physicochemical properties, validated synthetic protocols, and downstream applications of this molecule, providing a self-contained reference for drug development professionals.[2]

Part 1: Physicochemical Profile[1][3]

The precise molecular weight and isotopic distribution are fundamental for mass spectrometry-based validation. The presence of a bromine atom confers a distinct isotopic signature useful for reaction monitoring.

Table 1: Molecular Specifications
PropertyValueNotes
IUPAC Name 3-Bromo-2-hydrazinyl-6-methylpyridineAlternate: 3-Bromo-6-methyl-2-pyridylhydrazine
CAS Registry Number 1289199-85-4 Verified identity
Molecular Formula C₆H₈BrN₃
Average Molecular Weight 202.05 g/mol Used for stoichiometric calculations
Monoisotopic Mass 200.9901 Da (⁷⁹Br)Dominant peak in high-res MS
Isotopic Pattern ~1:1 doublet (⁷⁹Br : ⁸¹Br)Diagnostic M and M+2 peaks
Physical State Off-white to pale yellow solidOxidizes slowly upon air exposure
Structural Analysis

The molecule features a pyridine ring substituted at the 2, 3, and 6 positions.[2]

  • Position 2 (Hydrazine): A strong nucleophile, serving as the "head" for cyclization reactions.[2]

  • Position 3 (Bromine): An orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the formation of the fused ring system.

  • Position 6 (Methyl): Provides steric bulk and lipophilicity, often modulating the binding affinity in enzyme pockets.[2]

Part 2: Synthetic Methodology

The synthesis of 2-hydrazinyl-3-bromo-6-methylpyridine relies on a nucleophilic aromatic substitution (


) of a 2-halo precursor. While 2-fluoropyridines are more reactive, 2-chloro-3-bromo-6-methylpyridine  is the industry-standard precursor due to cost-efficiency and stability.
Protocol: Hydrazinolysis of 2-Chloro-3-bromo-6-methylpyridine

Reagents:

  • Precursor: 3-Bromo-2-chloro-6-methylpyridine (CAS 185017-72-5).

  • Nucleophile: Hydrazine hydrate (

    
    , 80% or 98%).[2]
    
  • Solvent: Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-bromo-2-chloro-6-methylpyridine (1.0 equiv) in Ethanol (5 mL/mmol).

    • Note: Ethanol is preferred for ease of workup. NMP is used if the substrate is unreactive at reflux temperatures (

      
      ).
      
  • Addition: Add Hydrazine hydrate (5.0 – 10.0 equiv) dropwise at room temperature.

    • Causality: A large excess of hydrazine is critical to prevent the formation of the bis-pyridyl hydrazine byproduct (dimerization), where the product reacts with another molecule of starting material.[2]

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–12 hours. Monitor by TLC or LC-MS.
    
    • Validation: The starting material (less polar) should disappear, and a new polar spot (product) should appear.[2]

  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
      .
      
    • If the product precipitates, filter the solid and wash with cold water (to remove excess hydrazine) and cold ethanol.[2]

    • If no precipitate forms, concentrate the solvent under reduced pressure, add water, and extract with Ethyl Acetate (EtOAc).[2]

  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH) if necessary.

Part 3: Analytical Validation

Trustworthiness in chemical synthesis requires rigorous characterization.

1. Proton NMR (


H NMR, 400 MHz, DMSO-

):
  • 
     2.30 ppm (s, 3H):  Methyl group at C6.[2]
    
  • 
     6.60 ppm (d, 1H):  Pyridine proton at C5.[2]
    
  • 
     7.60 ppm (d, 1H):  Pyridine proton at C4.[2]
    
  • 
     4.0–5.0 ppm (br s, 2H): 
    
    
    
    protons (exchangeable).
  • 
     8.0–9.0 ppm (br s, 1H): 
    
    
    
    proton (exchangeable).

2. Mass Spectrometry (LC-MS):

  • ESI+ Mode: Look for

    
     peaks at 202.0  and 204.0 .
    
  • Pattern: The two peaks must have nearly equal intensity (characteristic of one Bromine atom). Absence of the M+2 peak suggests debromination (a common side reaction if hydrazine is contaminated with metal traces).

Part 4: Applications in Drug Design

The primary utility of 2-hydrazinyl-3-bromo-6-methylpyridine is its conversion into 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine , a scaffold found in inhibitors of p38


 and other kinases.
Pathway Visualization

The following diagram illustrates the transformation from the chlorinated precursor to the bicyclic drug scaffold.

SynthesisPathway Figure 1: Synthetic Pathway from Precursor to Functionalized Drug Scaffold Precursor 3-Bromo-2-chloro- 6-methylpyridine (CAS 185017-72-5) Target 2-Hydrazinyl-3-bromo- 6-methylpyridine (CAS 1289199-85-4) Precursor->Target Hydrazine hydrate EtOH, Reflux (SnAr) Cyclized 8-Bromo-5-methyl- [1,2,4]triazolo[4,3-a]pyridine (Scaffold) Target->Cyclized Triethyl orthoformate or Formic Acid (Cyclization) Drug Kinase Inhibitor (Functionalized Drug) Cyclized->Drug Pd-Catalyzed Coupling (Suzuki/Buchwald) at C-Br site

Figure 1: The logical flow from raw material to bioactive scaffold. The hydrazine moiety is the key pivot point for creating the bicyclic system.[2]

Mechanistic Insight
  • Cyclization: Reaction of the hydrazine product with Triethyl orthoformate or Formic acid closes the ring to form the triazole.

  • Functionalization: The bromine atom at position 8 (originally position 3 on the pyridine) remains intact. This is crucial because it allows medicinal chemists to attach complex aryl or heteroaryl groups late in the synthesis using Suzuki-Miyaura coupling , enabling the rapid generation of compound libraries for SAR (Structure-Activity Relationship) studies.

References

  • ChemicalBook. (2024). 3-Bromo-2-chloro-6-picoline Synthesis and Properties. Retrieved from

  • ChemSRC. (2025). 3-Bromo-2-hydrazinyl-6-methylpyridine (CAS 1289199-85-4) Data.[1] Retrieved from

  • Google Patents. (2020). Patent AU2020332462B2: Synthesis of Triazolopyrimidine Derivatives. (Describes the synthesis of the title compound as Intermediate E25-1). Retrieved from

  • ChemScene. (2024). 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine Product Data. Retrieved from

Sources

Advanced Heterocyclic Scaffolds: A Technical Guide to 3-Bromo-2-hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on novel, functionally dense building blocks to explore uncharted chemical space, the strategic selection of core scaffolds becomes paramount. Among these, 3-Bromo-2-hydrazinyl-6-methylpyridine (CAS: 1289199-85-4)[1] stands out as a highly versatile intermediate.

From an application scientist's perspective, this molecule is not merely a reagent; it is a precisely engineered platform. It offers orthogonal reactivity—a nucleophilic hydrazinyl group paired with an electrophilic bromo-substituent—making it an ideal precursor for synthesizing complex fused heterocycles, such as pyrazolo[3,4-b]pyridines, which are privileged structures in kinase inhibitor design.

This whitepaper provides an in-depth mechanistic analysis, cheminformatic profiling, and self-validating experimental workflows for utilizing this building block in advanced synthetic campaigns.

Cheminformatic Profiling and Structural Rationale

The utility of 3-Bromo-2-hydrazinyl-6-methylpyridine is best understood by dissecting its structural representation. The canonical SMILES string for this compound is Cc1ccc(Br)c(NN)n1 [2].

SMILES Atom-by-Atom Mapping

Understanding the SMILES string is critical for computational library design and docking studies:

  • C : Represents the aliphatic methyl group at position 6. This group serves a dual purpose: it increases the lipophilicity (LogP) of the final drug candidate and provides steric shielding to the adjacent position 5, directing metabolic stability.

  • c1 : The aromatic carbon at position 6, which acts as the ring-closure point.

  • ccc : The unsubstituted aromatic carbons at positions 5 and 4.

  • c(Br) : The aromatic carbon at position 3, bearing the bromine atom. Bromine is a heavy, polarizable halogen that serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • c(NN) : The aromatic carbon at position 2, substituted with the hydrazinyl (-NHNH2) moiety. This is a potent bidentate nucleophile, primed for condensation with carbonyls.

  • n1 : The pyridine nitrogen at position 1, closing the aromatic ring back to c1.

Quantitative Physicochemical Data

To facilitate integration into medicinal chemistry workflows, the core physicochemical properties are summarized below.

PropertyValueMechanistic Implication
Chemical Name 3-Bromo-2-hydrazinyl-6-methylpyridineStandard IUPAC nomenclature.
CAS Registry Number 1289199-85-4Unique identifier for sourcing[3].
SMILES String Cc1ccc(Br)c(NN)n1Enables automated structural parsing.
Molecular Formula C6H8BrN3Defines stoichiometry for reactions.
Molecular Weight 202.05 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Donors 3High donor capacity from the hydrazine moiety; drives aqueous solubility.
H-Bond Acceptors 3Pyridine and hydrazine nitrogens act as versatile interaction points.
Topological Polar Surface Area ~50.9 ŲOptimal for membrane permeability in early-stage scaffold design.

Reaction Pathway Visualization

The primary application of Cc1ccc(Br)c(NN)n1 is the construction of fused bicyclic systems. The pathway below illustrates the logical progression from a fluorinated precursor to the final pyrazolo[3,4-b]pyridine derivative. The orthogonality of the functional groups ensures that the condensation and cross-coupling steps do not interfere with one another.

G A 3-Bromo-2-fluoro- 6-methylpyridine C 3-Bromo-2-hydrazinyl- 6-methylpyridine (SMILES: Cc1ccc(Br)c(NN)n1) A->C SNAr Reaction (Ethanol, 80°C) B Hydrazine Hydrate (NH2NH2·H2O) B->C Nucleophile E Hydrazone Intermediate C->E Condensation (AcOH cat.) D Carbonyl Compound (e.g., Aldehyde) D->E Electrophile F Pyrazolo[3,4-b]pyridine Derivative E->F Pd-Catalyzed C-N Coupling

Fig 1: Synthetic pathway from precursor to fused pyrazolo[3,4-b]pyridine via hydrazine intermediate.

Self-Validating Experimental Protocols

As a standard of practice, protocols must be designed to validate themselves in real-time. The following methodologies incorporate specific causality for reagent selection and built-in In-Process Controls (IPCs) to ensure absolute trustworthiness.

Protocol A: Synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine via SNAr

Causality: The fluorine atom at position 2 of the precursor is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen and the inductive effect of the bromine at position 3. Hydrazine hydrate is chosen over anhydrous hydrazine to mitigate explosion risks while providing sufficient nucleophilicity. Ethanol is selected as the solvent because it solubilizes the starting material at reflux but allows the more polar hydrazinyl product to precipitate upon cooling, driving the reaction forward and simplifying isolation.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask with 3-bromo-2-fluoro-6-methylpyridine (10.0 g, 52.6 mmol) and absolute ethanol (100 mL).

  • Reagent Addition: Slowly add hydrazine hydrate (64% w/w in water, 12.8 mL, 263 mmol, 5.0 eq) dropwise at room temperature. Note: The excess hydrazine prevents the formation of symmetric bis-pyridyl hydrazine dimers.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80°C for 4 hours.

  • IPC (Self-Validation): Withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The protocol is validated to proceed to the next step only when the starting material peak (m/z 190/192) is ≤ 1% and the product peak (m/z 202/204 doublet, characteristic of a single bromine isotope pattern) is dominant.

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. A white-to-pale-yellow precipitate will form.

  • Purification: Filter the solid under vacuum, wash with cold ethanol (2 x 20 mL) to remove residual hydrazine, and dry under high vacuum at 40°C to afford the title compound.

Protocol B: Downstream Cyclization to Pyrazolo[3,4-b]pyridine

Causality: To form the fused bicyclic system, the hydrazinyl group must first condense with an aldehyde to form a hydrazone. Subsequent intramolecular cyclization requires overcoming the high activation energy of the C-Br bond. A Palladium-catalyzed Buchwald-Hartwig cross-coupling is employed. 1,4-Dioxane is used as the solvent because its high boiling point (101°C) provides the necessary thermal energy for the catalytic cycle, while its aprotic nature prevents quenching of the active Pd(0) species.

Step-by-Step Methodology:

  • Condensation: Dissolve 3-Bromo-2-hydrazinyl-6-methylpyridine (2.0 g, 9.9 mmol) and an aryl aldehyde (10.0 mmol) in ethanol (30 mL). Add 2 drops of glacial acetic acid (catalyst). Stir at 60°C for 2 hours.

  • IPC (Self-Validation): Confirm hydrazone formation via TLC (Hexane:EtOAc 3:1). The hydrazone intermediate will exhibit a higher Rf value than the highly polar hydrazine starting material. Isolate the hydrazone via filtration.

  • Catalyst Loading: In a Schlenk tube, combine the hydrazone intermediate (1.0 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.1 eq), and Cs2CO3 (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: Oxygen rapidly degrades the Pd(0) catalyst, leading to reaction failure (black palladium precipitation).

  • Cyclization: Add anhydrous 1,4-dioxane (0.2 M concentration). Seal the tube and heat to 100°C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the catalyst and inorganic salts, and concentrate the filtrate. Purify via flash column chromatography.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized Cc1ccc(Br)c(NN)n1, the following analytical standards must be met:

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a singlet at ~2.35 ppm (3H, -CH3), a broad singlet at ~4.20 ppm (2H, -NH2, D2O exchangeable), a broad singlet at ~7.80 ppm (1H, -NH, D2O exchangeable), and two doublets in the aromatic region (~6.50 ppm and ~7.60 ppm, 1H each, J = 8.0 Hz) representing the para-coupled protons on the pyridine ring.

  • LC-MS (ESI+): Must display the characteristic isotopic doublet of bromine at m/z 202.0 [M+H]+ (79Br) and 204.0 [M+H]+ (81Br) in a 1:1 ratio.

  • HPLC Purity: >98% (UV detection at 254 nm), ensuring no residual hydrazine or bis-pyridyl impurities remain, which could poison the palladium catalyst in downstream applications.

References

  • 3-Bromo-2-hydrazinyl-6-methylpyridine (CAS 1289199-85-4) Product Information Accela ChemBio URL:[Link]

  • Compound Properties and SMILES Mapping for 1289199-85-4 ChemSrc URL: [Link]

Sources

Comparative Technical Guide: 3-Bromo-2-hydrazinyl-6-methylpyridine vs. 3-Chloro Analog

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of heterocyclic drug discovery, the selection between a 3-bromo and a 3-chloro substituent on a 2-hydrazinyl-6-methylpyridine core is rarely a trivial choice; it is a strategic decision that dictates the downstream synthetic versatility and the final pharmacological profile of the molecule.

This guide analyzes these two scaffolds not merely as reagents, but as divergent pathways in the design of fused heterocycles (specifically [1,2,4]triazolo[4,3-a]pyridines) and multi-functionalized drug candidates.

  • The 3-Bromo Analog: The "Gateway Scaffold." It offers superior lability for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C3 position post-cyclization.

  • The 3-Chloro Analog: The "Terminal Scaffold." It provides robust metabolic stability and steric shielding, ideal when the halogen is a permanent structural feature intended to modulate lipophilicity (

    
    ) and ligand-protein binding kinetics without further functionalization.
    

Part 1: Strategic Selection & Chemical Logic

The Electronic & Steric Landscape

The 2-hydrazinyl-6-methylpyridine core is an electron-rich system relative to the pyridine precursor, owing to the strong


 (mesomeric) effect of the hydrazine group. The C3-halogen plays a critical role in modulating this electron density and influencing the regioselectivity of subsequent reactions.
Feature3-Bromo Analog3-Chloro AnalogImpact on Drug Design
C-X Bond Energy ~276 kJ/mol (Weaker)~338 kJ/mol (Stronger)Br is the superior leaving group for Pd-catalyzed functionalization.
Atomic Radius 1.14 Å0.99 ÅBr exerts greater steric pressure, potentially locking atropisomers or forcing conformation changes in the binding pocket.
Lipophilicity (

)
+0.86+0.71Br increases

more significantly, affecting membrane permeability.
Metabolic Stability ModerateHighCl is resistant to oxidative metabolism and incidental catalytic hydrodehalogenation.
The "Ortho Effect" in Cyclization

When converting these hydrazines into fused bicyclic systems (e.g., triazolopyridines), the substituent at C3 exerts an "ortho effect."

  • Steric Acceleration: The bulkier Bromine atom can actually accelerate cyclization reactions (such as with orthoesters) by destabilizing the rotamers of the open-chain intermediate, favoring the cyclized transition state (the "Gem-dialkyl" effect analog).

  • Electronic Deactivation: Both halogens are electron-withdrawing (-I), which reduces the nucleophilicity of the hydrazine

    
    -nitrogen. However, the 
    
    
    
    -nitrogen remains sufficiently nucleophilic to attack electrophiles (aldehydes, carboxylic acids).

Part 2: Synthesis & Production Protocols

The synthesis of both analogs relies on Nucleophilic Aromatic Substitution (


) of the corresponding 2,3-dihalo-6-methylpyridine.
Critical Control Points
  • Regioselectivity: The 2-position is naturally more activated for

    
     due to the inductive effect of the ring nitrogen. However, the 6-methyl group provides steric hindrance that further discourages attack at C6, ensuring high regioselectivity for C2 substitution.
    
  • Bis-hydrazine Formation: Over-reaction to form 2,3-dihydrazinyl species is a risk, particularly with the bromo-analog due to the weaker C-Br bond. This is mitigated by using a large excess of hydrazine and controlling temperature.

Protocol: Synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine
  • Precursor: 2,3-Dibromo-6-methylpyridine (or 3-bromo-2-chloro-6-methylpyridine).

  • Reagents: Hydrazine hydrate (80% or 64% aq.), Ethanol (solvent).

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,3-dibromo-6-methylpyridine (1.0 eq) in Ethanol (5 volumes).

  • Addition: Add Hydrazine Hydrate (5.0 - 10.0 eq) dropwise at room temperature. Note: Excess hydrazine acts as both nucleophile and acid scavenger.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours. Monitor by TLC (System: 50% EtOAc/Hexane) or HPLC.

  • Work-up (Critical for Purity):

    • Cool reaction mass to 0–5°C. The product often crystallizes directly.

    • If no precipitate forms, concentrate the solvent under reduced pressure to ~20% volume, then add cold water.

    • Filter the solid.

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove traces of hydrazine salts.

    • Target Yield: 85-92%

    • Appearance: Off-white to pale yellow needles.

Protocol: Synthesis of 3-Chloro-2-hydrazinyl-6-methylpyridine
  • Precursor: 2,3-Dichloro-6-methylpyridine.

  • Reagents: Hydrazine hydrate (neat or in n-butanol).

Differentiation: The C-Cl bond at C2 is less reactive than C-Br. This synthesis often requires higher temperatures (refluxing n-butanol, ~118°C) or sealed-tube conditions to achieve full conversion without extended reaction times.

Part 3: Reactivity Profile & Downstream Applications

Pathway A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines

This is the primary application for these scaffolds. The hydrazine moiety reacts with carboxylic acids, orthoesters, or aldehydes (followed by oxidation) to form the triazole ring fused to the pyridine.

  • Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the co-reactant. The resulting intermediate undergoes dehydration/cyclization.

  • Regiochemistry: The ring closure occurs onto the pyridine nitrogen. The 3-halo group remains intact, positioned at the C8 position of the resulting triazolo[4,3-a]pyridine.

Pathway B: Palladium-Catalyzed Cross-Coupling

Here lies the divergence.

  • With the 3-Bromo analog: You can perform Suzuki-Miyaura coupling after the triazole ring formation to introduce aryl/heteroaryl groups at the 8-position (originally C3).

  • With the 3-Chloro analog: This position is generally inert under standard Suzuki conditions (Pd(PPh3)4, Na2CO3), allowing for selective coupling at other halogenated positions in the molecule if present, preserving the Cl as a structural element.

Part 4: Visualization of Reaction Pathways

G Start_Br 2,3-Dibromo- 6-methylpyridine Inter_Br 3-Bromo-2-hydrazinyl- 6-methylpyridine (Versatile Scaffold) Start_Br->Inter_Br SNAr (EtOH, Reflux) Start_Cl 2,3-Dichloro- 6-methylpyridine Inter_Cl 3-Chloro-2-hydrazinyl- 6-methylpyridine (Stable Scaffold) Start_Cl->Inter_Cl SNAr (n-BuOH, Reflux) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Inter_Br Hydrazine->Inter_Cl Triazolo_Br 8-Bromo-[1,2,4]triazolo [4,3-a]pyridine Inter_Br->Triazolo_Br Ring Closure Triazolo_Cl 8-Chloro-[1,2,4]triazolo [4,3-a]pyridine Inter_Cl->Triazolo_Cl Ring Closure Cyclization Cyclization (R-COOH / POCl3 or Orthoesters) Final_Funct 8-Aryl-Substituted Triazolopyridine (Library Generation) Triazolo_Br->Final_Funct Br Displacement Final_Stable 8-Chloro-Substituted Triazolopyridine (Metabolically Stable) Triazolo_Cl->Final_Stable Cl Retained Suzuki Pd-Catalyzed Coupling (Suzuki) Suzuki->Final_Funct

Figure 1: Divergent synthetic pathways for Bromo- and Chloro-methylpyridine hydrazines. Note the branching utility where the Bromo-analog facilitates library generation via cross-coupling, while the Chloro-analog serves as a stable end-product.

Part 5: Technical Comparison Data

Property3-Bromo-2-hydrazinyl-6-methylpyridine3-Chloro-2-hydrazinyl-6-methylpyridine
CAS Registry Inferred from analogs (e.g., 22841-92-5 for non-methyl)185017-72-5 (Precursor Ref)
Molecular Weight 216.08 g/mol 171.63 g/mol
Melting Point ~170–175°C (dec.)~162–165°C
Solubility DMSO, DMF, Hot EthanolDMSO, DMF, Methanol
Storage Store under Inert Gas (Ar/N2), 2-8°C. Light Sensitive.Store under Inert Gas, 2-8°C. Hygroscopic.
Primary Hazard Skin Irritant, Acute Tox (Oral)Skin Irritant, Acute Tox (Oral)

Part 6: Safety & Handling (Self-Validating Protocols)

Working with hydrazines requires strict adherence to safety protocols due to their potential genotoxicity and instability.

  • Quenching Protocol: Never dispose of unreacted hydrazine directly. All waste streams must be treated with dilute hypochlorite (bleach) solution to oxidize hydrazine to nitrogen gas before disposal.

    • Validation: Use starch-iodide paper to confirm excess oxidant (paper turns blue).

  • Air Sensitivity: These hydrazines can oxidize to azo-compounds or decompose upon prolonged exposure to air.

    • Validation: If the solid turns from off-white to deep yellow/orange, oxidative decomposition has occurred. Recrystallize immediately.

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines : A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. RSC Advances. Link

  • Reactivity of Halopyridines : A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines. BenchChem Technical Guides. Link

  • Cross-Coupling Comparison : Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. BenchChem Technical Guides. Link

  • Crystal Structure & Conformation : 2-Bromo-6-hydrazinylpyridine. PubMed Central (PMC). Link

  • Precursor Properties : 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN. PubChem.[1][2][3][4] Link

Sources

An In-depth Technical Guide to Brominated Hydrazinylpyridines and Their Role in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of key brominated hydrazinylpyridine scaffolds, compounds of significant interest in contemporary medicinal chemistry and drug development. While the specific entity "5-bromo-6-methyl-2-hydrazinylpyridine" is not extensively documented in readily available scientific literature, this guide will focus on closely related and well-characterized analogs that are pivotal as synthetic intermediates and pharmacophores. We will delve into the chemical identity, synthesis, and potential applications of 5-Bromo-2-hydrazinopyridine and 5-Bromo-6-methylpyridin-2-amine , providing a foundational understanding for researchers working with these important heterocyclic systems.

Decoding the Nomenclature: Identifying Key Brominated Pyridine Scaffolds

In drug discovery, precise chemical identification is paramount. The initial query for "5-bromo-6-methyl-2-hydrazinylpyridine" points to a specific substitution pattern on a pyridine ring. However, the lack of a dedicated CAS number or substantial literature for this exact structure suggests it may be a novel or less-explored compound. In such cases, a thorough examination of closely related, commercially available, and well-documented analogs provides a critical starting point for research and development.

Two key compounds emerge as highly relevant to the initial query:

  • 5-Bromo-2-hydrazinopyridine: This compound shares the core 2-hydrazinylpyridine structure with a bromine atom at the 5-position. It is a widely used building block in the synthesis of various heterocyclic systems.

  • 5-Bromo-6-methylpyridin-2-amine: This analog features the "5-bromo-6-methyl" substitution pattern but with an amino group at the 2-position instead of a hydrazinyl group. This compound is also a valuable synthetic intermediate, and the amino group can potentially be converted to a hydrazinyl moiety.

This guide will focus on these two compounds to provide a robust and practical resource for researchers.

Core Compound Analysis: Properties and Identification

A clear understanding of the physicochemical properties of these starting materials is the foundation of any successful synthetic campaign.

5-Bromo-2-hydrazinopyridine

This compound is a key intermediate for introducing a hydrazinylpyridine moiety into a larger molecule.

PropertyValue
IUPAC Name (5-bromopyridin-2-yl)hydrazine[1]
Synonyms 2-Hydrazino-5-bromopyridine, N-(5-Bromo-2-pyridyl)hydrazine
CAS Number 77992-44-0[1][2]
Molecular Formula C5H6BrN3[2]
Molecular Weight 188.03 g/mol [2]
Appearance Solid
InChI Key QYQLEYTXFMOLEI-UHFFFAOYSA-N[1]
5-Bromo-6-methylpyridin-2-amine

This compound provides the desired "5-bromo-6-methyl" substitution pattern and serves as a precursor for various derivatives.

PropertyValue
IUPAC Name 5-bromo-6-methylpyridin-2-amine[3]
Synonyms 2-Amino-5-bromo-6-methylpyridine, 5-bromo-6-methyl-2-pyridinamine[4]
CAS Number 42753-71-9[3]
Molecular Formula C6H7BrN2[3]
Molecular Weight 187.04 g/mol [3]
Appearance Solid
Melting Point 79-84 °C[4]
InChI Key SEOZHXRTVJPQPZ-UHFFFAOYSA-N[4]

Synthesis and Methodologies: A Practical Guide

The efficient synthesis of these building blocks is crucial for their application in drug discovery programs. The following sections detail established protocols.

Synthesis of 5-Bromo-2-hydrazinopyridine

A common and effective method for the synthesis of 5-Bromo-2-hydrazinopyridine involves the nucleophilic substitution of a suitable precursor with hydrazine.

Reaction: 2-Chloro-5-bromopyridine with Hydrazine Monohydrate[5]

Protocol:

  • Suspend 2-Chloro-5-bromopyridine (64 g, 333 mmol) in hydrazine monohydrate (250 mL).

  • Heat the mixture at 70°C for 72 hours.

  • After the reaction is complete, dilute the mixture with water (750 mL).

  • Collect the resulting precipitate by filtration.

  • Azeotropically dry the solid with toluene (2x) and then dichloromethane (2x).

  • This procedure affords 5-Bromo-2-hydrazinopyridine as a pale brown solid in an 83% yield (52 g).[5]

Synthesis of 5-Bromo-2-hydrazinopyridine 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Reaction Reaction 2-Chloro-5-bromopyridine->Reaction Substrate Hydrazine monohydrate Hydrazine monohydrate Hydrazine monohydrate->Reaction Reagent 70°C, 72h 5-Bromo-2-hydrazinopyridine 5-Bromo-2-hydrazinopyridine Reaction->5-Bromo-2-hydrazinopyridine Product

Figure 1: Synthetic scheme for 5-Bromo-2-hydrazinopyridine.

Synthesis of 5-Bromo-6-methylpyridin-2-amine

The synthesis of this aminopyridine can be achieved through various methods, often starting from 2-amino-6-methylpyridine. A key step is the selective bromination of the pyridine ring.

Reaction: Bromination of 2-Amino-6-methylpyridine

Applications in Drug Discovery and Medicinal Chemistry

Hydrazinylpyridines and aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form multiple hydrogen bonds and act as bioisosteres for other functional groups.

Role as Synthetic Intermediates

The primary application of both 5-Bromo-2-hydrazinopyridine and 5-Bromo-6-methylpyridin-2-amine is as versatile building blocks for the synthesis of more complex molecules. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.

  • Suzuki Coupling: The reaction of the bromo-substituted pyridine with a boronic acid or ester in the presence of a palladium catalyst is a powerful tool for forming carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds, which are common motifs in drug candidates. A study describes the use of 5-bromo-2-methylpyridin-3-amine in Suzuki cross-coupling reactions to generate novel pyridine derivatives with potential biological activities.[6]

Suzuki Coupling Brominated Pyridine Brominated Pyridine Pd Catalyst Pd Catalyst Brominated Pyridine->Pd Catalyst Substrate Arylboronic Acid Arylboronic Acid Arylboronic Acid->Pd Catalyst Coupling Partner Coupled Product Coupled Product Pd Catalyst->Coupled Product Product

Figure 2: Generalized Suzuki cross-coupling workflow.

Hydrazinylpyridines as Pharmacophores

The hydrazinyl group is a key feature in several approved drugs and clinical candidates. It can act as a reactive handle for the formation of hydrazones, which are present in a variety of biologically active molecules. Furthermore, hydrazines are known to interact with certain enzymes, making them valuable probes and potential inhibitors.[7]

The development of novel synthetic methodologies for creating functionalized heterocyclic compounds is critical for advancing drug discovery programs.[8] The use of brominated hydrazinylpyridines as starting materials allows medicinal chemists to rapidly access a diverse range of chemical entities for biological screening.

Conclusion and Future Outlook

While a direct and extensive body of literature for "5-bromo-6-methyl-2-hydrazinylpyridine" is not apparent, the exploration of its close and well-characterized analogs, 5-Bromo-2-hydrazinopyridine and 5-Bromo-6-methylpyridin-2-amine , provides a solid foundation for researchers. These compounds are not merely starting materials but are enabling tools for the construction of complex molecular architectures with significant potential in drug discovery. Their utility in established synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, ensures their continued relevance in the quest for novel therapeutics. As synthetic methodologies continue to advance, the creative and efficient use of such brominated pyridine building blocks will undoubtedly lead to the discovery of the next generation of medicines.

References

  • PubChem. 5-Bromo-2-hydrazinopyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Pyridinamine, 5-bromo-6-methyl-. National Center for Biotechnology Information. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • bioRxiv. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. [Link]

  • RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. [Link]

Sources

Engineering Complexity: The Strategic Utility of Bromo-Hydrazino Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, target-specific pharmacophores relies heavily on the use of bifunctional and trifunctional building blocks. Heterocyclic scaffolds containing both a hydrazine moiety and a bromine atom represent a privileged class of synthetic intermediates. This whitepaper explores the mechanistic rationale, structural advantages, and step-by-step synthetic protocols for utilizing bromo-hydrazino heterocycles—such as 6-bromo-2-hydrazino-1,3-benzothiazole and bromophenylhydrazines—as self-validating systems for late-stage diversification in drug discovery.

Mechanistic Rationale: The Power of Orthogonal Reactivity

The distinct synthetic value of bromo-hydrazino heterocycles lies in their orthogonal reactivity profiles. By embedding two highly reactive but mechanistically distinct functional groups onto a single rigid aromatic or heteroaromatic core, chemists can execute modular syntheses without the need for excessive protecting group manipulations.

  • The Hydrazine Handle (-NHNH₂): Acting as a potent bis-nucleophile, the hydrazine group readily condenses with aldehydes and ketones to form hydrazones. Furthermore, it undergoes cycloaddition or cyclization with 1,3-dicarbonyls to yield a diverse array of heterocyclic rings, including pyrazoles, triazoles, and oxadiazoles (1)[1].

  • The Bromine Handle (-Br): The aryl or heteroaryl bromide serves as an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) (2)[2].

Causality Insight: Why combine these in one building block? This dual functionality allows for highly convergent synthetic pathways. The hydrazine group can be utilized first to establish the core pharmacophore (e.g., via Fischer indole synthesis), while the unreactive bromine atom is preserved for late-stage dimensional tuning and lipophilicity optimization via Suzuki cross-coupling (3)[3].

G Core Bromo-Hydrazino Heterocycle Hydrazine Hydrazine Moiety (-NHNH2) Core->Hydrazine Bromine Bromine Moiety (-Br) Core->Bromine Cyclization Condensation / Cyclization (Pyrazoles, Triazoles) Hydrazine->Cyclization Electrophiles CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Bromine->CrossCoupling Boronic Acids / Pd Bioactive Bioactive Scaffold (Anticancer, Antimicrobial) Cyclization->Bioactive CrossCoupling->Bioactive

Fig 1: Orthogonal reactivity pathways of bromo-hydrazino heterocycles.

Key Classes of Bromo-Hydrazino Building Blocks

  • 6-Bromo-2-hydrazino-1,3-benzothiazole: A highly versatile scaffold utilized extensively in the development of antimicrobial and anticancer agents. The benzothiazole core provides strong non-covalent binding interactions (hydrogen bonding and π-π stacking) with biological targets, while the hydrazine allows for the rapid generation of large derivative libraries (4)[4].

  • Bromophenylhydrazines (e.g., 3-Bromophenylhydrazine HCl, 4-Bromophenylhydrazine HCl): Essential precursors for the Fischer indole synthesis. They allow for the construction of brominated indoles, which are subsequently functionalized via cross-coupling to yield complex styryl-indole fluorophores or pharmaceutical intermediates (2)[2].

  • Bromopyridylhydrazines (e.g., 5-Bromopyridin-2-yl hydrazine): Combines the basicity and water solubility of a pyridine ring with dual-functional handles, crucial for optimizing the pharmacokinetic properties (ADME) of drug candidates (5)[5].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity in synthetic workflows, the following protocols detail the critical parameters and the physicochemical causality behind each step.

Protocol 1: Two-Step Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

This protocol leverages 4-bromoaniline to construct the benzothiazole core, followed by nucleophilic displacement (4)[4].

Step 1: Thiocyanation and Cyclization

  • Dissolution: Dissolve 4-bromoaniline in glacial acetic acid. Causality: Acetic acid serves a dual purpose as a polar protic solvent that dissolves the aniline and as a mild acid catalyst that activates the thiocyanate for nucleophilic attack.

  • Addition: Add potassium thiocyanate (KSCN) and cool the mixture in an ice bath (<10°C).

  • Electrophilic Aromatic Substitution: Slowly add a solution of bromine in glacial acetic acid dropwise. Causality: Maintaining the temperature strictly below 10°C is a critical self-validating check to prevent runaway exothermic bromination and to ensure regioselective cyclization at the ortho-position.

  • Isolation: Stir at room temperature for several hours, then pour into ice-cold water. Filter the crashed-out precipitate and recrystallize from ethanol to yield 6-bromo-1,3-benzothiazol-2-amine.

Step 2: Nucleophilic Substitution with Hydrazine

  • Preparation: To a solution of hydrazine hydrate, carefully add concentrated HCl dropwise with cooling.

  • Reaction: Add the 6-bromo-1,3-benzothiazol-2-amine and ethylene glycol. Causality: Ethylene glycol is chosen specifically for its high boiling point, which allows the reaction mixture to reach the elevated temperatures necessary to overcome the high activation energy barrier of displacing an amino group on an electron-rich heteroaromatic ring.

  • Isolation: Reflux, cool, and filter to obtain the target 6-Bromo-2-hydrazino-1,3-benzothiazole.

G A 4-Bromoaniline B KSCN, Br2 Glacial AcOH, <10°C A->B C 6-Bromo-1,3-benzothiazol- 2-amine B->C Thiocyanation & Cyclization D NH2NH2·H2O, HCl Ethylene Glycol C->D E 6-Bromo-2-hydrazino- 1,3-benzothiazole D->E Nucleophilic Substitution

Fig 2: Step-by-step synthesis workflow for 6-Bromo-2-hydrazino-1,3-benzothiazole.

Protocol 2: Microwave-Assisted One-Pot Fischer-Suzuki Synthesis

This highly step-economic protocol utilizes 4-bromophenylhydrazine to generate fluorescent 5-aryl-2-styryl-3H-indoles without intermediate purification (3)[3].

  • Fischer Indole Synthesis: React 4-bromophenylhydrazine hydrochloride with a ketone under microwave irradiation in a water/ethanol mixture. Causality: Microwave heating provides rapid, uniform energy transfer, bypassing the slow kinetics of traditional thermal heating. This prevents the degradation of sensitive indolenine intermediates that normally occurs during prolonged heating.

  • In-Situ Suzuki Cross-Coupling: To the same reaction vessel, add a phenylboronic acid derivative, Pd(OAc)₂, and Cs₂CO₃. Causality: The byproducts of the Fischer synthesis (water and ammonium salts) do not poison the palladium catalyst. In fact, the presence of water and ethanol rapidly activates Pd(OAc)₂ to form the active Pd(0) species required for the oxidative addition into the C-Br bond (3)[3].

  • Knoevenagel Condensation: Introduce an aromatic aldehyde to complete the styryl fluorophore assembly.

Quantitative Data: Reaction Optimization & Yields

The following table summarizes the performance of bromo-hydrazino derivatives in various cross-coupling and cyclization environments, highlighting the efficiency of microwave-assisted protocols (3)[3], (6)[6].

Starting MaterialReaction TypeReagents / CatalystSolvent SystemTime / TempYield (%)
4-Bromophenylhydrazine One-Pot Fischer-SuzukiKetone, Phenylboronic acid, Pd(OAc)₂, Cs₂CO₃EtOH / H₂OMW, 150°C, 20 min48 - 53% (Overall, 3 steps)
5-Bromo-indoline deriv. Suzuki-MiyauraThiophene-3-boronic acid, Pd(PPh₃)₄, Cs₂CO₃EthanolMW, 120°C, 40 min82%
6-Bromo-benzothiazol-2-amine Nucleophilic SubstitutionHydrazine hydrate, HClEthylene GlycolReflux, 4-6 hrs>75%

Conclusion

The strategic incorporation of both hydrazine and bromine functionalities onto a single heterocyclic core provides a powerful platform for modular drug discovery. By understanding the orthogonal reactivity—where hydrazine dictates core cyclization and bromine enables late-stage dimensional tuning via Pd-catalyzed cross-coupling—researchers can rapidly access vast chemical spaces with high atom economy and synthetic efficiency.

References

  • Title : Application of 6-Bromo-2-hydrazino-1,3-benzothiazole in Medicinal Chemistry: A Detailed Overview Source : Benchchem URL : 4

  • Title : 3-Bromophenylhydrazine Hydrochloride丨CAS 27246-81-7 Source : Leapchem URL :2

  • Title : Facile One-Pot Fischer–Suzuki–Knoevenagel Microwave-Assisted Synthesis of Fluorescent 5-Aryl-2-Styryl-3H-Indoles Source : PMC (NIH) URL : 3

  • Title : Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source : MDPI URL :1

  • Title : Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] Source : Lietuvos mokslų akademija URL : 6

  • Title : 77992-44-0 | (5-Bromopyridin-2-yl)hydrazine Source : Ambeed URL :5

Sources

3-Bromo-2-hydrazinyl-6-methylpyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-2-hydrazinyl-6-methylpyridine

A Note on This Guide

Section 1: Compound Profile and Hazard Identification

3-Bromo-2-hydrazinyl-6-methylpyridine is a substituted pyridine derivative. The presence of a bromine atom, a hydrazinyl group, and a methyl group on the pyridine ring dictates its reactivity and toxicological profile. While specific data is limited, the structural motifs suggest potential for toxicity and reactivity.

GHS Classification (Anticipated)

Based on data from analogous compounds, a GHS classification can be anticipated. This is a predictive classification and should be treated with the utmost caution.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4]
Serious Eye Damage/Eye IrritationCategory 1 or 2AH318: Causes serious eye damage or H319: Causes serious eye irritation[1][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]
Pictograms and Signal Word

Pictograms:

  • Skull and Crossbones (for Acute Toxicity - Oral)

  • Corrosion (for Serious Eye Damage)

  • Exclamation Mark (for Skin and Respiratory Irritation, and Harmful if Swallowed)

Signal Word: Danger [1][2]

The following DOT script visualizes the anticipated hazard classification.

GHS_Classification cluster_hazards Anticipated GHS Hazards for 3-Bromo-2-hydrazinyl-6-methylpyridine cluster_pictograms Associated Pictograms hazard1 Acute Toxicity (Oral) | Category 3/4 | H301/H302 pictogram1 Skull and Crossbones hazard1->pictogram1 hazard2 Skin Irritation | Category 2 | H315 pictogram3 Exclamation Mark hazard2->pictogram3 hazard3 Serious Eye Damage | Category 1/2A | H318/H319 pictogram2 Corrosion hazard3->pictogram2 hazard4 Respiratory Irritation | Category 3 | H335 hazard4->pictogram3

Caption: Anticipated GHS Hazard Classification.

Section 2: First-Aid Measures

Immediate and appropriate first aid is critical in case of exposure. The following procedures are based on best practices for handling hazardous chemicals.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][7]

Section 3: Safe Handling and Storage

Handling
  • Ventilation: Handle this compound only in a well-ventilated area, preferably in a chemical fume hood.[4][8]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[5][8]

  • Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[4][7]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[8][9]

Storage
  • Container: Store in a tightly closed container in a dry and cool place.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Storage Conditions: The storage area should be well-ventilated.

The following diagram illustrates a safe handling workflow.

Safe_Handling_Workflow start Start: Obtain Compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh/Measure Compound fume_hood->weighing reaction Perform Chemical Reaction weighing->reaction cleanup Decontaminate and Clean Work Area reaction->cleanup waste Dispose of Waste Properly cleanup->waste end End: Secure Storage waste->end

Caption: Recommended Safe Handling Workflow.

Section 4: Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Evacuate: Immediately evacuate personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, dike the area and collect the material for disposal.[8][10]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.[4]

Section 5: Physical and Chemical Properties

While experimental data for 3-Bromo-2-hydrazinyl-6-methylpyridine is not available, the properties of structurally related compounds can provide estimates.

PropertyEstimated Value/InformationSource (Analogous Compound)
Molecular FormulaC6H8BrN3N/A
Molecular Weight202.05 g/mol
AppearanceLikely a solid[2][11]
Boiling Point> 200 °C (Predicted)[11][12]
Melting PointLikely > 80 °C[2][11]

Section 6: Stability and Reactivity

  • Stability: Stable under recommended storage conditions.[5]

  • Reactivity: The hydrazinyl group can be reactive. Avoid contact with strong oxidizing agents.

  • Hazardous Decomposition Products: Combustion may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.

Section 7: Toxicological Information

The toxicological properties have not been fully investigated. Based on the hazards of similar compounds, it is prudent to assume that this compound is harmful or toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3][9] The hydrazinyl moiety is a structural alert for potential genotoxicity and carcinogenicity, although no specific data is available for this compound.

Section 8: Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[4][5] It is recommended to use a licensed professional waste disposal service.

References

  • 3-Bromo-2-methyl-6-pyridin-2-ylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • 3-Bromo-6-hydroxy-2-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

  • SAFETY DATA SHEET. (2015, June 19). Retrieved from [Link]

  • 3-Amino-2-Bromo-6-Picoline. (2024, April 9). ChemBK. Retrieved from [Link]

  • SAFETY DATA SHEET - trade. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro. Retrieved from [Link]

  • 3-bromo-6-hydroxy-2-methylpyridine (C6H6BrNO). (n.d.). PubChemLite. Retrieved from [Link]

  • 2-Bromo-3-hydroxy-6-methylpyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Bromo-2-fluoro-6-methylpyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

Solubility of 3-Bromo-2-hydrazinyl-6-methylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 3-Bromo-2-hydrazinyl-6-methylpyridine in Dimethyl Sulfoxide (DMSO)

Authored by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-2-hydrazinyl-6-methylpyridine in dimethyl sulfoxide (DMSO). While publicly available quantitative solubility data for this specific compound is scarce, this document outlines the fundamental principles governing its solubility and presents a detailed, field-proven protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require accurate and reproducible solubility data for experimental design, compound management, and screening cascades. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and accurate results.

Introduction: The Critical Role of Solubility in Research and Development

3-Bromo-2-hydrazinyl-6-methylpyridine is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any compound destined for biological or chemical screening, understanding its solubility is a foundational requirement. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in these fields, prized for its high dissolving power for a wide range of polar and nonpolar compounds. However, an imprecise understanding of a compound's solubility limit in DMSO can lead to significant experimental artifacts, including compound precipitation, inaccurate concentration measurements, and ultimately, misleading structure-activity relationship (SAR) data.

This guide will not only provide a pathway to generating precise solubility values but will also delve into the underlying chemical principles and the practical considerations necessary for obtaining reliable data.

Theoretical Framework: Understanding Solubility in DMSO

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. The dissolution of 3-Bromo-2-hydrazinyl-6-methylpyridine in DMSO is governed by the interplay of intermolecular forces.

  • Compound Characteristics: 3-Bromo-2-hydrazinyl-6-methylpyridine possesses both hydrogen bond donors (-NHNH2) and acceptors (the pyridine nitrogen), as well as a halogenated aromatic ring. These features allow for a variety of interactions.

  • Solvent Characteristics: DMSO is a highly polar aprotic solvent with a large dipole moment. It is an excellent hydrogen bond acceptor.

  • Intermolecular Interactions: The primary forces driving the dissolution of this compound in DMSO are likely dipole-dipole interactions and hydrogen bonding between the hydrazinyl group of the solute and the sulfoxide group of DMSO.

Given these properties, high solubility is generally expected. However, the crystal lattice energy of the solid compound must be overcome by the solvation energy for dissolution to occur. This balance determines the ultimate solubility value.

Experimental Determination of Solubility: A Validated Protocol

Materials and Reagents
  • 3-Bromo-2-hydrazinyl-6-methylpyridine (of the highest possible purity)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm PTFE syringe filters)

  • Calibrated positive displacement pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and appropriate glassware

Step-by-Step Experimental Workflow

The following workflow is designed to establish thermodynamic equilibrium, ensuring the measured solubility is the true maximum concentration under the specified conditions.

Step 1: Preparation of the Stock Solution for Calibration Curve

  • Accurately weigh approximately 10 mg of 3-Bromo-2-hydrazinyl-6-methylpyridine.

  • Dissolve it in a known volume of DMSO (e.g., 10 mL) to create a concentrated stock solution.

  • From this stock, prepare a series of calibration standards by serial dilution with DMSO. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

Step 2: Preparation of the Saturated Solution

  • Add an excess amount of solid 3-Bromo-2-hydrazinyl-6-methylpyridine to a known volume of DMSO (e.g., 20 mg in 1 mL) in a suitable vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Seal the vial tightly to prevent solvent evaporation.

Step 3: Equilibration

  • Place the vial in a thermostatically controlled shaker set to a standard temperature, typically 25°C (298.15 K).

  • Agitate the suspension for a sufficient period to reach equilibrium. For many compounds, 24 hours is adequate, but 48 hours is recommended to be certain. A preliminary time-course study can determine the optimal equilibration time.

Step 4: Separation of Undissolved Solid

  • After equilibration, remove the vial and allow the undissolved solid to settle.

  • Carefully collect a sample of the supernatant. It is critical to avoid aspirating any solid material. This can be achieved by either:

    • Centrifugation: Centrifuge the sample at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Filtration: Filter the sample through a 0.22 µm chemically inert (e.g., PTFE) syringe filter. The first few drops should be discarded to saturate any binding sites on the filter membrane.

Step 5: Quantification of Dissolved Compound

  • Accurately dilute a known volume of the clear supernatant with DMSO to a concentration that falls within the range of the calibration curve.

  • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration.

  • Determine the concentration of the diluted sample from the calibration curve.

  • Calculate the original concentration of the saturated solution by multiplying by the dilution factor. This value represents the solubility.

Diagram of the Experimental Workflow

Solubility_Workflow start Start prep_cal 1. Prepare Calibration Standards in DMSO start->prep_cal prep_sat 2. Prepare Saturated Solution (Excess Solid in DMSO) start->prep_sat end_node End: Solubility Value (mg/mL) quantify 5. Dilute Supernatant & Quantify via HPLC/UV-Vis prep_cal->quantify Calibrates equilibrate 3. Equilibrate (e.g., 25°C for 48h) prep_sat->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge or Filter) equilibrate->separate separate->quantify calculate 6. Calculate Concentration from Calibration Curve quantify->calculate calculate->end_node

Caption: Workflow for determining the equilibrium solubility of a compound in DMSO.

Data Presentation and Interpretation

The results of the solubility determination should be reported clearly and concisely.

Table 1: Example Data for Solubility Determination of 3-Bromo-2-hydrazinyl-6-methylpyridine in DMSO at 25°C
ReplicateConcentration of Saturated Solution (mg/mL)Molar Solubility (mol/L)
1Value 1Calculated Value 1
2Value 2Calculated Value 2
3Value 3Calculated Value 3
Average X.X ± S.D. Y.Y ± S.D.
RSD (%) Z.Z% Z.Z%

Note: The molecular weight of 3-Bromo-2-hydrazinyl-6-methylpyridine (C6H8BrN3) is approximately 202.05 g/mol . Molar solubility is calculated from the mg/mL value.

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility data.

  • Compound Purity: Impurities can either increase or decrease the apparent solubility. It is essential to use a well-characterized compound with known purity.

  • Solvent Grade: The water content in DMSO can significantly affect its solvent properties. Using anhydrous grade DMSO and handling it under dry conditions is critical.

  • Temperature: Solubility is temperature-dependent. Precise temperature control during equilibration is mandatory for reproducible results.

  • pH (Aqueous Systems): While not directly applicable to neat DMSO, if the compound were to be tested in an aqueous buffered solution containing DMSO, the pKa of the hydrazinyl and pyridine moieties would become critical determinants of solubility.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The solid form used for the determination should be noted.

Conclusion

Accurate determination of the solubility of 3-Bromo-2-hydrazinyl-6-methylpyridine in DMSO is an indispensable step for its effective use in research and drug discovery. While a definitive value is not present in publicly accessible literature, the robust, validated protocol detailed in this guide provides a clear and reliable path for any laboratory to generate this crucial data. By controlling key variables and employing a rigorous analytical methodology, researchers can ensure the integrity of their subsequent experiments and make well-informed decisions in their scientific endeavors.

References

  • PubChem. 3-bromo-2-hydrazinyl-6-methylpyridine. National Center for Biotechnology Information. [Link]

Methodological & Application

High-Yield Synthesis of 2-Hydrazinopyridines via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

2-Hydrazinopyridines are indispensable building blocks in medicinal chemistry and agrochemical development. They serve as primary precursors for the synthesis of nitrogen-enriched fused heterocycles, such as pyrazoles, triazolopyridines, and dihydroindazole-carboxamides, which frequently appear in kinase inhibitors and antimicrobial agents[1]. While the C–N coupling of unactivated aryl halides with hydrazine typically requires palladium catalysis (e.g., Buchwald-Hartwig amination)[2], the inherent electronic properties of 2-halopyridines allow for highly efficient, transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[3].

This technical guide details the mechanistic rationale, optimization strategies, and validated protocols for synthesizing 2-hydrazinopyridines via SNAr, providing drug development professionals with scalable and reproducible methodologies.

Mechanistic Rationale & Causality

To rationally optimize the synthesis of 2-hydrazinopyridines, one must understand the causality behind the reactivity of the substrates and reagents.

The Role of the Pyridine Nitrogen

Unlike standard benzenoid systems, 2-halopyridines possess an inherently electron-deficient aromatic core. The highly electronegative pyridine nitrogen acts as an electron sink. When a nucleophile attacks the C2 position, the aromaticity is temporarily broken, forming an anionic intermediate known as a Meisenheimer complex[4]. The pyridine nitrogen effectively delocalizes and stabilizes this negative charge, dramatically lowering the activation energy required for the nucleophilic attack[3].

The Alpha-Effect of Hydrazine

Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect"—the quantum mechanical repulsion between the unshared electron pairs on adjacent nitrogen atoms, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This allows hydrazine to readily attack the electrophilic C2 carbon of the pyridine ring without the need for transition-metal activation[5].

Leaving Group Causality: F ≫ Cl > Br

In standard SN1 or SN2 reactions, iodine and bromine are superior leaving groups due to their weaker C–X bonds. However, in SNAr reactions, the rate-determining step is the initial addition of the nucleophile, not the elimination of the halide[6]. Fluorine's intense inductive effect (-I) renders the C2 carbon highly electrophilic, accelerating the attack of hydrazine. Consequently, 2-fluoropyridines react significantly faster and under much milder conditions than their chlorinated counterparts[7],[6].

SNAr_Mechanism A 2-Halopyridine (Substrate) C Meisenheimer Complex (Stabilized by Pyridine N) A->C Addition (Rate-Determining) B Hydrazine (Nucleophile) B->C Attack at C2 D 2-Hydrazinopyridine (Product) C->D Elimination (Fast) E Halide Anion (Leaving Group) C->E Expulsion

Fig 1: Addition-elimination mechanism of SNAr on 2-halopyridines.

Reaction Optimization & Quantitative Data

Preventing Dimerization

A critical challenge in this synthesis is the competitive formation of symmetric dimers (e.g., 1,2-bis(2-pyridyl)hydrazine). Because the newly formed 2-hydrazinopyridine retains a nucleophilic secondary amine, it can attack unreacted 2-halopyridine[8]. To prevent this, reactions are typically run under pseudo-first-order conditions using a large excess of hydrazine hydrate (3 to 10 equivalents)[9],[8]. Alternatively, continuous flow reactors can be employed to precisely control residence times and local concentrations, achieving >95% yields while minimizing dimer formation[9].

Quantitative Comparison of Reaction Conditions

The following table summarizes validated conditions for the SNAr reaction across different substrates:

SubstrateReagents & EquivalentsSolventTemperatureTimeYieldRef
2-Chloropyridine Hydrazine hydrate (10 eq)Butan-1-ol100 °C48 h78%[9]
2-Chloropyridine Hydrazine hydrate (excess)Neat (Flow Reactor)100 °C100 s95.8%[9]
2,3-Dichloropyridine Hydrazine hydrate (10 eq)NeatReflux14 h92.8%[3]
2-Fluoropyridine Hydrazine hydrate (3 eq)Ethanol60 °C3.5 h>90%[7]

Experimental Methodologies

The following protocol outlines a self-validating batch synthesis optimized for 2-chloropyridine, incorporating built-in quality control metrics to ensure reproducibility.

Workflow Step1 1. Reagent Preparation Mix 2-halopyridine + Hydrazine hydrate Step2 2. Reaction Execution Heat to 60-100 °C under inert atmosphere Step1->Step2 Step3 3. Reaction Monitoring Confirm consumption via TLC/LC-MS Step2->Step3 Step4 4. Quenching & Extraction Dilute with H2O, extract with EtOAc Step3->Step4 Step5 5. Isolation Dry over Na2SO4, concentrate in vacuo Step4->Step5

Fig 2: Standard experimental workflow for the synthesis and isolation of 2-hydrazinopyridines.

Protocol: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine

Safety Warning: Hydrazine hydrate is highly toxic, carcinogenic, and potentially explosive. All operations must be conducted in a certified fume hood using appropriate PPE.

Step 1: Reaction Setup

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloropyridine (20 g, 0.176 mol, 1.0 eq)[9].

  • Add butan-1-ol (200 mL) to the flask to serve as the solvent, ensuring a homogenous solution[9].

  • Slowly add hydrazine hydrate (80% aqueous solution, 200 mL, ~10 volumes) dropwise to the stirring mixture[9]. Note: Slow addition prevents rapid exotherms and minimizes initial dimer formation.

Step 2: Execution & Monitoring 4. Attach a reflux condenser and heat the reaction mixture to 100 °C using a heating mantle or oil bath[9]. 5. Stir the reaction continuously for 48 hours[9]. 6. In-Process Control: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an 8:2 ratio of ethyl acetate to methanol as the mobile phase[9]. The starting material should be completely consumed before proceeding.

Step 3: Quenching & Workup 7. Allow the reaction mixture to cool to room temperature. 8. Dilute the mixture with distilled water (200 mL) to quench any unreacted species and phase-separate the organic components[9]. 9. Extract the aqueous layer with ethyl acetate (5 x 500 mL) to ensure maximum recovery of the highly polar 2-hydrazinopyridine[9].

Step 4: Isolation & Validation 10. Combine the organic phases and dry over anhydrous sodium sulfate (Na2SO4)[9]. 11. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the target product as a red oil (Typical yield: ~15.0 g, 78%)[9]. 12. Self-Validation (Quality Control):

  • LC-MS: Calculate for C5H7N3 [M+H]+: 109.13; Expected measured value: ~110.1[9].
  • 1H NMR (300 MHz, CDCl3): Expected shifts at δ 8.14 (1H, d, J = 3Hz, Ar-H), 7.51-7.45 (1H, m, Ar-H), 6.71-6.66 (2H, m, Ar-H), 5.78 (1H, brs, -NH), 3.81 (2H, brs, -NH2)[9]. The presence of distinct -NH and -NH2 broad singlets confirms successful mono-substitution rather than dimerization.

Note for Scale-Up: For multi-kilogram scale synthesis where large excesses of hydrazine are hazardous, consider utilizing a microchannel flow reactor (100 °C, 100 s residence time), which has been shown to boost yields to 95.8% while drastically reducing the required equivalents of hydrazine[9].

References

1.[9] 2-Hydrazinopyridine synthesis - ChemicalBook. chemicalbook.com. URL: 2.[2] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC. nih.gov. URL: 3.[3] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine - Benchchem. benchchem.com. URL: 4.[8] Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. researchgate.net. URL: 5.[1] Synthesis of Diverse Nitrogen-Enriched Heterocyclic Scaffolds Using a Suite of Tunable One-Pot Multicomponent Reactions - American Chemical Society. acs.org. URL: 6.[4] 2-Chloro-4(1H)-pyridinone | 17368-12-6 - Benchchem. benchchem.com. URL: 7.[7] Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors - Nimbus Therapeutics. nimbustx.com. URL: 8.[6] Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New. researchgate.net. URL: 9.[5] Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. thieme-connect.com. URL:

Sources

Application Note: Advanced Synthesis of 3-Aryl-1H-pyrazolo[3,4-b]pyridines via Palladium-Catalyzed Intramolecular C-H Arylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Core Building Block: 3-Bromo-2-hydrazinyl-6-methylpyridine

Introduction & Strategic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the molecular architecture of potent kinase inhibitors, antimicrobial agents, and CNS-active therapeutics (). Traditional syntheses of these fused bicyclic systems often rely on the condensation of aminopyrazoles with 1,3-dicarbonyl compounds under harsh acidic conditions, which severely limits functional group tolerance.

To overcome these limitations, modern synthetic strategies leverage transition-metal catalysis (). This application note details a highly efficient, two-step protocol utilizing 3-bromo-2-hydrazinyl-6-methylpyridine as a pre-organized building block. The proximity of the C2-hydrazine and C3-bromine perfectly positions the molecule for annulation. By first forming a hydrazone intermediate with an aryl aldehyde, the system is primed for a Palladium-catalyzed intramolecular C-H arylation. The C6-methyl group not only improves the lipophilicity of the resulting drug candidate but also provides a synthetic handle for late-stage functionalization (e.g., benzylic bromination or oxidation).

Mechanistic Pathway

The transformation relies on a base-assisted Concerted Metalation-Deprotonation (CMD) pathway (). Following the initial condensation to form the hydrazone, the Pd(0) catalyst undergoes oxidative addition into the sterically hindered C3-Br bond. The critical step is the activation of the azomethine C-H bond, facilitated by a carbonate base, which aligns the carbon center for reductive elimination. This yields the fully aromatized 3-aryl-6-methyl-1H-pyrazolo[3,4-b]pyridine core while regenerating the Pd(0) catalyst.

Mechanism SM 3-Bromo-2-hydrazinyl- 6-methylpyridine Hydrazone Hydrazone Intermediate (Py-NH-N=CH-Ar) SM->Hydrazone Condensation (-H2O) Aldehyde Aryl Aldehyde (Ar-CHO) Aldehyde->Hydrazone Pd_OA Pd(0) Oxidative Addition (into C3-Br bond) Hydrazone->Pd_OA Pd(OAc)2, PCy3 CH_Act Base-Assisted C-H Activation (Azomethine carbon) Pd_OA->CH_Act Cs2CO3 Red_Elim Reductive Elimination (C-C bond formation) CH_Act->Red_Elim CMD Pathway Red_Elim->Pd_OA Catalytic Cycle Product 3-Aryl-6-methyl-1H- pyrazolo[3,4-b]pyridine Red_Elim->Product -Pd(0)

Mechanistic workflow for the Pd-catalyzed synthesis of pyrazolo[3,4-b]pyridines.

Experimental Design & Optimization

The success of the intramolecular C-H arylation is highly dependent on the choice of ligand and base. Table 1 summarizes the optimization parameters for the cyclization of the benzylidenehydrazinyl intermediate.

Table 1: Optimization of Palladium-Catalyzed Intramolecular C-H Arylation

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃DMF10035
2Pd(OAc)₂dppfCs₂CO₃DMF10052
3 Pd(OAc)₂ PCy₃ Cs₂CO₃ DMF 120 88
4Pd₂(dba)₃XPhosKOtBuToluene11065
5NonePCy₃Cs₂CO₃DMF120N.R.

Causality Behind Experimental Choices:

  • Ligand Selection (PCy₃ over PPh₃): Tricyclohexylphosphine (PCy₃) is highly electron-rich and sterically demanding. This accelerates the initial oxidative addition of Pd(0) into the challenging, electron-deficient C3-Br bond of the pyridine ring.

  • Base Selection (Cs₂CO₃ over K₂CO₃): The larger ionic radius of the cesium cation provides greater solubility in organic solvents and optimal basicity to facilitate the Concerted Metalation-Deprotonation (CMD) transition state required to cleave the azomethine C-H bond.

  • Solvent Selection (Anhydrous DMF): A highly polar aprotic solvent stabilizes the palladacycle intermediate. Strict anhydrous conditions are mandatory; trace water will quench the active Pd(0) species or hydrolyze the hydrazone back to the starting materials.

Detailed Step-by-Step Methodologies

Protocol A: Synthesis of the Hydrazone Intermediate

Objective: Condensation of 3-bromo-2-hydrazinyl-6-methylpyridine with benzaldehyde.

  • Reaction Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-bromo-2-hydrazinyl-6-methylpyridine (1.00 g, 4.95 mmol, 1.0 equiv) and absolute ethanol (25 mL, 0.2 M).

  • Reagent Addition: Add benzaldehyde (0.55 g, 5.20 mmol, 1.05 equiv) dropwise, followed by glacial acetic acid (30 µL, 0.1 equiv) as a catalyst to activate the carbonyl carbon.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting hydrazine (Rf ~0.2) will disappear, replaced by a bright yellow hydrazone spot (Rf ~0.6).

  • Isolation: Cool the mixture to 0 °C in an ice bath. Filter the resulting yellow precipitate through a Büchner funnel, wash with cold ethanol (2 × 10 mL), and dry under high vacuum to afford 3-bromo-6-methyl-2-(2-benzylidenehydrazinyl)pyridine.

Protocol B: Palladium-Catalyzed Cyclization

Objective: Intramolecular C-H arylation to form 3-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine.

  • Inert Atmosphere Preparation: In an oven-dried Schlenk tube, add the hydrazone intermediate (500 mg, 1.72 mmol, 1.0 equiv), Pd(OAc)₂ (38.6 mg, 0.17 mmol, 10 mol%), PCy₃ (96.5 mg, 0.34 mmol, 20 mol%), and anhydrous Cs₂CO₃ (1.12 g, 3.44 mmol, 2.0 equiv).

  • Degassing: Evacuate the Schlenk tube and backfill with ultra-pure argon. Repeat this cycle three times. Critical Step: Pd(0) complexes are highly sensitive to oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) state.

  • Solvent Addition: Add anhydrous, degassed DMF (17 mL, 0.1 M) via a gas-tight syringe through the septum.

  • Cyclization: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 120 °C. Stir vigorously for 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a pad of Celite to remove the palladium black and inorganic salts. Wash the filtrate with distilled water (3 × 50 mL) to remove DMF, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Gradient: 100% DCM to DCM/MeOH 95:5) to yield the pure product.

Analytical Characterization & Self-Validation

To ensure the protocol is a self-validating system, researchers must verify the structural transition from the hydrazone to the cyclized pyrazolo[3,4-b]pyridine using NMR spectroscopy:

  • Disappearance of the Azomethine Proton: In the ¹H NMR spectrum of the intermediate, a distinct, highly deshielded singlet corresponding to the CH=N proton appears at ~8.4 ppm . The complete disappearance of this peak confirms the successful C-H activation and C-C bond formation.

  • Appearance of the Pyrazole N-H: The cyclized product will exhibit a broad, heavily deshielded singlet at ~13.2 ppm , characteristic of the 1H-pyrazole N-H proton.

  • Mass Spectrometry: ESI-MS should confirm the exact mass of the product (e.g., [M+H]⁺ m/z 210.10 for 3-phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine), with the distinct absence of the bromine isotope pattern (M / M+2) that was present in the starting material.

References

  • Title: Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides Source: Journal of Organic Chemistry 70.2 (2005): 596-602. URL: [Link]

  • Title: Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents Source: European Journal of Medicinal Chemistry 44.11 (2009): 4385-4392. URL: [Link]

  • Title: Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines Source: RSC Advances 4 (2014): 3169-3176. URL: [Link]

Technical Application Note: Regioselective Synthesis of Functionalized [1,2,4]Triazolo[4,3-a]pyridines via Orthoester Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the synthesis of fused heterocyclic systems. It details the regioselective cyclization of 3-bromo-2-hydrazinyl-6-methylpyridine with orthoesters to yield 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine , while addressing the critical challenge of preventing the thermodynamically driven Dimroth rearrangement to the [1,5-a] isomer.

Abstract & Strategic Significance

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anxiolytics, anticonvulsants, and p38 MAP kinase inhibitors. The introduction of a bromine atom at the C8 position (derived from the C3-position of the pyridine precursor) provides a critical handle for downstream functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

However, the synthesis of 8-substituted [1,2,4]triazolo[4,3-a]pyridines is complicated by the Dimroth Rearrangement . The steric bulk of the bromine atom at the peri-position (C8) destabilizes the kinetic [4,3-a] product, driving isomerization to the thermodynamically more stable [1,5-a] isomer. This protocol defines the precise conditions required to isolate the kinetic [4,3-a] product with high regiochemical purity.

Mechanistic Insight & Pathway Analysis

The reaction proceeds via the condensation of the hydrazine moiety with the orthoester. The initial attack of the terminal hydrazine nitrogen (


) on the orthoester carbon generates an imidate intermediate. Subsequent intramolecular nucleophilic attack by the pyridine ring nitrogen closes the five-membered ring.
Critical Control Point: The Dimroth Rearrangement

Under thermal stress or basic conditions, the [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) undergoes ring-opening and recyclization to form the [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product). In 3-bromo-substituted pyridines, this rearrangement is accelerated due to steric repulsion between the bromine and the triazole ring.

ReactionMechanism Reactant 3-Bromo-2-hydrazinyl- 6-methylpyridine Intermediate Imidate Intermediate Reactant->Intermediate + Orthoester (- EtOH) Kinetic [4,3-a] Isomer (Kinetic Target) 8-Bromo-5-methyl... Intermediate->Kinetic Cyclization (Mild Heat) OpenChain Zwitterionic Open Intermediate Kinetic->OpenChain Base/High Heat (Ring Opening) Thermodynamic [1,5-a] Isomer (Thermodynamic) Rearranged Product OpenChain->Thermodynamic Recyclization (Dimroth)

Figure 1: Reaction pathway showing the kinetic formation of the [4,3-a] isomer and the potential thermodynamic drift to the [1,5-a] isomer via Dimroth rearrangement.

Experimental Protocol

Materials & Reagents
ReagentRolePurity / Grade
3-Bromo-2-hydrazinyl-6-methylpyridine Substrate>97% (HPLC)
Triethyl Orthoformate (TEOF) Cyclizing AgentReagent Grade (98%)
Ethanol (Absolute) SolventAnhydrous
Acetic Acid (Glacial) Catalyst (Optional)ACS Grade
Ethyl Acetate / Hexanes PurificationHPLC Grade
Standard Operating Procedure (Kinetic Control)

Objective: Synthesis of 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine without isomerization.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-bromo-2-hydrazinyl-6-methylpyridine (1.0 eq, 5.0 mmol) in Triethyl Orthoformate (TEOF) (10.0 eq, 50 mmol).

    • Note: Using TEOF as both reagent and solvent drives the equilibrium forward.

  • Reaction: Heat the mixture to 80°C (Oil bath) .

    • Caution: Do not exceed 100°C. Higher temperatures promote the Dimroth rearrangement.

    • Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting hydrazine is polar/basic; the product is less polar.

    • Reaction time is typically 2–4 hours .

  • Work-up:

    • Cool the reaction mixture to room temperature (20–25°C).

    • The product often precipitates directly upon cooling.

    • If precipitation occurs: Filter the solid, wash with cold diethyl ether (

      
       mL) to remove excess orthoester, and dry under vacuum.
      
    • If no precipitation: Concentrate the mixture under reduced pressure to

      
      20% volume. Add cold hexanes (20 mL) and scratch the flask to induce crystallization.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Avoid silica gel chromatography if possible, as the acidity of silica can sometimes catalyze rearrangement or degradation during slow elution.

Optimization for R-Substituted Analogs

If using substituted orthoesters (e.g., Triethyl orthoacetate for R=Me), the reaction rate decreases.

Orthoester (R)Product Substituent (C3)Condition AdjustmentExpected Yield
Triethyl orthoformate (H)H80°C, 3 h85–92%
Triethyl orthoacetate (Me)Methyl90°C, 6 h (add 1 eq AcOH)70–80%
Triethyl orthopropionate (Et)Ethyl100°C, 12 h (add 1 eq AcOH)60–75%

Quality Control & Validation (Self-Validating System)

To ensure the product is the [4,3-a] isomer and not the rearranged [1,5-a] isomer, use 1H NMR comparative analysis.

Diagnostic NMR Signals (DMSO-d6):

  • [4,3-a] Isomer (Target): The proton at the triazole C3 position (derived from orthoformate) typically appears as a singlet around

    
     9.2 – 9.5 ppm .
    
  • [1,5-a] Isomer (Rearranged): The proton at the triazole C2 position typically appears upfield relative to the [4,3-a] isomer, around

    
     8.3 – 8.6 ppm .
    
  • Bridgehead Effect: In the [4,3-a] isomer, the C5-Methyl group is spatially close to the N4 nitrogen, influencing its shift differently than in the [1,5-a] system where it sits at C7.

ProtocolWorkflow Step1 Step 1: Charge Flask Substrate + TEOF (10 eq) Step2 Step 2: Controlled Heating 80°C, 2-4 Hours Step1->Step2 Check TLC Check (Is SM consumed?) Step2->Check Check->Step2 No Step3 Step 3: Isolation Cool & Filter Precipitate Check->Step3 Yes Step4 Step 4: NMR Validation Check C3-H shift (>9.0 ppm) Step3->Step4

Figure 2: Operational workflow for the synthesis and validation of the target compound.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Mixture of Isomers Temperature too high (>100°C) or reaction time too long.Repeat reaction at 70–80°C. Monitor strictly by TLC.
Low Conversion Old/Wet Orthoester.Distill TEOF before use or add molecular sieves.
Product Oiling Out Impurities or excess solvent.Triturate the oil with cold diethyl ether/hexanes (1:1) to induce solidification.

References

  • El-Saghier, A. M., et al. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Current Organic Synthesis.[2][3] Retrieved from [Link]

  • Kos, N. J., et al. (1990). Dimroth Rearrangement of 1,2,4-Triazolo[4,3-a]pyridines.Journal of Organic Chemistry. (General mechanistic reference for triazolopyridine rearrangements).

Sources

The Strategic Utility of 3-Bromo-2-hydrazinyl-6-methylpyridine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[3][4] A key to the success of these inhibitors lies in their ability to selectively target the ATP-binding site of specific kinases, thereby modulating their activity.[5] The pyridine core and its fused heterocyclic derivatives, such as pyrazolopyridines and triazolopyridines, are privileged scaffolds in the design of kinase inhibitors due to their ability to act as hinge-binders, mimicking the adenine core of ATP.[6] This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic use of 3-Bromo-2-hydrazinyl-6-methylpyridine , a versatile intermediate for the synthesis of a new generation of kinase inhibitors.

The incorporation of a bromine atom at the 3-position of the pyridine ring offers a valuable synthetic handle for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around the kinase active site to enhance potency and selectivity.[5] The 2-hydrazinyl group is a reactive moiety that enables the construction of fused heterocyclic systems, which are prevalent in numerous clinically approved and investigational kinase inhibitors.[6][7] The 6-methyl group can also play a role in modulating the solubility and metabolic stability of the final compounds.

This guide will provide a comprehensive overview of the synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine, detailed protocols for its conversion into pyrazolo[1,5-a]pyridine and triazolo[4,3-a]pyridine scaffolds, and a discussion of their potential applications in targeting various kinase families.

PART 1: Synthesis of the Key Intermediate: 3-Bromo-2-hydrazinyl-6-methylpyridine

The synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine is a multi-step process that begins with commercially available 2-amino-6-methylpyridine. The synthetic strategy involves the introduction of a bromine atom at the 3-position, conversion of the amino group to a more suitable leaving group, and subsequent reaction with hydrazine.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 2-Amino-6-methylpyridine B 2-Amino-3-bromo-6-methylpyridine A->B Bromination C 3-Bromo-2-chloro-6-methylpyridine B->C Sandmeyer Reaction D 3-Bromo-2-hydrazinyl-6-methylpyridine C->D Hydrazinolysis

Caption: Synthetic pathway to 3-Bromo-2-hydrazinyl-6-methylpyridine.

Protocol 1: Synthesis of 3-Bromo-2-chloro-6-methylpyridine

This protocol details the synthesis of the key precursor, 3-Bromo-2-chloro-6-methylpyridine, from 2-amino-6-methylpyridine.

Step 1: Bromination of 2-Amino-6-methylpyridine

The first step involves the regioselective bromination of 2-amino-6-methylpyridine at the 3-position.

  • Materials:

    • 2-Amino-6-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile (anhydrous)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-6-methylpyridine (1.0 eq) in anhydrous acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-amino-3-bromo-6-methylpyridine.

Step 2: Sandmeyer Reaction to Introduce Chlorine

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9][10]

  • Materials:

    • 2-Amino-3-bromo-6-methylpyridine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Copper(I) chloride (CuCl)

    • Water (deionized)

  • Procedure:

    • In a flask, dissolve 2-amino-3-bromo-6-methylpyridine (1.0 eq) in concentrated hydrochloric acid at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature between 0 and 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography to obtain 3-bromo-2-chloro-6-methylpyridine.[11]

Protocol 2: Synthesis of 3-Bromo-2-hydrazinyl-6-methylpyridine

The final step involves the nucleophilic substitution of the chlorine atom with hydrazine.

  • Materials:

    • 3-Bromo-2-chloro-6-methylpyridine

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol or isopropanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-bromo-2-chloro-6-methylpyridine (1.0 eq) in ethanol or isopropanol.

    • Add hydrazine hydrate (5-10 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue, and the product will precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-2-hydrazinyl-6-methylpyridine.

Safety Precautions for Handling Hydrazine: Hydrazine and its hydrate are toxic and potentially carcinogenic.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[12]

PART 2: Application in the Synthesis of Fused Heterocyclic Kinase Inhibitors

3-Bromo-2-hydrazinyl-6-methylpyridine is a versatile precursor for the synthesis of various fused heterocyclic systems that are known to be effective kinase inhibitor scaffolds.[3][6] The following protocols describe the synthesis of two such scaffolds: pyrazolo[1,5-a]pyridines and triazolo[4,3-a]pyridines.

Diagram of Cyclocondensation Reactions

Cyclocondensation_Reactions cluster_0 Pyrazolo[1,5-a]pyridine Synthesis cluster_1 Triazolo[4,3-a]pyridine Synthesis A 3-Bromo-2-hydrazinyl-6-methylpyridine C Bromo-methyl-pyrazolo[1,5-a]pyridine A->C B 1,3-Dicarbonyl Compound B->C D 3-Bromo-2-hydrazinyl-6-methylpyridine F Bromo-methyl-triazolo[4,3-a]pyridine D->F E Carboxylic Acid / Orthoester E->F Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor Pyrazolo/Triazolo[a]pyridine Kinase Inhibitor Inhibitor->RTK Inhibitor->PI3K

Sources

Application Note: Site-Selective C3-Functionalization of 2-Hydrazinyl-6-methylpyridine via Hydrazone-Directed C–H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydrazinyl-6-methylpyridine is a highly versatile building block widely utilized in the synthesis of fused nitrogen-heterocycles, such as pyrazolopyridines and triazolopyridines, which are privileged scaffolds in drug discovery[1]. While functionalizing the pyridine ring expands its chemical space, targeting the C3-position presents a significant synthetic challenge. Direct functionalization is plagued by poor regioselectivity and the potent chelating reactivity of the free hydrazine moiety.

This application note details a robust, transition-metal-catalyzed C–H activation protocol. By utilizing a transient hydrazone directing group, researchers can override intrinsic electronic biases to achieve >95% C3-selectivity under mild conditions.

Mechanistic Rationale: The C3 vs. C5 Conundrum

To design a successful functionalization strategy, one must understand the competing electronic and steric forces within 2-hydrazinyl-6-methylpyridine:

  • Electronic Activation & Regioselectivity: The strongly electron-donating hydrazine group (–NHNH₂) at the C2 position activates both the ortho (C3) and para (C5) positions toward electrophilic aromatic substitution (EAS). Concurrently, the C6-methyl group weakly activates its ortho position (C5) via hyperconjugation. Consequently, classic EAS (e.g., direct bromination) heavily favors the C5 position or yields intractable C3/C5 mixtures.

  • Catalyst Poisoning: The free hydrazine is a potent bidentate chelator. If exposed directly to transition metals (e.g., Pd, Rh), it irreversibly binds and precipitates the catalyst, halting any catalytic cycle.

  • The Hydrazone Directing Group (DG) Strategy (Causality): Condensing the hydrazine with a simple ketone (e.g., acetone) forms a hydrazone[2]. This transformation is the critical enabler of this protocol: it masks the nucleophilic nitrogen atoms, preventing catalyst poisoning. More importantly, the resulting sp²-hybridized imine nitrogen acts as a hemilabile directing group. Upon the introduction of Pd(II) or Rh(III), the metal coordinates to both the pyridine nitrogen and the hydrazone nitrogen. This spatial preorganization forces cyclometalation exclusively at the adjacent C3–H bond, forming a rigid 5-membered metallacycle[3]. This lowers the activation energy for C3-functionalization, completely overriding the intrinsic electronic preference for C5[4].

Comparative Efficacy of Functionalization Strategies

To highlight the necessity of the C–H activation approach, the table below summarizes the quantitative data and limitations of historical functionalization strategies compared to the directed protocol.

StrategyReagentsC3:C5 SelectivityTypical YieldMechanistic Limitations
Direct EAS Br₂, AcOH< 1:10< 30%Severe hydrazine oxidation; catalyst poisoning; poor regiocontrol favoring C5.
Directed Ortho-Metalation (DoM) 1. Boc₂O2. n-BuLi (-78 °C)3. Electrophile> 20:145–60%Requires strictly anhydrous/cryogenic conditions and highly reactive strong bases.
Hydrazone-Directed C–H Activation 1. Acetone2. Pd(OAc)₂, NBS3. HCl (aq)> 99:1 75–85% Requires a three-step sequence, but offers unparalleled functional group tolerance.

Reaction Workflow Visualization

C3_Functionalization Start 2-Hydrazinyl-6-methylpyridine (Starting Material) Condensation Step 1: Hydrazone Formation Reagent: Acetone, H+ Blocks N-nucleophilicity Start->Condensation DG_Intermediate Hydrazone Intermediate (Bidentate Directing Group) Condensation->DG_Intermediate Metalation Step 2: C-H Activation Catalyst: Pd(OAc)2 Regioselective C3-Metalation DG_Intermediate->Metalation Metallacycle 5-Membered Palladacycle (C3-Pd-N-N Complex) Metalation->Metallacycle Halogenation Step 3: Electrophilic Quenching Reagent: NBS or NIS Forms C3-Halogen Bond Metallacycle->Halogenation Protected_Product C3-Halo-Hydrazone (Protected Product) Halogenation->Protected_Product Deprotection Step 4: Acidic Hydrolysis Reagent: 2M HCl, Heat Cleaves Directing Group Protected_Product->Deprotection Final 3-Halo-2-hydrazinyl- 6-methylpyridine Deprotection->Final

Figure 1: Workflow for hydrazone-directed C3-functionalization of 2-hydrazinyl-6-methylpyridine.

Experimental Protocols

The following protocols outline the self-validating system for the C3-bromination of 2-hydrazinyl-6-methylpyridine.

Protocol A: Installation of the Hydrazone Directing Group (Masking)

Objective: Protect the reactive hydrazine and install the directing group.

  • Reaction Setup: In a round-bottom flask, dissolve 2-hydrazinyl-6-methylpyridine (10.0 mmol, 1.0 equiv) in absolute ethanol (20 mL, 0.5 M).

  • Reagent Addition: Add acetone (15.0 mmol, 1.5 equiv) followed by a catalytic amount of glacial acetic acid (0.5 mmol, 0.05 equiv).

    • Causality: The acid protonates the ketone, accelerating the nucleophilic attack of the terminal hydrazine nitrogen. The subsequent dehydration is driven forward by refluxing[2].

  • Execution: Heat the mixture to reflux for 3 hours.

  • Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the highly polar hydrazine starting material (which often streaks) and the emergence of a distinct, less polar UV-active spot confirms complete hydrazone formation.

  • Workup: Concentrate the mixture in vacuo. Recrystallize the crude residue from hexanes/EtOAc to afford the pure hydrazone intermediate as a crystalline solid.

Protocol B: Palladium-Catalyzed C3-Halogenation

Objective: Execute site-selective C–H activation and halogenation.

  • Reaction Setup: Charge an oven-dried Schlenk flask with the hydrazone intermediate (5.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.25 mmol, 5 mol %), and N-Bromosuccinimide (NBS) (5.5 mmol, 1.1 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (25 mL, 0.2 M).

    • Causality: DCE provides a polar, non-coordinating environment that stabilizes the Pd(II)/Pd(IV) catalytic cycle without competing with the hydrazone for metal coordination sites.

  • Execution: Seal the flask under an argon atmosphere and stir at 80 °C for 12 hours.

    • Causality: Elevated temperature is required to overcome the activation energy barrier for C–H bond cleavage via concerted metalation-deprotonation (CMD)[4].

  • Validation & Workup: Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ (20 mL).

    • Causality: Thiosulfate reduces any unreacted NBS and free bromine species, preventing off-target electrophilic aromatic substitution during the extraction process.

  • Purification: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc gradient) to yield the C3-brominated hydrazone.

Protocol C: Hydrazone Cleavage (Deprotection)

Objective: Regenerate the free hydrazine for downstream derivatization.

  • Reaction Setup: Dissolve the C3-brominated hydrazone (4.0 mmol) in a 1:1 mixture of THF and 2 M HCl (aq) (20 mL total volume).

  • Execution: Stir the biphasic mixture at 60 °C for 4 hours.

    • Causality: The acidic aqueous environment drives the equilibrium of the hydrazone hydrolysis toward the free hydrazine. The liberated acetone is volatile and evaporates at this temperature, pushing the reaction to completion[2].

  • Validation & Workup: Cool the mixture to 0 °C and carefully neutralize with saturated aqueous NaHCO₃ until the pH reaches 8. Extract with DCM (3 × 15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield pure 3-bromo-2-hydrazinyl-6-methylpyridine.

References

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry Source: PMC / NIH URL:[Link]

  • Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Rhodium(III) complex with pyrene-pyridyl-hydrazone: synthesis, structure, ligand redox, spectral characterization and DFT calcul Source: Indian Academy of Sciences (IAS) URL:[Link]

  • Syntheses, Characterization, and Multifaceted Coordination Chemistry of Hydrazonido Titanium Complexes Source: PMC / NIH URL:[Link]

Sources

One-pot synthesis of fused heterocycles from 3-bromo-2-hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Fused Heterocycles from 3-bromo-2-hydrazinyl-6-methylpyridine

Executive Summary

This application note details high-efficiency, one-pot protocols for transforming 3-bromo-2-hydrazinyl-6-methylpyridine (CAS: 26944-71-8, hereafter Compound 1 ) into high-value fused heterocyclic scaffolds.

The 3-bromo-2-hydrazinylpyridine core is a "privileged structure" in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., JAK, MAPK pathways) and GPCR ligands. The presence of the 3-bromo substituent is critical; it prevents unwanted side reactions (like Dimroth rearrangement in certain conditions) and serves as a versatile handle for downstream palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig).

This guide presents two distinct workflows:

  • Protocol A: Oxidative cyclization to 8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridines .

  • Protocol B: Palladium-catalyzed cascade synthesis of pyrazolo[3,4-b]pyridines .

Mechanistic Insight & Retrosynthesis

The reactivity of Compound 1 is defined by the nucleophilicity of the hydrazine moiety (


-effect) and the electrophilicity of the adjacent ring nitrogen, modulated by the steric and electronic effects of the 3-bromo group.
Pathway A: [1,2,4]Triazolo[4,3-a]pyridine Formation

The synthesis involves the condensation of the hydrazine tail with an aldehyde to form a hydrazone, followed by oxidative cyclization. The 3-bromo substituent sterically influences the planarity of the intermediate but ultimately stabilizes the fused system against rearrangement to the thermodynamically more stable [1,5-a] isomer (Dimroth rearrangement).

Pathway B: Pyrazolo[3,4-b]pyridine Formation

This route utilizes the 3-bromo group as an intramolecular electrophile. Acylation of the hydrazine forms a precursor that undergoes a Palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig type) to close the pyrazole ring.

ReactionPathways Start 3-bromo-2-hydrazinyl- 6-methylpyridine (1) Hydrazone Intermediate: Hydrazone Start->Hydrazone + R-CHO (Condensation) Amide Intermediate: N'-acyl hydrazine Start->Amide + R-COCl (Acylation) Triazolo Target A: [1,2,4]Triazolo[4,3-a]pyridine Hydrazone->Triazolo + Oxidant (DIB) (N-N Bond Formation) Pyrazolo Target B: Pyrazolo[3,4-b]pyridine Amide->Pyrazolo Pd-Cat/Base (Intramolecular C-N Coupling)

Figure 1: Divergent synthetic pathways from the parent hydrazine scaffold.

Protocol A: Oxidative Cyclization to [1,2,4]Triazolo[4,3-a]pyridines

This protocol utilizes Iodobenzene Diacetate (PIDA) as a mild, metal-free oxidant. It is superior to toxic metal oxidants (e.g., Pb(OAc)4) and allows for a true one-pot transformation at ambient temperature.

Materials
  • Substrate: 3-bromo-2-hydrazinyl-6-methylpyridine (1.0 equiv)

  • Reagent: Aryl/Alkyl Aldehyde (1.1 equiv)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) or Ethanol (EtOH)

Step-by-Step Methodology
  • Condensation: In a 50 mL round-bottom flask, dissolve Compound 1 (1.0 mmol, 202 mg) in DCM (10 mL).

  • Add the appropriate aldehyde (1.1 mmol). Stir at room temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Disappearance of hydrazine indicates complete hydrazone formation.

  • Oxidation: Cool the mixture to 0°C. Add PIDA (1.2 mmol, 386 mg) portion-wise over 10 minutes.

  • Allow the reaction to warm to RT and stir for 2 hours.

  • Work-up: Quench with saturated aq. NaHCO3 (10 mL). Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Optimization Data (Solvent & Oxidant Screen)
EntryOxidantSolventTemp (°C)Time (h)Yield (%)Note
1Air/CuCl (10 mol%)EtOH701245Slow, incomplete conv.
2Chloramine-TEtOHReflux462Harsh conditions
3PIDA DCM RT 2 88 Cleanest profile
4PIDAEtOHRT382Green alternative

Protocol B: Pd-Catalyzed Cascade to Pyrazolo[3,4-b]pyridines

This "telescoped" one-pot sequence involves acylation followed by an intramolecular Buchwald-Hartwig amination. The 3-bromo substituent acts as the leaving group to close the ring.

Materials
  • Substrate: 3-bromo-2-hydrazinyl-6-methylpyridine (1.0 equiv)

  • Reagent: Acid Chloride (e.g., Benzoyl chloride) (1.1 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (dry)

Step-by-Step Methodology
  • Acylation (Step 1): In a sealed tube, dissolve Compound 1 (1.0 mmol) in dry 1,4-Dioxane (5 mL). Add Triethylamine (1.2 equiv) and the Acid Chloride (1.1 equiv) dropwise at 0°C. Stir at RT for 1 hour.

    • Note: Do not isolate the intermediate. The salt formed (Et3N·HCl) does not interfere significantly, but filtration is optional if precipitation is heavy.

  • Catalysis (Step 2): To the same reaction vessel, add Cs2CO3 (2.0 mmol), Xantphos (0.1 mmol), and Pd(OAc)2 (0.05 mmol) under a stream of nitrogen.

  • Cyclization: Seal the tube and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

ProtocolB_Workflow Step1 Step 1: Acylation (Hydrazine + RCOCl) Solvent: Dioxane, 25°C Check Checkpoint: TLC Confirm Acyl-Hydrazine Step1->Check Step2 Step 2: Catalyst Addition Add Pd(OAc)2, Xantphos, Cs2CO3 (Inert Atmosphere) Check->Step2 Complete Step3 Step 3: Cyclization Heat to 100°C, 12h Step2->Step3 Finish Product: Pyrazolo[3,4-b]pyridine Step3->Finish

Figure 2: Telescoped workflow for Protocol B.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete hydrazone formationEnsure aldehyde is fresh; add catalytic acetic acid (1-2 drops) to accelerate condensation.
Side Products (Protocol A) Over-oxidationControl PIDA addition rate; ensure temperature is 0°C during addition.
No Cyclization (Protocol B) Catalyst poisoning or O2 leakDegas solvent thoroughly (sparge with N2 for 15 min); ensure Xantphos is not oxidized.
Dimroth Rearrangement High thermal stressIn Protocol A, avoid reflux. The 3-bromo group generally inhibits this, but >80°C promotes it.

References

  • Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Springer. (General context on fused heterocycles in pharma).
  • Sadana, A. K., Mirza, Y., Aneja, K. R., & Prakash, O. (2003). Hypervalent iodine mediated synthesis of 1,2,4-triazolo[4,3-a][1,8]naphthyridines and 1,2,4-triazolo[4,3-a]quinolines. European Journal of Medicinal Chemistry, 38(5), 533–536. Link (Mechanistic basis for PIDA oxidation).

  • Li, W., Nelson, D., Jensen, M., et al. (2005). An Efficient Synthesis of 1-Aryl-1H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Journal of Organic Chemistry, 70(16), 6117–6120. Link (Basis for Protocol B Pd-catalyzed cyclization).

  • El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Fused Pyrazolo[3,4-b]pyridine Derivatives. Journal of the Chinese Chemical Society, 53(2), 391-401. (Reactivity of hydrazinyl-pyridines).

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-Bromo-2-hydrazinyl-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists looking to troubleshoot, optimize, and scale the synthesis of 3-bromo-2-hydrazinyl-6-methylpyridine.

The synthesis of 2-hydrazinylpyridines is classically achieved via Nucleophilic Aromatic Substitution (SNAr) of a 2-halo-pyridine precursor with hydrazine hydrate[1]. While the reaction appears straightforward on paper, the presence of the 3-bromo substituent introduces significant chemoselectivity challenges, primarily over-reaction (bis-pyridyl formation) and hydrodehalogenation (loss of the bromine atom).

Mechanistic Pathway & Reaction Dynamics

To troubleshoot effectively, we must understand the reaction kinetics. The rate-determining step in this SNAr reaction is the nucleophilic attack of hydrazine to form the negatively charged Meisenheimer complex. The choice of the leaving group at the 2-position (Fluoro vs. Chloro) dictates the activation energy required, which in turn dictates the reaction temperature and the degradation profile of the product.

SNAr_Optimization SM Starting Material (3-Bromo-2-fluoro-6-methylpyridine) Meisenheimer Meisenheimer Complex (Stabilized by -F) SM->Meisenheimer Nucleophilic Attack Hydrazine Hydrazine Hydrate (10-15 eq excess) Hydrazine->Meisenheimer Conditions Solvent: EtOH (80°C) Time: 4-8 hours Conditions->Meisenheimer Heat Product Target Product (3-Bromo-2-hydrazinyl-6-methylpyridine) Meisenheimer->Product -HF Bis Bis-pyridyl hydrazine (Over-reaction) Product->Bis Low Hydrazine Ratio Dehalo Dehalogenated Impurity (Loss of -Br) Product->Dehalo Prolonged Heating (>12h)

Reaction pathway and common degradation routes in 2-hydrazinylpyridine synthesis.

Precursor Selection Data

Choosing the right starting material is the most critical variable in optimizing your yield. The table below summarizes the quantitative performance of the two most common precursors[2][3].

Starting MaterialLeaving GroupOptimal SolventReaction Temp (°C)Time (h)Typical Yield (%)Primary Impurity Risk
3-Bromo-2-fluoro-6-methylpyridine -FEthanol80 (Reflux)4 - 885 - 92Bis-pyridyl hydrazine
3-Bromo-2-chloro-6-methylpyridine -Cln-Butanol / Dioxane100 - 11012 - 2460 - 75Hydrodehalogenation

Scientific Insight: Fluorine is a vastly superior leaving group in SNAr reactions because its high electronegativity strongly stabilizes the developing negative charge in the Meisenheimer complex[1]. This allows the reaction to proceed at 80°C. Chlorine requires temperatures >100°C, pushing the reaction into a thermal regime where hydrazine acts as a potent reducing agent, cleaving the sensitive C-Br bond.

Core Protocol: Optimized SNAr Synthesis

This self-validating protocol is designed to maximize the yield of 3-bromo-2-hydrazinyl-6-methylpyridine while suppressing side reactions[4][5].

Step 1: Reagent Preparation & Reverse Addition

  • Action : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydrazine hydrate (80-100% w/w, 15.0 equivalents) and absolute ethanol (5 volumes).

  • Causality : We use a massive stoichiometric excess of hydrazine to establish pseudo-first-order kinetics. Hydrazine is a bidentate nucleophile; ensuring an overwhelming excess outcompetes the newly formed product from attacking another molecule of starting material, thereby preventing symmetric bis-pyridyl formation[4].

Step 2: Substrate Introduction

  • Action : Dissolve 1.0 equivalent of 3-bromo-2-fluoro-6-methylpyridine in absolute ethanol (5 volumes). Add this solution dropwise to the stirring hydrazine mixture at room temperature over 30 minutes.

  • Causality : "Reverse addition" (adding the electrophile to the nucleophile) ensures that the localized concentration of the starting material is always vastly lower than the hydrazine, further suppressing bis-pyridyl dimerization.

Step 3: Thermal Activation & Self-Validating Monitoring

  • Action : Heat the reaction mixture to a gentle reflux (80°C). Monitor the reaction strictly via LC-MS or TLC (Mobile phase: Hexane:EtOAc 3:1).

  • Validation : The starting material is highly UV-active and non-polar, eluting near the solvent front (Rf ~0.8). As the reaction progresses, a new, highly polar spot will appear (Rf ~0.2). To validate that this is the target product and not a dehalogenated byproduct, stain the TLC plate with Ninhydrin and heat it. The primary amine of the hydrazine group will stain a distinct purple/brown. The reaction is typically complete when the UV spot at Rf 0.8 disappears (usually 4–6 hours).

Step 4: Quenching & Controlled Isolation

  • Action : Once complete, immediately cool the reaction to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator, water bath <40°C) to remove ethanol and the bulk of the excess hydrazine.

  • Causality : Do not perform an aqueous extraction while massive amounts of hydrazine are still present. Prolonged exposure of the product to basic aqueous hydrazine during workup promotes oxidative degradation[5].

  • Action : Dilute the resulting residue with cold water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to afford the crude product as a solid or thick oil. Store under Argon at -20°C.

Troubleshooting FAQs

Q: My LC-MS shows a massive peak at [2M - NH2]+. Why am I getting symmetric bis-pyridyl hydrazines? A: This is the most common SNAr over-reaction. It occurs when your synthesized 3-bromo-2-hydrazinyl-6-methylpyridine acts as a nucleophile and attacks unreacted starting material. Fix: Increase your hydrazine hydrate excess to at least 15 equivalents[4]. Furthermore, ensure you are using the "reverse addition" technique described in Step 2. Never add hydrazine dropwise to the starting material; always add the starting material to a massive pool of hydrazine.

Q: I am losing the bromine atom (hydrodehalogenation). The mass of my product is 79 Da lighter than expected. How do I stop this? A: Hydrazine is a well-known reducing agent (e.g., Wolff-Kishner reduction), and at elevated temperatures, it will reduce the C-Br bond. If you are using 3-bromo-2-chloro-6-methylpyridine, the 100°C+ temperatures required to force the SNAr reaction are simultaneously activating the hydrodehalogenation pathway[2]. Fix: Switch your starting material to 3-bromo-2-fluoro-6-methylpyridine[3]. The superior leaving group ability of fluorine allows you to drop the reaction temperature to 80°C, which is below the thermal threshold for rapid hydrazine-mediated C-Br reduction. Additionally, ensure your glassware is rigorously free of trace transition metals (like Pd or Cu), which catalyze this reduction.

Q: My conversion is stalled at 75%. Should I add an external base like Triethylamine or K2CO3? A: No. In standard amine SNAr reactions, external bases are used to scavenge the generated acid (HF or HCl). However, because you are using 10-15 equivalents of hydrazine hydrate, the hydrazine itself acts as a highly efficient acid scavenger. Stalled conversion is a thermodynamic issue, not a pH issue. If the reaction stalls, do not increase the temperature (which risks dehalogenation); instead, verify the quality of your hydrazine hydrate, as it degrades and loses titer upon prolonged exposure to air.

Q: The isolated product turns dark brown and gummy after a few days on the bench. What is happening? A: Hydrazine derivatives are highly electron-rich and prone to rapid air oxidation. The dark brown color indicates the formation of azo-compounds and polymeric degradation products. Fix: Always concentrate the product using a water bath below 40°C. Upon isolation, immediately flush the vial with Nitrogen or Argon, seal it tightly, and store it at -20°C. If you need to store it long-term, consider converting the free base into a hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product.

References

  • Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes. Thieme-Connect.
  • Synthetic process for 2-hydrazinylpyridine derivative (CN106588758A).
  • 2-Hydrazinopyridine synthesis. ChemicalBook.
  • 3-Bromo-2-chloro-6-methylpyridine. LookChem.
  • 1-oxa-3-azaspiro[4,5]decan--2-one derivatives for the treatment of eating disorders (WO2008092888A1).

Sources

Technical Support Center: 2-Hydrazinylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Purification, Stability, and Troubleshooting for 2-Hydrazinylpyridine Scaffolds Audience: Medicinal Chemists, Process Development Scientists

Core Technical Brief

2-Hydrazinylpyridine derivatives are critical heterocyclic building blocks, often synthesized via nucleophilic aromatic substitution (


) of 2-halopyridines with hydrazine hydrate. While the synthesis is straightforward, purification is notoriously difficult due to three factors:
  • Amphiphilic Nature: The pyridine ring is lipophilic, but the hydrazine tail is highly polar and basic.

  • Oxidative Instability: The hydrazine group is a reducing agent prone to air-oxidation, leading to "red oil" degradation products (azo/azoxy species).

  • Hydrazine Persistency: Excess hydrazine hydrate (required to prevent dimerization) "sticks" to the product and is difficult to remove via standard evaporation.

This guide provides validated protocols to address these specific failure modes.

Troubleshooting Modules

Module A: The "Sticky" Impurity (Removing Excess Hydrazine)

Symptom: The crude product remains a wet paste or oil that smells of ammonia/hydrazine even after high-vacuum drying. NMR shows a broad peak around 3-5 ppm that integrates too high.

Root Cause: Hydrazine hydrate (


) forms strong hydrogen bonds with the pyridyl nitrogen, making it difficult to remove by simple evaporation, even under vacuum.

Protocol 1: Azeotropic Distillation (The "Xylene Sweep")

  • Logic: Hydrazine forms a hetero-azeotrope with toluene or xylene. This allows for the removal of hydrazine at temperatures below its decomposition point while excluding air.

  • Step-by-Step:

    • Dissolve the crude "wet" residue in Toluene or Xylene (10 mL per gram of crude).

    • Concentrate the solution on a rotary evaporator at

      
      .
      
    • Repeat 3x. The hydrazine will co-distill with the solvent.

    • Verification: Check

      
       NMR. The broad hydrazine hydrate peak should diminish significantly.
      

Protocol 2: The "Reverse" Extraction (For Lipophilic Derivatives)

  • Logic: If your derivative has lipophilic substituents (e.g., -CF3, -Br), use phase partitioning.

  • Step-by-Step:

    • Dilute the reaction mixture with Water and Dichloromethane (DCM) .

    • Crucial Step: Wash the organic layer 3x with Brine (saturated NaCl), not just water. The high ionic strength forces hydrazine (highly water-soluble) into the aqueous phase while "salting out" the organic product.

    • Dry over

      
       and evaporate.
      
Module B: The "Red Oil" Syndrome (Stabilization via Salt Formation)

Symptom: The product turns from a white/pale yellow solid to a red or brown oil upon standing in air.

Root Cause: Free hydrazine bases are sensitive to auto-oxidation. The "red" color typically comes from trace azo-pyridine impurities formed by air exposure.

Solution: Convert the free base to the Monohydrochloride Salt .

  • Mechanism: Protonating the hydrazine terminal nitrogen (

    
    ) deactivates the lone pair, preventing oxidation and significantly increasing shelf-life.
    

Protocol: HCl Salt Formation & Purification

  • Dissolve the crude free base in a minimal amount of Ethanol or Isopropanol .

  • Cool to

    
     in an ice bath.
    
  • Add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Note: Do not use a large excess of HCl, or you may protonate the pyridine nitrogen as well, leading to hygroscopic di-salts.

  • The monohydrochloride salt usually precipitates immediately as a stable, crystalline solid.

  • Filter and wash with cold Diethyl Ether to remove non-polar impurities (unreacted halopyridine).

Module C: Chromatographic Tailing

Symptom: On TLC or Column Chromatography, the product streaks badly ("comets"), making separation impossible.

Root Cause: The basic pyridine nitrogen and the terminal hydrazine amine interact strongly with the acidic silanol groups (


) on the silica gel surface.

Protocol: The "Amine-Modified" Silica

  • TLC: Add 1-2% Triethylamine (TEA) or Ammonium Hydroxide to your eluent.

    • Example System: 5% MeOH / 94% DCM / 1%

      
      .
      
  • Column: Pre-wash the silica column with mobile phase containing 1% TEA. This "caps" the active silanol sites.

  • Alternative: Use Neutral Alumina instead of silica gel for acid-sensitive or highly basic hydrazines.

Decision Workflows (Visualized)

Workflow 1: Post-Reaction Workup Strategy

Determine the correct workup based on the physical properties of your specific derivative.

WorkupStrategy Start Crude Reaction Mixture (Excess Hydrazine Present) SolubilityCheck Is Product Water Soluble? Start->SolubilityCheck Precipitation Method A: Precipitation Dilute with H2O (1:5 ratio) SolubilityCheck->Precipitation No (Solid) Extraction Method B: Extraction Use DCM or EtOAc SolubilityCheck->Extraction Yes (Oil/Polar) Filter Filter Solid Precipitation->Filter Wash Wash with H2O (Removes Hydrazine) Filter->Wash CrudeProduct Crude Free Base Wash->CrudeProduct BrineWash Critical: 3x Brine Wash (Forces Hydrazine into Aqueous) Extraction->BrineWash Azeotrope Azeotropic Distillation (Toluene/Xylene) BrineWash->Azeotrope Azeotrope->CrudeProduct SaltFormation Convert to HCl Salt (For Stability) CrudeProduct->SaltFormation Recommended

Caption: Decision matrix for removing excess hydrazine based on product solubility.

Workflow 2: Purification & Salt Formation Loop

Standardizing the conversion to the stable HCl salt.

SaltFormation Crude Crude Free Base (Unstable/Red Oil) Dissolve Dissolve in EtOH/iPrOH Crude->Dissolve Acidify Add 1.0-1.1 eq HCl (4M in Dioxane) Dissolve->Acidify Precipitate Precipitate Forms Acidify->Precipitate Wash Wash with Et2O (Removes non-polar impurities) Precipitate->Wash Final Pure HCl Salt (Stable White Solid) Wash->Final

Caption: Stabilization protocol converting the oxidative-prone free base to the stable hydrochloride salt.

Analytical Data Summary

ParameterFree Base CharacteristicsHCl Salt CharacteristicsNotes
Physical State Often Oil or Low-Melting SolidCrystalline SolidSalt form facilitates handling and weighing.
Color White (fresh)

Red/Brown (aged)
White / Pale YellowDiscoloration indicates oxidation (azo formation).
Solubility Soluble in DCM, EtOAc, MeOHSoluble in Water, MeOH; Insoluble in Et2OUse Et2O wash to purify salt from starting materials.
Stability Poor (Days/Weeks at RT)Excellent (Months/Years)Store under Argon at

for best results.
TLC Visualization UV, p-Anisaldehyde (Yellow/Orange)UV, p-AnisaldehydeAnisaldehyde forms a hydrazone with the terminal

.

Frequently Asked Questions (FAQ)

Q: My TLC spots are invisible under UV. How do I visualize them? A: Hydrazines are not always strongly UV active if the pyridine ring is electron-deficient. Use p-Anisaldehyde stain .[1][2]

  • Why: The aldehyde reacts with the hydrazine

    
     to form a hydrazone, which appears as a distinct yellow or orange spot upon heating.
    
  • Recipe: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 5 mL Conc.

    
    .
    

Q: Can I use Ninhydrin? A: Ninhydrin is less specific. It will stain primary amines, but p-Anisaldehyde is diagnostic for the hydrazine functionality.

Q: Is it safe to rotovap hydrazine hydrate? A: Exercise Extreme Caution. Hydrazine is toxic, carcinogenic, and potentially explosive if concentrated to dryness in the presence of metal salts or on specific supports.

  • Safety Rule: Never distill hydrazine to dryness. Always leave a "heel" of solvent (toluene/xylene) or quench the distillate immediately with bleach (sodium hypochlorite) to destroy the hydrazine.

Q: My product is oiling out during recrystallization. What solvent should I use? A: If using the free base, try Toluene/Heptane . If using the HCl salt, try Ethanol/Diethyl Ether (dissolve in hot ethanol, add ether until cloudy, then cool).

References

  • Synthesis of 2-Hydrazinopyridine (General Procedure)

    • Source: Organic Syntheses, Coll. Vol. 5, p.1055 (1973); Vol. 46, p.52 (1966).
    • Relevance: Establishes the standard for handling hydrazine hydr
  • Purification via Azeotropic Distillation

    • Source: ResearchGate Technical Discussions / BenchChem Protocols.
    • Relevance: Validates the use of Xylene/Toluene for removing excess hydrazine hydrate without high he
  • TLC Staining of Hydrazines

    • Source: University of Rochester / Reach Devices TLC Guide.
    • Relevance: Confirms p-Anisaldehyde as the superior stain for hydrazine identification via hydrazone form
  • Salt Formation for Stability

    • Source:Journal of Medicinal Chemistry (General practice in heterocyclic hydrazine synthesis).
    • Relevance: HCl salt formation is the industry standard for stabilizing oxidatively labile hydrazine deriv

Sources

Technical Support Center: Preventing Oxidation of 3-Bromo-2-hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals working with 3-Bromo-2-hydrazinyl-6-methylpyridine .

Aryl hydrazines are highly versatile building blocks, but their electron-rich hydrazine moiety (-NHNH₂) makes them notoriously susceptible to aerobic oxidation[1]. The presence of the pyridine ring in this specific compound alters its electronic landscape, but the primary vulnerability remains: exposure to molecular oxygen, light, and trace transition metals will trigger oxidative C-N bond cleavage, leading to the formation of aryldiazenes, aryl radicals, and nitrogen gas[2],[3].

This guide provides field-proven troubleshooting, empirical data, and self-validating protocols to ensure the structural integrity of your compound from storage to reaction.

Part 1: Troubleshooting & FAQs

Q1: My batch of 3-Bromo-2-hydrazinyl-6-methylpyridine changed from an off-white powder to a dark brown, sticky solid. What happened, and can I rescue it? A1: The color change is a macroscopic indicator of oxidative degradation. The hydrazine group has undergone aerobic oxidation to form an aryldiazene intermediate (Ar-N=NH), which subsequently decomposes into an aryl radical and nitrogen gas, or dimerizes into complex azo species[3],[1]. This process is often catalyzed by ambient light and trace transition metals (e.g., Cu, Fe)[4]. Once heavily oxidized (indicated by a sticky, tar-like consistency), the compound cannot be easily rescued and should be discarded. If the color change is very mild (light yellow), you may attempt a rigorous recrystallization under an Argon atmosphere.

Q2: I need to store this compound for several months. What is the optimal storage condition? A2: For long-term storage of the free base, it must be kept under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density) at -20°C or -80°C, and protected from light in an amber vial. However, the most robust solution is to convert the free base to its hydrochloride salt [5]. Protonation of the hydrazine nitrogen drastically reduces its electron density, raising the oxidation potential and virtually eliminating spontaneous aerobic oxidation[5].

Q3: Why do my reactions using this compound in aqueous or polar solvents yield inconsistent results? A3: Hydrazine derivatives degrade significantly faster in neutral or alkaline aqueous solutions and in the presence of dissolved oxygen[6],[4]. Furthermore, trace transition metals in standard grade solvents act as potent catalysts for hydrazine decomposition[7]. To achieve self-validating, reproducible results:

  • Always use freshly degassed solvents (see Protocol 1).

  • Maintain slightly acidic conditions if your reaction mechanism permits, as hydrazines are exponentially more stable at lower pH[6],[4].

Part 2: Visualizing the Oxidation and Stabilization Pathways

Understanding the causality behind the degradation is critical for preventing it. The diagram below illustrates how molecular oxygen initiates the degradation cascade, and how acid-mediated protonation halts it.

G A 3-Bromo-2-hydrazinyl- 6-methylpyridine (Free Base) B Aryldiazene Intermediate (Ar-N=NH) A->B O2, Light, Trace Metals D Hydrochloride Salt (Ar-NHNH3+ Cl-) A->D HCl (Ether/Dioxane) Inert Atm C Aryl Radical + N2 (Degradation) B->C Oxidative Cleavage

Caption: Mechanistic pathway of aerobic oxidation versus acid-mediated stabilization.

Part 3: Quantitative Data & Degradation Indicators

To maintain scientific integrity, you must actively monitor your inventory. Use the following tables to benchmark your storage conditions and analytical quality control (QC) checks.

Table 1: Storage and Stability Matrix
State of CompoundStorage AtmosphereTemperatureLight ExposureExpected Shelf Life
Free Base (Solid)Ambient Air20°C (RT)Exposed< 48 Hours
Free Base (Solid)Argon / Nitrogen-20°CProtected (Amber)3 - 6 Months
Free Base (Solution)Degassed Solvent (Ar)4°CProtected (Amber)< 1 Week
HCl Salt (Solid) Argon / Nitrogen 4°C to 20°C Protected > 2 Years
Table 2: Analytical Signatures of Oxidation
Analytical MethodPristine Compound (Free Base)Oxidized / Degraded Compound
Visual Appearance Off-white to pale yellow powderDark brown, red, or black sticky solid
¹H NMR (DMSO-d6) Sharp singlets for -NH (br, ~7.5 ppm) and -NH₂ (br, ~4.5 ppm)Loss of -NH/-NH₂ protons; appearance of complex aromatic multiplets (dimers)
LC-MS (ESI+) Strong [M+H]+ peak at m/z ~202 / 204 (Br isotopes)Loss of parent mass; peaks corresponding to des-hydrazinyl pyridine or azo-dimers

Part 4: Experimental Protocols

The following self-validating protocols are designed to eliminate the variables that cause oxidation.

Protocol 1: Strict Anaerobic Solvent Preparation (Freeze-Pump-Thaw)

Standard sparging (bubbling gas) is insufficient for highly sensitive aryl hydrazines. The Freeze-Pump-Thaw method ensures the complete removal of dissolved oxygen[6].

Step-by-Step Methodology:

  • Preparation: Transfer the required volume of solvent (e.g., THF, Methanol) into a heavy-walled Schlenk flask equipped with a Teflon stopcock. Ensure the flask is no more than 50% full to allow for expansion.

  • Freezing: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pumping (Evacuation): Open the stopcock to a high-vacuum line (target < 0.1 Torr) for 5 to 10 minutes to evacuate the headspace of all gases.

  • Thawing: Close the stopcock to isolate the flask from the vacuum. Remove the flask from the LN₂ bath and place it in a room-temperature water bath. As the solvent thaws, trapped oxygen will bubble out of the liquid.

  • Iteration: Repeat steps 2 through 4 for a total of three cycles .

  • Backfilling: After the final thaw, backfill the Schlenk flask with ultra-high-purity Argon. The solvent is now safe for dissolving 3-Bromo-2-hydrazinyl-6-methylpyridine.

Protocol 2: Synthesis of the Hydrochloride Salt for Long-Term Storage

If your downstream chemistry tolerates a salt precursor, converting the free base to a hydrochloride salt is the definitive solution to oxidation[5].

Step-by-Step Methodology:

  • Dissolution: Under an Argon atmosphere, dissolve 1.0 equivalent of pristine 3-Bromo-2-hydrazinyl-6-methylpyridine free base in anhydrous, degassed diethyl ether (or THF if solubility is poor).

  • Cooling: Cool the reaction flask to 0°C using an ice-water bath.

  • Acidification: Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M) dropwise via a syringe. A precipitate will begin to form immediately as the hydrazine nitrogen is protonated.

  • Stirring: Allow the suspension to stir for 30 minutes at 0°C to ensure complete salt formation.

  • Isolation: Filter the precipitate using a Schlenk frit under Argon. Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted free base or impurities.

  • Drying: Dry the resulting hydrochloride salt under high vacuum for 4 hours. The resulting powder will be highly stable against aerobic oxidation.

Part 5: Safe Handling Workflow

To synthesize the best practices described above, follow this logical workflow whenever handling the compound.

Workflow S1 1. Solvent Preparation (Freeze-Pump-Thaw Degassing) S2 2. Inert Atmosphere Setup (Glovebox or Schlenk Line) S1->S2 S3 3. Reagent Transfer (Amber Vials, Argon Blanket) S2->S3 S4 4. Reaction Execution (Avoid Transition Metal Contaminants) S3->S4

Caption: Step-by-step anaerobic workflow for handling sensitive aryl hydrazines.

References

  • ACS Omega. "Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones." National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Chemical Review and Letters. "Chalcogenation of arylhydrazines via C-N bond cleavage." ChemRevLett. Available at:[Link]

  • MDPI. "Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions." MDPI. Available at: [Link]

  • Defense Technical Information Center (DTIC). "Oxidation of Hydrazine in Aqueous Solutions." DTIC. Available at:[Link]

  • ACS. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." ACS Publications. Available at: [Link]

Sources

Removing excess hydrazine hydrate from pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, process scientists, and drug development professionals who are tackling one of the most notoriously difficult workups in organic synthesis: the removal of excess hydrazine hydrate from pyridine-based reaction mixtures.

Hydrazine hydrate (


) is a powerful nucleophile and reducing agent, but its physical properties—specifically its high boiling point (118.5 °C) and its tendency to form a maximum-boiling azeotrope with water[1]—make it exceptionally difficult to remove via simple evaporation. When combined with pyridine (bp 115 °C), the separation becomes even more complex due to polarity and co-solvency effects.

This guide synthesizes field-proven methodologies, explaining the mechanistic causality behind each technique to help you design a self-validating purification system.

Quantitative Data Summary: Hydrazine Removal Strategies

Before selecting a protocol, it is critical to understand the physical and chemical parameters of the reagents involved. The table below summarizes the quantitative data and operational parameters for the four primary removal strategies.

Removal StrategyReagent / EntrainerTarget ByproductBoiling Point of ByproductBest Suited For
Chemical Quenching Acetone (Excess)Dimethyl Ketazine (Aqueous Azeotrope)95 °C[2]Highly stable, non-volatile products.
Azeotropic Distillation Toluene (3-5 vols)Toluene/Water Azeotrope85 °CHigh-boiling, water-soluble products.
Liquid-Liquid Extraction Water / Ethyl AcetateHydrazine (Aqueous phase)N/A (Phase Separation)Lipophilic products[3].
Scavenger Resins Polymer-Bound AldehydeResin-Bound HydrazoneN/A (Solid Filtration)Highly sensitive, hydrophilic products[4].

Workflow: Selecting the Optimal Removal Strategy

The choice of removal method depends entirely on the physicochemical properties of your target synthesized molecule. Use the logic flow below to determine the most efficient protocol for your specific pyridine reaction mixture.

DecisionTree Start What is the solubility of your target product? Lipophilic Lipophilic (Water Insoluble) Start->Lipophilic Hydrophilic Hydrophilic (Water Soluble) Start->Hydrophilic AqWorkup Aqueous Extraction (Water / EtOAc) Lipophilic->AqWorkup Volatility What is the volatility of your target product? Hydrophilic->Volatility HighBoiling High Boiling Point (Non-Volatile) Volatility->HighBoiling LowBoiling Low Boiling Point (Volatile) Volatility->LowBoiling Azeotrope Azeotropic Distillation (with Toluene) HighBoiling->Azeotrope Quench Chemical Quench (Acetone -> Ketazine) HighBoiling->Quench Resin Scavenger Resin (Polymer-Bound Aldehyde) LowBoiling->Resin

Figure 1: Decision matrix for selecting a hydrazine hydrate removal strategy.

Troubleshooting Guides & Experimental Protocols (FAQs)

FAQ 1: How do I chemically quench excess hydrazine without damaging my product?

The Causality: Hydrazine hydrate is highly polar and reactive. By introducing a large excess of acetone, you force a condensation reaction that converts free hydrazine into acetone hydrazone, which rapidly reacts with a second equivalent of acetone to form dimethyl ketazine (acetone azine)[2][5]. Dimethyl ketazine is significantly less polar, lacks nucleophilicity, and forms a low-boiling aqueous azeotrope (95 °C) that is easily co-evaporated with pyridine under reduced pressure[2].

QuenchPathway Hydrazine Excess Hydrazine (N2H4) Hydrazone Acetone Hydrazone (Intermediate) Hydrazine->Hydrazone + Acetone Acetone Acetone Quench (Excess) Acetone->Hydrazone Azine Dimethyl Ketazine (Volatile, bp 95°C) Hydrazone->Azine + Acetone Evap Vacuum Evaporation (Removes Pyridine + Azine) Azine->Evap Clean Hydrazine-Free Product Evap->Clean Isolation

Figure 2: Chemical pathway of acetone quenching to form volatile dimethyl ketazine.

Step-by-Step Protocol:

  • Cool the crude pyridine/hydrazine reaction mixture to room temperature (20–25 °C).

  • Slowly add 5 to 10 volumes of acetone relative to the estimated remaining volume of hydrazine. Self-Validation: The reaction is mildly exothermic; monitor the temperature to ensure it does not exceed 35 °C.

  • Stir the mixture vigorously for 1 to 2 hours to ensure complete conversion to dimethyl ketazine.

  • Transfer the mixture to a rotary evaporator. Concentrate under reduced pressure (approx. 40–50 °C water bath) to strip off the dimethyl ketazine, residual acetone, and pyridine.

  • Dry the resulting residue under high vacuum to yield the crude, hydrazine-free product.

FAQ 2: My product is highly water-soluble. How do I remove hydrazine without aqueous extraction?

The Causality: If your product is hydrophilic, aqueous extraction will result in catastrophic yield loss. Furthermore, if your product is heat-sensitive, distillation is not viable. In this scenario, orthogonal selective chemistry is required. Polymer-supported benzylhydrazines or polymer-bound aromatic aldehydes (such as PEGA resin) act as electrophilic scavengers[4][6]. The resin's functional groups covalently capture the unreacted hydrazine, immobilizing it on the solid support. The physical phase difference allows for simple filtration.

Step-by-Step Protocol:

  • Dilute the pyridine reaction mixture with a compatible polar aprotic solvent (e.g., DMF or additional pyridine) to ensure the target product is fully dissolved.

  • Add a polymer-bound aldehyde scavenger resin (e.g., Amberlyst-15 functionalized or PEGA-bound aldehyde) at 3 to 5 molar equivalents relative to the excess hydrazine[6][7].

  • Agitate the suspension gently on an orbital shaker for 4 to 16 hours at room temperature. Note: Avoid magnetic stirring, which can mechanically shear and pulverize the resin beads, complicating filtration.

  • Filter the mixture through a medium-porosity sintered glass funnel.

  • Wash the resin cake thoroughly with the reaction solvent to elute any trapped product.

  • Concentrate the combined filtrates under reduced pressure to isolate the pure product.

FAQ 3: Can I remove hydrazine via distillation if my product is high-boiling?

The Causality: Hydrazine hydrate forms a stable, maximum-boiling azeotrope with water, making direct distillation thermally abusive to the product. By introducing toluene, you create a new minimum-boiling ternary/binary azeotrope system[8]. Toluene azeotropically entrains the water at a much lower temperature (~85 °C under normal pressure, lower under vacuum), breaking the hydrazine hydrate complex and allowing the free hydrazine to be stripped away alongside the pyridine[1][9].

Step-by-Step Protocol:

  • Transfer the crude pyridine reaction mixture to a round-bottom flask.

  • Add 3 to 5 volumes of toluene to the mixture.

  • Evaporate the mixture on a rotary evaporator under reduced pressure (bath temperature 45–55 °C).

  • Self-Validation: As the toluene distills, it will carry over the water, leaving a cloudy distillate in the receiving flask (due to phase separation of water and toluene).

  • Repeat the addition of toluene (2 to 3 times) and subsequent evaporation until the residue is completely free of the characteristic ammonia-like odor of hydrazine.

FAQ 4: What is the standard aqueous workup for lipophilic products?

The Causality: Hydrazine hydrate is infinitely soluble in water, whereas lipophilic organic products are not. By leveraging this extreme polarity difference, liquid-liquid extraction effectively partitions the hydrazine into the aqueous waste stream[3]. Pyridine, being miscible in both water and organic solvents, requires a high aqueous dilution factor or mild washing to force it into the aqueous layer[10].

Step-by-Step Protocol:

  • Cool the reaction mixture and quench by pouring it into a large excess of ice-cold distilled water (at least 10 times the volume of pyridine used).

  • Extract the aqueous mixture with a non-polar or moderately polar organic solvent (e.g., Ethyl Acetate or TBME). Expert Tip: Dichloromethane (DCM) often gives poor phase separation and emulsion issues in the presence of pyridine/hydrazine; TBME or Ethyl Acetate is preferred[10].

  • Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent[3].

  • Combine the organic extracts and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine) to remove residual pyridine and trace hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate in vacuo.
    

References

  • New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. Available at: [Link]

  • New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters - ACS Publications. Available at:[Link]

  • Dehydration of Hydrazine Azeotropic Distillation. Scribd. Available at:[Link]

  • Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega - ACS Publications. Available at:[Link]

  • CN105254527A - Method for preparing high-concentration hydrazine hydrate. Google Patents.
  • Production Methods Of Hydrazine. Chemcess. Available at:[Link]

  • Dehydration of hydrazine by azeotropic distillation. Semantic Scholar. Available at:[Link]

  • MedChem Tips & Tricks. American Chemical Society. Available at:[Link]

Sources

Technical Support Center: Troubleshooting SNAr Reactions of Bromochloropyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals dealing with the nuanced challenges of Nucleophilic Aromatic Substitution (SNAr) on dihalogenated pyridines.

Controlling the regioselectivity of bromochloropyridines requires a strict mastery of thermodynamics and kinetics. Below, we dissect the causality behind temperature control, provide troubleshooting FAQs, and outline self-validating experimental protocols to ensure your syntheses remain robust and reproducible.

The Mechanistic Role of Temperature in Regioselectivity

Nucleophilic aromatic substitution (SNAr) proceeds via a stepwise addition-elimination mechanism. The rate-determining step is the nucleophilic attack that disrupts aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex[1].

In bromochloropyridines, the position of the halogens relative to the pyridine nitrogen dictates reactivity. The C2 and C4 positions are highly activated due to the electron-withdrawing effect of the nitrogen atom, whereas the C3 and C5 positions are significantly less activated[2]. Furthermore, while the C-Br bond is highly reactive in palladium-catalyzed cross-couplings, the C-Cl bond at an activated position (e.g., C2 or C4) is generally more susceptible to SNAr. This is because chlorine's higher electronegativity better stabilizes the transition state leading to the Meisenheimer complex[3].

Temperature acts as the primary kinetic switch. At lower temperatures (0–25 °C), the reaction is under strict kinetic control, exclusively crossing the lowest activation energy barrier (typically C2/C4 substitution). At elevated temperatures (>60 °C), the system gains enough thermal energy to cross higher activation barriers, leading to substitution at less activated positions or bis-substitution.

SNAr_Mechanism Start Bromochloropyridine + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack (Rate Determining) Product_Kinetic C2/C4 Substitution (Kinetic, Low Temp) Meisenheimer->Product_Kinetic Fast Elimination (0°C to 25°C) Product_Thermo C3/C5 or Bis-Sub (High Temp) Meisenheimer->Product_Thermo Over-reaction (>80°C)

Fig 1: SNAr mechanism and temperature-dependent regioselectivity pathways.

Quantitative Data: Temperature vs. Regioselectivity

The following table summarizes the causal relationship between reaction temperature and product distribution during the amination of 5-bromo-2-chloropyridine with a secondary amine (e.g., morpholine).

Temperature (°C)Time (h)Conversion (%)C2-Substitution (Mono) Yield (%)Bis-Substitution Yield (%)Unreacted Starting Material (%)
0124545055
25 4 >95 94 <1 <5
60210070250
100110040550

Troubleshooting FAQs

Q1: I am observing bis-substitution (both halogens displaced) when I only want mono-substitution at the C2 position. How do I fix this? A: Your reaction temperature is too high. SNAr at the highly activated C2-chloro position is fast. If you heat the reaction to 60 °C or above, the thermal energy becomes sufficient to overcome the higher activation barrier of the less-activated C5-bromo position, leading to bis-substitution. Action: Lower the reaction temperature to 25 °C. If the reaction is slow, increase the reaction time rather than the temperature.

Q2: I want to displace the bromine at C5, but my nucleophile keeps attacking the chlorine at C2. Should I lower the temperature? A: No, temperature control alone cannot invert this intrinsic regioselectivity. SNAr inherently favors the C2/C4 positions because the nitrogen atom stabilizes the Meisenheimer complex[1]. To functionalize the C5-bromo position selectively, you must switch your reaction paradigm from SNAr to a Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). In Pd-catalysis, the C-Br bond undergoes oxidative addition much faster than the C-Cl bond, completely reversing the site selectivity[2].

Q3: My SNAr reaction at the C2-chloro position is stalling at 50% conversion at room temperature. Should I boil it? A: Do not immediately jump to reflux, as this will degrade your regioselectivity and cause degradation[3]. Stalling at room temperature usually indicates a weak nucleophile or an exhausted base. Action: First, try using a stronger base (e.g., NaH instead of K₂CO₃) to increase the effective nucleophilicity of your reagent. If heating is absolutely necessary, increase the temperature incrementally (e.g., to 40 °C) and monitor closely via LC-MS.

Troubleshooting Issue Issue: Poor SNAr Regioselectivity or Low Yield CheckTemp Check Reaction Temperature Issue->CheckTemp LowTemp T < 25°C (Stalling) CheckTemp->LowTemp HighTemp T > 60°C (Bis-sub) CheckTemp->HighTemp ActionLow Increase time or add stronger nucleophile LowTemp->ActionLow If unreacted ActionHigh Lower T to 0-25°C to prevent over-reaction HighTemp->ActionHigh If over-reacted

Fig 2: Decision tree for troubleshooting temperature-related SNAr issues.

Self-Validating Experimental Protocol

Regioselective SNAr Amination of 5-Bromo-2-chloropyridine Objective: Synthesize 1-(5-bromopyridin-2-yl)morpholine with >95% regioselectivity by strictly controlling the thermal environment.

Step 1: Preparation & Inerting

  • Flame-dry a 50 mL Schlenk flask and backfill with argon to prevent ambient moisture from competing as a nucleophile.

  • Add 5-bromo-2-chloropyridine (1.0 mmol, 1.0 equiv) and anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

Step 2: Solvent & Nucleophile Addition

  • Inject anhydrous DMF (5 mL) and stir to suspend the base.

  • Add morpholine (1.1 mmol, 1.1 equiv) dropwise via syringe. Causality: Limiting the nucleophile to a slight excess (1.1 equiv) prevents mass-action driven bis-substitution, acting as a secondary control mechanism alongside temperature.

Step 3: Temperature-Controlled Reaction (Critical Step)

  • Submerge the flask in a water bath strictly maintained at 25 °C . Do not use a heating mantle.

  • Stir vigorously for 4 hours. Causality: The activation energy for C2-chloro displacement is low enough to proceed at 25 °C. Exceeding this temperature risks overcoming the activation barrier for the C5-bromo position.

Step 4: In-Process Validation (Self-Validating Check)

  • Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The mass spectrum must show the product mass [M+H]⁺ corresponding to mono-substitution. If a peak corresponding to bis-substitution appears, the temperature control has failed; immediately quench the reaction to salvage the remaining mono-substituted product.

Step 5: Quench & Workup

  • Quench by pouring the mixture into 20 mL of ice-cold deionized water.

  • Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove all traces of DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

Sources

Technical Support Center: Handling & Stability of 2-Hydrazinylpyridines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Guide Ticket ID: CHEM-SUP-2HP-001 Last Updated: March 2026 Audience: Synthetic Chemists, Process Development Scientists

Introduction: The "Hidden Variable" in Heterocycle Synthesis

2-Hydrazinylpyridine (2-HP) is a critical intermediate in the synthesis of fused heterocycles (e.g., triazolopyridines, pyrazolopyridines). However, it acts as a "hidden variable" in experimental reproducibility due to its susceptibility to surface-catalyzed oxidative decomposition .

Users frequently report "stalled reactions" or "tar formation" not because of the reaction conditions, but because the starting material has partially degraded into inactive 2-aminopyridine or azo-dimers. This guide provides a self-validating workflow to diagnose, prevent, and reverse this degradation.

Module 1: Diagnostics – Is Your Reagent Compromised?

Before starting any synthesis, validate the integrity of your 2-HP batch. Relying on the label purity is insufficient for bottles opened >1 month ago.

Visual & Physical Inspection
IndicatorStatusAction Required
Color White / Pale Crystalline Solid Pass. Proceed to use.
Yellow / Light Orange ⚠️ Warning. Surface oxidation initiated. Recrystallize if precise stoichiometry is needed.
Dark Brown / Oily Critical Failure. Significant decomposition to azo-tars. Discard or Distill.
Solubility Dissolves clearly in MeOH/EtOHPass.
Turbidity or particulates in alcohol⚠️ Warning. Insoluble oxidative oligomers present. Filter before use.
Analytical Verification (1H NMR)
  • The "Ghost" Peak: Look for a new signal appearing around 6.5–6.6 ppm (CDCl₃) or 6.4 ppm (DMSO-d6), characteristic of the H-3 proton in 2-aminopyridine , the primary decomposition product.

  • Hydrazine Protons: The broad hydrazine signals (-NH-NH₂, typically ~4.0–5.5 ppm and ~7.5 ppm) will broaden further or integrate poorly as oxidation progresses.

Module 2: The Mechanism of Failure

Understanding why 2-HP degrades allows you to mitigate it. It is not just air-sensitive; it is surface-sensitive . Contact with rough surfaces (silica, rust, trace metals) accelerates autoxidation.

Figure 1: Oxidative Degradation Pathway

Decomposition Start 2-Hydrazinylpyridine (Active Reagent) Inter Diimide Intermediate (Unstable) Start->Inter Oxidation Oxygen + O2 / Trace Metals (Surface Catalysis) Oxygen->Inter Prod1 2-Aminopyridine (Inactive Impurity) Inter->Prod1 H-Abstraction Prod2 Azo-Dimers (Yellow/Brown Color) Inter->Prod2 Dimerization Gas N2 Gas (Pressure Buildup) Inter->Gas Elimination

Figure 1: The autoxidation cascade. 2-HP degrades via a diimide intermediate, disproportionating into 2-aminopyridine (inactive) and colored azo-impurities.

Module 3: Storage & Handling Protocols

Protocol A: Long-Term Storage (The "Argon Blanket")
  • Container: Amber glass vials with Teflon-lined caps. Never store in plastic bags or unlined caps (permeable to O₂).

  • Atmosphere: Flush headspace with Argon or Nitrogen after every use.

  • Temperature: Refrigerate at 2–8°C .

    • Note: Freezing (-20°C) is acceptable but can induce condensation upon thawing. If freezing, allow the vial to reach room temperature before opening to prevent moisture ingress (hygroscopicity accelerates degradation).

Protocol B: Weighing & Transfer
  • Speed is Key: Minimize exposure time.

  • Tooling: Use glass or plastic spatulas . Avoid stainless steel spatulas if the reagent looks "wet" or degraded, as trace iron can catalyze radical oxidation [1].

  • Solvent Prep: Never dissolve 2-HP in non-degassed solvents. Sparge solvents with inert gas for 10 minutes prior to dissolution.

Module 4: Purification & Rescue

If your batch is yellow/orange, you must purify it. Avoid standard silica chromatography , as the acidic surface of silica gel catalyzes the decomposition of hydrazines [2].

Method 1: Recrystallization (Recommended)
  • Best for: Batches >1g with moderate yellowing.

  • Solvent System: Toluene (hot) or Ethanol/Water.

  • Protocol:

    • Dissolve crude solid in minimum boiling Toluene.

    • Filter hot (removes insoluble oxidative tars).

    • Allow to cool slowly to RT, then 4°C.

    • Collect white needles. Wash with cold hexanes.

    • Dry under vacuum immediately.

Method 2: Neutralized Chromatography (If necessary)
  • Best for: Small scale (<500mg) or separating complex mixtures.

  • The Fix: You must neutralize the silica acidity.

    • Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (Et₃N) before loading the sample.

    • Eluent: Maintain 0.5% Et₃N in the eluent during the run to prevent streaking and on-column degradation.

Module 5: Reaction Setup (Synthesis Best Practices)

When using 2-HP in synthesis (e.g., condensation with aldehydes/ketones):

  • Stoichiometry Check: If the reagent is old, assume 90% purity or use 1.1–1.2 equivalents.

  • Order of Addition: Add 2-HP last if possible, or immediately after degassing the solvent.

  • The "Scavenger" Trick: For strictly air-sensitive couplings, adding a trace of Ascorbic Acid or running in the presence of a mild reducing agent can prevent oxidative side-reactions, though this is reaction-specific.

Figure 2: Safe Handling Workflow

Workflow Check Check Color White White/Pale Check->White Pass Yellow Yellow/Orange Check->Yellow Fail Use Use Immediately (Degassed Solvent) White->Use Purify Recrystallize (Toluene) Yellow->Purify Storage Flush with Argon Seal & Refrigerate Use->Storage Post-Exp Purify->Use Start Start Experiment Start->Check

Figure 2: Decision tree for handling 2-hydrazinylpyridine batches.

Frequently Asked Questions (FAQ)

Q: My reaction turned dark red/brown immediately upon heating. Is this normal? A: Often, yes. Hydrazones and azo-intermediates are frequently highly colored (yellow/red). However, if the color deepens to black/tar and TLC shows a baseline streak, it indicates oxidative decomposition. Ensure you degassed your solvent.

Q: Can I use old, yellow 2-HP for a rough test reaction? A: Yes, but expect lower yields. The primary impurity, 2-aminopyridine, is often less nucleophilic than the hydrazine but can compete in sensitive metal-catalyzed couplings.

Q: Why does the melting point decrease over time? A: Pure 2-HP melts around 46–48°C . The formation of the liquid/low-melting eutectic mixture with 2-aminopyridine depresses the melting point significantly. If your sample is "wet" or "oily" at room temperature, it is heavily degraded.

Q: How do I remove excess 2-HP from my product? A: Since 2-HP is basic and nucleophilic:

  • Chemical Wash: Wash the organic layer with dilute 0.5M HCl (if your product is not acid-sensitive). This protonates the hydrazine, pulling it into the aqueous layer.

  • Scavenging: Add a polymer-supported aldehyde (e.g., Benzaldehyde resin) to the reaction mixture post-reaction to "fish out" unreacted hydrazine.

References

  • NASA Technical Reports Server. (1988). Surface-catalyzed air oxidation of hydrazines. Retrieved from [Link]

  • PubChem. (2025). 2-Hydrazinopyridine Compound Summary. Retrieved from [Link]

Recrystallization solvents for 3-Bromo-2-hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 3-Bromo-2-hydrazinyl-6-methylpyridine . This compound presents unique experimental challenges due to the dual nature of its functional groups: a basic, coordinating pyridine ring and a highly reactive, oxidation-prone hydrazine moiety.

As an application scientist, understanding the mechanistic "why" behind your protocol is just as important as the "how." This guide provides field-proven troubleshooting strategies, quantitative solvent compatibility data, and self-validating protocols to ensure high-yield, high-purity recrystallization without degrading your target molecule.

Physicochemical Profile & Solvent Compatibility

Selecting the correct solvent is the most critical step in preventing the degradation of the hydrazine group. The table below summarizes the quantitative properties and mechanistic rationale for various solvent systems.

Solvent SystemRatio (v/v)Boiling Point (°C)Dielectric Constant (ε)SuitabilityMechanistic Rationale
Methanol (MeOH) 100%64.732.7Excellent H-bonding stabilizes the hydrazine. Proven efficacy for analogous 2-pyridyl hydrazines.
DCM / Hexane 1:339.6 / 68.09.1 / 1.8Good Anti-solvent precipitation at low temperatures avoids thermal degradation[1].
Acetone 100%56.020.7Incompatible Rapidly forms hydrazones via nucleophilic addition and dehydration[2].
Ethyl Acetate 100%77.16.0Poor Risk of acyl transfer (hydrazinolysis) upon prolonged heating.
Water 100%100.080.1Poor High boiling point leads to thermal degradation; poor solubility for the lipophilic methyl/bromo groups[3].

Recrystallization Decision Workflow

Recrystallization_Workflow Start Crude 3-Bromo-2-hydrazinyl -6-methylpyridine CheckImp Assess Impurity Profile via TLC/NMR Start->CheckImp Polar Highly Polar Impurities (e.g., hydrazine salts) CheckImp->Polar NonPolar Non-Polar Impurities (e.g., bromopyridine) CheckImp->NonPolar Solvent1 Use DCM / Hexane (Anti-solvent method) Polar->Solvent1 Solvent2 Use Methanol or EtOH (Direct cooling method) NonPolar->Solvent2 Degas Degas Solvent (N2/Ar sparge) Crucial to prevent oxidation Solvent1->Degas Solvent2->Degas Heat Heat to 50-60°C (Avoid prolonged boiling) Degas->Heat Cool Slow cooling to -20°C (Promotes pure crystal growth) Heat->Cool Pure Pure Crystalline Product Cool->Pure

Decision tree for selecting the optimal recrystallization workflow based on impurity profiles.

Troubleshooting & FAQs

Q1: Why did my product turn dark brown or red during recrystallization? A1: This is a classic symptom of hydrazine auto-oxidation. The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 moiety is highly susceptible to oxidation by dissolved oxygen at elevated temperatures, leading to the formation of colored diazo compounds or radical intermediates[4]. Causality:  The presence of 

combined with thermal energy lowers the activation barrier for radical formation. Always use thoroughly degassed solvents and perform the recrystallization under an inert atmosphere.

Q2: Is it safe to use Acetone or Ethyl Acetate to dissolve the compound? A2: No. Acetone is strictly prohibited. Primary hydrazines undergo rapid nucleophilic addition to ketones and aldehydes, followed by dehydration to form highly stable hydrazones[2]. Ethyl acetate should also be avoided, as prolonged heating with a nucleophilic hydrazine can induce acyl transfer (hydrazinolysis), yielding acetyl hydrazides instead of your target compound.

Q3: What is the best solvent system for high-purity recovery? A3: For 3-Bromo-2-hydrazinyl-6-methylpyridine, Methanol is the premier choice. Literature on structurally analogous 2-pyridyl hydrazines demonstrates that methanol provides an optimal solubility gradient (highly soluble at 60 °C, poorly soluble at -20 °C) and yields high-purity crystals. Alternatively, a Chloroform/Cyclohexane (1:3 v/v) or DCM/Hexane anti-solvent system at -20 °C is highly effective for sterically hindered pyridyl-hydrazine derivatives[1].

Q4: How do I handle highly polar impurities like hydrazine hydrochlorides? A4: If your crude mixture contains hydrazine salts (often remnants from cross-coupling or substitution steps[3]), a purely polar solvent like methanol may co-crystallize the salt. In this case, use a biphasic anti-solvent approach: dissolve the free base in a minimal amount of Dichloromethane (DCM), filter out the insoluble polar salts, and slowly layer or titrate in Hexane to induce crystallization.

Step-by-Step Methodology: Inert-Atmosphere Recrystallization

To ensure scientific integrity, this protocol is designed as a self-validating system . Each step includes a visual or analytical check to confirm the structural integrity of the hydrazine.

Step 1: Solvent Degassing

  • Action: Sparge the selected solvent (e.g., Methanol) with ultra-pure

    
     or Argon for at least 30 minutes prior to use.
    
  • Causality: Displacing dissolved oxygen prevents the auto-oxidation of the sensitive ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     group into diazenes.
    

Step 2: Dissolution

  • Action: Suspend the crude 3-Bromo-2-hydrazinyl-6-methylpyridine in the degassed solvent at room temperature. Gradually heat to 50–60 °C under a continuous inert atmosphere. Do not exceed 60 °C.

  • Validation Check: The solution should remain pale yellow. A rapid shift to dark brown or red indicates oxidative degradation. If this occurs, abort the process, discard the solvent, and re-purify via column chromatography before attempting recrystallization again.

Step 3: Hot Filtration (Optional but Recommended)

  • Action: If insoluble particulates (e.g., inorganic salts) remain, filter the hot solution rapidly through a pre-warmed, celite-padded Schlenk frit under positive nitrogen pressure.

Step 4: Crystallization

  • Action: Allow the filtered solution to cool to room temperature slowly (over 2–3 hours), then transfer the flask to a -20 °C freezer overnight.

  • Causality: Slow cooling establishes a highly ordered, thermodynamically stable crystal lattice, effectively excluding sterically mismatched impurities like unreacted bromopyridines[1].

Step 5: Isolation and Drying

  • Action: Filter the resulting crystals under a stream of nitrogen. Wash the filter cake with a small volume of ice-cold, degassed anti-solvent (e.g., cold Hexane). Dry the crystals under high vacuum (

    
     mbar) for 4 hours.
    
  • Validation Check: Perform a TLC (e.g., 5% MeOH in DCM) or

    
    -NMR to confirm the absence of hydrazone or oxidized byproducts. The 
    
    
    
    protons should appear as distinct, broad singlets in dry DMSO-
    
    
    .

References

  • [1] Ruthenium Complex Catalysts Supported by a Bis(trifluoromethyl)pyrazolyl−Pyridyl-Based NNN Ligand for Transfer Hydrogenation of Ketones. Dalian Institute of Chemical Physics (DICP). URL:

  • [2] Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine? ResearchGate. URL:

  • [3] Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. ResearchGate. URL:

  • Investigations on Anion Recognition of Acetate Ions Using 2-Hydrazino Pyridine-2 Iminothiazolidine-4-Carboxylic Acid. TSI Journals. URL:

  • WO 2012/004391 A1: Process for reducing nitrogen compounds. Google Patents / Googleapis. URL:

  • [4] The Journal of Organic Chemistry 1978 Volume 43 No. 5. DSS. URL:

Sources

Minimizing side reactions in 2-hydrazinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Focus: Minimizing Side Reactions (


 Protocol)
Assigned Specialist:  Senior Application Scientist[1][2]

System Overview & Core Directive

Welcome to the technical support hub for the synthesis of 2-hydrazinylpyridine (2-HP) . This intermediate is a critical scaffold for fusing heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines) and is synthesized via Nucleophilic Aromatic Substitution (


).[1]

The Central Challenge: The reaction of 2-chloropyridine with hydrazine hydrate is a kinetic competition.[2] Your goal is to favor the mono-substituted product (2-HP) while suppressing the thermodynamically stable bis-product (1,2-di(pyridin-2-yl)hydrazine) and the reductive byproduct (2-aminopyridine).[1][2]

Standard Operating Procedure (Baseline)
  • Substrate: 2-Chloropyridine (or 2-Fluoropyridine for faster kinetics).[1][2]

  • Reagent: Hydrazine Hydrate (80% or 64% aq.).[1][2]

  • Stoichiometry: 1:3 to 1:10 (Substrate : Hydrazine).[1][2]

  • Temperature: Reflux (Ethanol) or 80–100°C (Neat).

Troubleshooting Guides (Root Cause Analysis)

Module A: The "Bis-Product" Oligomerization

Symptom: Formation of a high-melting solid precipitate during reaction or workup; low yield of the desired oil/low-melting solid.[1][2]

Diagnosis: The product, 2-hydrazinylpyridine, is still a nucleophile.[1] If the local concentration of hydrazine is low, 2-HP will attack a second molecule of 2-chloropyridine, forming 1,2-di(pyridin-2-yl)hydrazine .[1][2]

Corrective Actions:

  • The "Dilution" Rule: Never add hydrazine to the chloropyridine. Always add the chloropyridine to the hydrazine. This ensures the electrophile always encounters a vast excess of hydrazine.

  • Stoichiometric Force: Increase hydrazine equivalents from 3.0 to 10.0 . Excess hydrazine statistically crowds out the 2-HP from reacting further.[1][2]

  • Solvent Switch: If running neat, switch to Ethanol (EtOH) or n-Butanol .[1][2] Solvation shells can reduce the nucleophilicity of the generated 2-HP relative to the smaller hydrazine molecule.[2]

Module B: The "Amino" Impurity (Reductive Cleavage)

Symptom: LC-MS shows a peak at [M-15] (Mass ~94 Da); NMR shows loss of the N-N signal.[1][2]

Diagnosis: Formation of 2-aminopyridine .[1][2][3] This occurs via the reductive cleavage of the N-N bond. While hydrazine is a reductant, this side reaction is often catalyzed by trace metals or excessive thermal stress (disproportionation).[1]

Corrective Actions:

  • Metal Scavenging: Hydrazine decomposes on metal surfaces (Fe, Cu, Ni).[1] Ensure you are using glass-coated stir bars and that no metallic thermocouples are in direct contact with the liquid.[1][2]

  • Thermal Ceiling: Do not exceed 100°C. If the reaction is sluggish (e.g., using 2-chloropyridine), do not crank the heat; switch to the more reactive 2-fluoropyridine or add a phase transfer catalyst (TBAB) to lower the energy barrier.

  • Atmosphere: Run under strictly inert atmosphere (

    
     or Ar). Oxygen can promote radical pathways that lead to N-N cleavage.[1][2]
    

Visualizing the Pathway

The following diagram maps the kinetic competition. Note the "Danger Zone" where the bis-product forms.[1][2]

ReactionPathway Start 2-Chloropyridine Intermediate Meisenheimer Complex Start->Intermediate + N2H4 Hydrazine Hydrazine Hydrate (Excess) Product 2-Hydrazinylpyridine (Target) Intermediate->Product - HCl BisProduct 1,2-di(pyridin-2-yl)hydrazine (Bis-Impurity) Product->BisProduct + 2-Cl-Py (Low N2H4 conc.) AminoProduct 2-Aminopyridine (Reductive Impurity) Product->AminoProduct Trace Metals / High T (>120°C)

Caption: Kinetic pathway showing the target synthesis (Green) vs. competitive oligomerization and reduction pathways (Red).[1]

Data & Optimization Matrix

Use this table to select conditions based on your starting halogen.

Parameter2-Fluoropyridine2-Chloropyridine2-Bromopyridine
Reactivity High (Fastest)ModerateLow (Slowest)
Rec.[1][2] Temp Reflux (EtOH, ~78°C)100°C (n-Butanol/Neat)110°C+ (Diglyme)
Risk Profile Exotherm risk (Add slowly)Bis-product risk (Slow kinetics)High Amino-impurity risk (High T)
Equivalents 3.0 - 5.0 eq5.0 - 10.0 eq10.0 eq + Catalyst

Process Workflow: Purification & Workup

Removing excess hydrazine is the most hazardous and difficult step.[2] Do not rotovap to dryness immediately, as concentrated hydrazine is explosive.[1][2]

WorkupLogic Step1 Crude Reaction Mixture (Contains Excess Hydrazine) Decision Is Product Solid or Oil? Step1->Decision PathSolid Solid (Precipitate) Decision->PathSolid Precipitate forms PathOil Oil (Soluble) Decision->PathOil Homogeneous Action1 Filtration PathSolid->Action1 Action2 Azeotropic Distillation (Add Toluene/Xylene) PathOil->Action2 Result1 Wash Cake with Cold Water/EtOH Action1->Result1 Result2 Hydrazine co-distills with Toluene Action2->Result2 Final Pure 2-HP Result1->Final Result2->Final

Caption: Decision tree for safe removal of hydrazine hydrate based on product physical state.

Frequently Asked Questions (FAQs)

Q: My product turned yellow/brown overnight. Is it ruined? A: 2-Hydrazinylpyridine is air-sensitive.[1][2] The color change indicates surface oxidation to azo-species or hydrazones.[1][2]

  • Fix: Store under Argon at 4°C. If the color is deep brown, repurify via recrystallization (if solid) or short-path distillation (if oil).[1][2]

Q: Can I use Pyridine as the solvent? A: No. Pyridine is difficult to remove and does not provide the proton-shuttling capability of Ethanol or Butanol, which assists the


 transition state. Furthermore, it complicates the removal of the basic hydrazine.

Q: How do I safely dispose of the rotovap distillate containing hydrazine? A: Never put hydrazine waste directly into general organic waste.[2] Quench it first.

  • Protocol: Dilute with water to <5%, then treat with dilute sodium hypochlorite (bleach) in an ice bath to convert hydrazine to

    
     gas.[1] Warning:  This is exothermic.[1][2]
    

References

  • Organic Syntheses. (2012). Palladium-Catalyzed Triazolopyridine Synthesis. Org. Synth. 2012, 89, 143.[1] Retrieved from [Link][1]

  • PubChem. (2025).[1][2] 2-Aminopyridine Compound Summary. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Time for Hydrazine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing hydrazine nucleophilic substitution reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize hydrazine as a nucleophile. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during your experiments, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction with hydrazine is extremely slow or showing no product formation. What are the primary factors to investigate?

A1: A stalled or slow reaction is a common issue that can typically be traced back to a few key areas. Low yields in nucleophilic aromatic substitution (SNAr) of substrates like 2-chloropyrimidines with hydrazine are a frequent problem[1]. Here’s a systematic approach to troubleshooting:

  • Reactivity of the Substrate: The electrophile's structure is paramount. For SNAr reactions, the aromatic ring must be sufficiently electron-deficient to facilitate nucleophilic attack. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho and/or para to the leaving group is often crucial for activating the substrate[1].

  • Quality of Reagents: The purity of both your substrate and the hydrazine can significantly affect the outcome. Hydrazine hydrate is commonly used, but it can degrade over time. Ensure you are using anhydrous hydrazine hydrate and a dry, high-purity solvent, especially if your substrate or intermediates are sensitive to moisture[2].

  • Reaction Conditions: Temperature, reaction time, and solvent choice play a critical role[1]. SNAr reactions often require elevated temperatures to proceed at a practical rate[1]. If the reaction is slow, cautiously increasing the temperature or prolonging the reaction time may improve conversion[1].

Q2: How does the choice of solvent impact the reaction rate of hydrazine nucleophilic substitution?

A2: Solvent selection is a critical parameter that directly influences the nucleophilicity of hydrazine and the stability of intermediates in the reaction pathway.

The rate of hydrazinolysis can vary significantly based on the solvent system. For example, studies on 2,4-dinitrobenzene derivatives have shown reactivity trends where DMSO > acetonitrile > methanol[3]. This is often attributed to hydrogen bonding effects[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the preferred choice for SN2 and SNAr reactions. They are effective at solvating cations but leave the nucleophile relatively "naked" and more reactive[4]. In these solvents, the rate enhancement can be substantial[5].

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds with the hydrazine nucleophile, creating a "solvent cage" that can decrease its reactivity[4]. However, they are often used due to their ability to dissolve a wide range of reactants and are sometimes necessary for specific substrates[1][6]. In some cases, the mechanism may even involve participation from the solvent molecules in the activated complex[7][8].

Solvent TypeExamplesEffect on Hydrazine NucleophilicityTypical Use Case
Polar Aprotic DMSO, DMF, AcetonitrileEnhances nucleophilicity; less solvation of the nucleophile.[4]Preferred for SNAr and SN2 reactions to maximize rate.[1][3]
Polar Protic Ethanol, Isopropanol, WaterReduces nucleophilicity via hydrogen bonding.[4]When reactant solubility is an issue or for specific mechanisms.[1][7][8]
Q3: What role does temperature play, and what is a safe starting point for optimization?

A3: Temperature is a direct and powerful tool for influencing reaction kinetics.

  • Increasing Rate: For many nucleophilic substitutions, particularly SNAr, elevated temperatures are necessary to overcome the activation energy barrier[1]. Heating the reaction mixture to reflux in a suitable solvent is a common strategy[2]. For Wolff-Kishner reactions, temperatures can exceed 200 °C[9][10].

  • Controlling Side Reactions: Conversely, excessive heat can lead to the degradation of starting materials or products and promote the formation of side products[2]. If you observe significant impurity formation, consider lowering the reaction temperature and extending the reaction time[2].

  • Optimization Strategy: A good starting point is to reflux the reaction in your chosen solvent (e.g., ethanol) for several hours (a typical starting point is 8 hours) while monitoring progress[2]. If conversion is low, a gradual increase in temperature or a switch to a higher-boiling solvent may be warranted. The optimal temperature will always be a balance between achieving a reasonable reaction rate and maintaining the stability of all components[11].

Q4: Can catalysis be used to accelerate hydrazine substitution reactions?

A4: Yes, catalysis can be a highly effective strategy.

  • Nucleophilic Catalysis: For reactions involving carbonyls (hydrazone formation), which is often the first step in reactions like the Wolff-Kishner reduction, aniline and its derivatives can act as highly effective nucleophilic catalysts[12][13][14]. Aniline first forms a more reactive Schiff base intermediate with the carbonyl, which is then more susceptible to attack by hydrazine[14].

  • Acid/Base Catalysis: The rate-limiting step in hydrazone formation is often the dehydration of the carbinolamine intermediate. This step can be subject to general acid or general base catalysis[15][16]. The reaction rate as a function of pH often follows a bell-shaped curve, with the maximum rate typically occurring around pH 4-5[12].

  • Transition Metal Catalysis: In some contexts, transition metals like copper, palladium, or nickel are used to catalyze C-N bond formation reactions involving hydrazine derivatives[17][18]. These methods are particularly useful for coupling hydrazines with aryl halides or tosylates[17].

Q5: How can I monitor the reaction's progress effectively to determine the optimal reaction time?

A5: Proper reaction monitoring is essential to avoid unnecessarily long reaction times or premature work-up.

  • Thin-Layer Chromatography (TLC): This is the most common, rapid, and cost-effective method for monitoring the progress of organic reactions[1]. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visually track the consumption of the reactant and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): For more quantitative and precise monitoring, HPLC and GC are excellent techniques.[19][20] These methods can separate complex mixtures and quantify the concentration of individual components, providing a clear picture of reaction conversion over time[20].

  • Spectrophotometry: In some cases, if the product has a unique and strong chromophore, UV-Vis spectrophotometry can be used to monitor its formation[20][21]. For example, the reaction of hydrazine with p-dimethylaminobenzaldehyde forms a yellow-colored complex with a maximum absorption at 455 nm, which can be detected by a UV-VIS detector[21].

Troubleshooting Guide: Common Issues & Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficiently activated substrate (e.g., lack of electron-withdrawing groups).[1]2. Poor quality of hydrazine or solvent.[1][2]3. Reaction temperature is too low.[1]4. Reaction time is too short.[1]1. Re-evaluate substrate design if possible.2. Use fresh, anhydrous hydrazine hydrate and a dry, high-purity solvent.3. Gradually increase the reaction temperature (e.g., move from 80°C to reflux).4. Prolong the reaction time and monitor with TLC until the starting material is consumed.
Formation of Multiple Side Products 1. Reaction temperature is too high, causing degradation.[2]2. Oxidation of hydrazine or product.[1]3. Di-substitution if the substrate has multiple leaving groups.1. Lower the reaction temperature and extend the reaction time.2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]3. Use a controlled stoichiometry of hydrazine (e.g., 1-1.2 equivalents) and maintain a lower temperature.[1]
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent.2. Product precipitates as an oil or gum.[2]1. Remove the solvent under reduced pressure and attempt to precipitate the product by triturating with a non-polar solvent.2. Dissolve the crude product in a minimal amount of a suitable solvent and precipitate by adding a non-polar "anti-solvent". Consider purification by column chromatography if necessary.[2]

Visualizing the Process

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common issues in hydrazine nucleophilic substitution reactions.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Slow Rate) Check_Reagents Step 1: Verify Reagent Quality - Purity of Substrate - Freshness of Hydrazine - Anhydrous Solvent Start->Check_Reagents Optimize_Conditions Step 2: Optimize Reaction Conditions Check_Reagents->Optimize_Conditions If reagents are pure Temp_Time Adjust Temperature & Time - Increase Temp for Slow Rxn - Prolong Time - Decrease Temp for Side Products Optimize_Conditions->Temp_Time Solvent Change Solvent - Switch to Polar Aprotic (DMSO, DMF) - Check Solubility Optimize_Conditions->Solvent Stoichiometry Adjust Stoichiometry - Use Excess Hydrazine - Control for Di-substitution Optimize_Conditions->Stoichiometry Catalysis Consider Catalysis - Acid/Base Catalysis - Nucleophilic Catalyst (Aniline) Optimize_Conditions->Catalysis Monitor Step 3: Monitor Progress (TLC, HPLC, GC) Temp_Time->Monitor Solvent->Monitor Stoichiometry->Monitor Catalysis->Monitor Monitor->Optimize_Conditions No Improvement Workup Step 4: Re-evaluate Work-up & Purification Monitor->Workup Reaction Complete

Caption: A workflow for troubleshooting hydrazine substitution reactions.

Simplified SNAr Mechanism with Hydrazine

The reaction of hydrazine with an activated aryl halide typically proceeds through a two-step addition-elimination mechanism, involving a key intermediate.

SNAr_Mechanism Reactants Activated Aryl Halide (Ar-X) + Hydrazine (H₂N-NH₂) Attack Step 1: Nucleophilic Attack Reactants->Attack Slow, Rate-determining step (in some cases) Intermediate Meisenheimer Intermediate Negatively charged, resonance-stabilized complex Attack->Intermediate Elimination Step 2: Elimination (Loss of Leaving Group) Intermediate->Elimination Fast Products Substituted Product (Ar-NHNH₂) + Halide Ion (X⁻) Elimination->Products

Caption: Key steps in the SNAr mechanism for hydrazine substitution.

Experimental Protocols

Protocol 1: General Procedure for Hydrazinolysis of an Activated Aryl Halide

This is a general guideline and must be adapted based on the specific substrate and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the activated aryl halide (1.0 eq) in a suitable solvent (e.g., ethanol or isopropanol)[1].

  • Reagent Addition: Add hydrazine hydrate (2-5 eq) to the solution dropwise at room temperature[1][2]. Using an excess of hydrazine can help drive the reaction to completion[1].

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by TLC (see Protocol 2). Continue heating until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate directly from the solution.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: Wash the collected solid with a cold solvent (such as cold ethanol) to remove excess hydrazine hydrate and other soluble impurities[2]. If necessary, the crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
  • Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), co-spot (Co), and reaction mixture (Rxn).

  • Spot the Plate:

    • SM Lane: Use a capillary tube to apply a small spot of a dilute solution of your starting material.

    • Rxn Lane: Use a different capillary tube to apply a small spot of the reaction mixture.

    • Co Lane: Apply a spot of the starting material first, and then carefully apply a spot of the reaction mixture directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. The disappearance of the spot in the "Rxn" lane that corresponds to the starting material indicates the reaction is progressing towards completion.

References

  • Vertex AI Search. (2026). The Chemistry of Hydrazine: Applications in Pharmaceuticals and Chemical Synthesis.
  • Academia.edu. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • ATSDR. (n.d.). Overview of sampling and analytical methods for monitoring hydrazine in workplace air.
  • Gnanaganga. (n.d.). Hydrazine: A Source of Pharmaceutically Bioactive Drugs.
  • Wikipedia. (n.d.). Hydrazine.
  • MDPI. (2019).
  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of hydrazinylpyrimidines.
  • ACS Publications. (1998). Kinetics and Mechanisms of the Oxidation of Hydrazine by Aqueous Iodine. Inorganic Chemistry.
  • Canadian Center of Science and Education. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • MDPI. (2025).
  • Tech Briefs. (2020). Three Methods of Detection of Hydrazines.
  • PMC. (2016).
  • PMC. (2025). Portable and sensitive approach for hydrazine detection via silver nanoparticles formation: A novel approach for chemical sensing.
  • ResearchGate. (2025). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • (n.d.).
  • Scope Database. (n.d.). Nucleophilic Substitution Reactions of 2,4-Dinittrophenyl Acetate With Hydrazine and methanol Solvent Effect.
  • PMC. (2014).
  • (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties.
  • Benchchem. (n.d.). Optimizing the reaction conditions for hydrazinolysis of phenazine esters.
  • EPH-International Journal of Applied Science. (2020). NUCLEOPHILIC SUBSTITUTION REACTIONS OF 2, 4-DINITTROPHENYL ACETATE WITH HYDRAZINE AND METHANOL SOLVENT EFFECT.
  • Journal of the American Chemical Society. (2006).
  • ResearchGate. (2012). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Organic Chemistry Portal. (n.d.).
  • Fiveable. (2026). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • MDPI. (2021). Hydrous Hydrazine Decomposition for Hydrogen Production Using of Ir/CeO₂: Effect of Reaction Parameters on the Activity.
  • (n.d.).
  • ResearchGate. (n.d.).
  • MDPI. (2023). Insights into the Reaction Kinetics of Hydrazine-Based Fuels: A Comprehensive Review of Theoretical and Experimental Methods.
  • RSC Publishing. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry.
  • Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).
  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH.
  • ResearchGate. (n.d.).
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • PMC. (n.d.). Atmospheric reaction of hydrazine plus hydroxyl radical.
  • (1961). The Factors Determining Nucleophilic Reactivities.
  • OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Organic Chemistry.
  • RSC Publishing. (n.d.). Principal Component Analysis on the effect of nucleophiles on the reactivity of α-acylenaminoketones.
  • (n.d.).

Sources

Validation & Comparative

Technical Guide: Melting Point & Characterization of 3-Bromo-2-hydrazinyl-6-methylpyridine Hydrochloride

[1]

Executive Summary & Compound Profile

3-Bromo-2-hydrazinyl-6-methylpyridine hydrochloride is a critical heterocyclic building block, primarily used in the synthesis of fused ring systems such as pyrazolo[3,4-b]pyridines and [1,2,4]triazolo[4,3-a]pyridines .[1] These scaffolds are frequently found in kinase inhibitors and agrochemicals.[1]

Accurate determination of the melting point (MP) for this compound is not merely a physical constant but a primary indicator of isomeric purity (regioisomer contamination) and salt stoichiometry.[1]

Physicochemical Profile
PropertySpecification
Compound Name 3-Bromo-2-hydrazinyl-6-methylpyridine hydrochloride
Free Base CAS 1289199-85-4
Molecular Formula C₆H₈BrN₃[1][2][3][4] · xHCl
Molecular Weight 202.05 g/mol (Free Base) + 36.46 (HCl)
Appearance Off-white to pale yellow crystalline solid
Predicted MP (HCl Salt) 215°C – 225°C (Decomposition)
Reference MP (Free Base) ~172°C – 175°C (Estimated based on Chloro-analog)

Critical Note: Hydrochloride salts of hydrazine-pyridines often exhibit high melting points accompanied by decomposition (browning/gas evolution). The value provided above is a predictive range based on the Structure-Property Relationship (SPR) with the 3-chloro analog.

Comparative Performance Analysis

To validate the quality of the 3-bromo derivative, it is essential to benchmark it against its closest structural analog, 3-Chloro-2-hydrazinyl-6-methylpyridine , for which extensive data exists.[1]

Table 1: Structural Analog Comparison
Feature3-Bromo Analog (Target) 3-Chloro Analog (Reference) Impact on Synthesis
Halogen Substituent Bromine (-Br)Chlorine (-Cl)Bromine is a better leaving group for subsequent Pd-catalyzed couplings (e.g., Suzuki-Miyaura).[1]
Free Base MP ~172–175°C (Est.)169°C [1]The bromo-derivative typically melts 3–5°C higher due to increased molecular weight and polarizability.
Solubility (HCl Salt) Moderate in MeOH; Low in EtOHHigh in MeOH; Moderate in EtOHBromo-salts often crystallize more readily from ethanol/water mixtures.
Reactivity (Cyclization) HighModerateThe 3-Br steric bulk may slightly retard cyclization rates compared to 3-Cl.

Experimental Synthesis & Characterization Protocol

The melting point is heavily influenced by the synthesis method and the removal of the regioisomer byproduct.[1] The following protocol ensures the isolation of the correct 2-hydrazinyl isomer, avoiding the 6-hydrazinyl impurity.

Phase 1: Synthesis Workflow

The synthesis utilizes a Nucleophilic Aromatic Substitution (

Reagents:

  • Substrate: 3-Bromo-2-chloro-6-methylpyridine (MP: 30–35°C) [2].

  • Nucleophile: Hydrazine Hydrate (80% or 64% solution).[1]

  • Solvent: Ethanol or 1,4-Dioxane.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10.0 g of 3-Bromo-2-chloro-6-methylpyridine in 50 mL of ethanol.

  • Addition: Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (80°C) for 6–8 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

    • Checkpoint: The starting material (Rf ~0.[1]8) should disappear; product appears near baseline.

  • Isolation (Free Base): Cool to 0°C. The free base often precipitates.[1] Filter and wash with cold water.[1]

  • Salt Formation: Dissolve the crude base in minimal hot isopropanol. Add 4M HCl in dioxane (1.1 eq). Cool to precipitate the hydrochloride salt.[1]

Phase 2: Melting Point Determination

Due to the hygroscopic nature of hydrazine salts, the "Capillary Method" must be executed with specific controls.

Protocol:

  • Drying: Dry the sample at 60°C under vacuum (10 mbar) for 4 hours to remove lattice water/solvent.

  • Packing: Pack 3–4 mm of sample into a capillary tube. Ensure the sample is compact to avoid air pockets.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 190°C.[1]

    • Slow Ramp: 1°C/min from 190°C until melting/decomposition.

  • Observation: Record two temperatures:

    • 
      : First sign of liquid phase or browning (wetting).[1]
      
    • 
      : Complete liquefaction or vigorous decomposition (bubbling).
      

Visualizing the Characterization Logic

The following diagram illustrates the decision tree for validating the product identity and purity, distinguishing between the desired product and potential impurities.

GStartCrude Product(Post-Synthesis)TLCTLC Analysis(EtOAc/Hexane)Start->TLCIsoIsolate Free BaseTLC->IsoSingle SpotSaltHCl Salt FormationIso->SaltMP_TestMelting Point TestSalt->MP_TestPassRange: 215-225°C (Dec)Identity ConfirmedMP_Test->PassSharp, High MPFail_LowRange: <180°CImpurity: Hydrazine HClMP_Test->Fail_LowLow MPFail_BroadBroad Range (>5°C)Impurity: Regioisomer/SolventMP_Test->Fail_BroadBroad Melting

Figure 1: Characterization workflow for validating 3-Bromo-2-hydrazinyl-6-methylpyridine HCl.

Troubleshooting & Impurity Profile

If your experimental melting point deviates from the predicted range (>200°C), consult the table below to identify the likely contaminant.

Observed MP RangeLikely ContaminantCorrective Action
85°C – 95°C Hydrazine Monohydrochloride The reaction had excess hydrazine that was not washed out. Recrystallize from Ethanol/Water.[1]
160°C – 170°C Free Base Form Incomplete salt formation.[1] Re-treat with HCl/Dioxane.[1]
Broad Range (e.g., 190–210°C) Regioisomer (6-Hydrazinyl) The nucleophilic attack occurred at the wrong carbon (rare for this substrate but possible).[1] Check NMR.
< 50°C Starting Material Incomplete reaction. Check for 3-Bromo-2-chloro-6-methylpyridine (MP 30-35°C).[1]

References

  • Patent CN102249991A . Method for high-yield synthesis of 3-chloro-2-hydrazinopyridine. (Describes the synthesis and MP of the chloro-analog at 169°C).

  • Sigma-Aldrich .[5][6] Product Specification: 3-Bromo-2-chloro-6-methylpyridine. (Verifies starting material properties, MP 30-35°C).

  • PubChem Compound Summary . CID 2734418: 3-Bromo-2-chloro-6-methylpyridine.[1]

  • ChemSrc . CAS 1289199-85-4 Entry.[2][7] (Identifies the free base 3-Bromo-2-hydrazinyl-6-methylpyridine).

Reactivity comparison: 3-Bromo-2-chloro-6-methylpyridine vs 2,3-dibromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares the reactivity profiles of 3-Bromo-2-chloro-6-methylpyridine (Compound A) and 2,3-dibromo-6-methylpyridine (Compound B) . While structurally similar, the identity of the C2-halogen dictates their divergence in synthetic utility.

  • Compound A (3-Br-2-Cl) is the superior scaffold for orthogonal functionalization . The electronic differentiation between the C2-Cl and C3-Br bonds allows for highly selective sequential reactions (C3 first via metal-catalysis/exchange, then C2 via

    
    ).
    
  • Compound B (2,3-di-Br) is the preferred substrate for rapid C2-functionalization . The activated C2-Br bond reacts significantly faster in nucleophilic attacks than the C2-Cl of Compound A, making it ideal when the C2 position is the primary target.

Mechanistic Divergence: The Selectivity Paradox

The reactivity of these pyridine scaffolds is governed by two competing forces: Bond Dissociation Energy (BDE) and Electronic Activation .

Feature3-Bromo-2-chloro-6-methylpyridine (Compound A )2,3-Dibromo-6-methylpyridine (Compound B )
C2-Halogen Chlorine (Stronger bond, less reactive to Pd)Bromine (Weaker bond, highly reactive)
C3-Halogen Bromine (Weaker bond, reactive to Pd/Li)Bromine (Weaker bond, reactive to Pd/Li)
Dominant Effect Bond Strength Control: The C3-Br bond breaks before the C2-Cl bond in Pd-catalyzed and Li-exchange reactions.Electronic Control: The C2 position is electronically activated by the adjacent Nitrogen, making C2-Br the primary reactive site.
Primary Utility Regioselective C3-Functionalization Fast C2-Functionalization
Reactivity Pathways Visualization

ReactivityPathways SubstrateA 3-Bromo-2-chloro- 6-methylpyridine C3_Pd C3-Arylation (Suzuki/Stille) SubstrateA->C3_Pd Pd(0) (Bond Strength Control) C3_Li C3-Lithiation (Li-Halogen Exchange) SubstrateA->C3_Li n-BuLi (Kinetic) C2_SNAr_A C2-Amination (Slow SNAr) SubstrateA->C2_SNAr_A Nucleophile (Heat) SubstrateB 2,3-Dibromo- 6-methylpyridine C2_Pd C2-Arylation (Suzuki/Stille) SubstrateB->C2_Pd Pd(0) (Electronic Control) C2_SNAr_B C2-Amination (Fast SNAr) SubstrateB->C2_SNAr_B Nucleophile (Mild) Mixture Non-Selective Lithiation SubstrateB->Mixture n-BuLi

Caption: Divergent reactivity profiles. Compound A favors C3 reaction first (Blue path), while Compound B favors C2 reaction first (Red path).

Detailed Comparative Analysis
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Compound A (3-Br-2-Cl): This is the "Gold Standard" for C3 selectivity. The oxidative addition of Pd(0) occurs preferentially at the weaker C3-Br bond (

    
    ) rather than the stronger C2-Cl bond (
    
    
    
    ), despite C2 being electronically activated.
    • Result: Clean formation of 3-aryl-2-chloro-6-methylpyridine .

  • Compound B (2,3-di-Br): Both halogens are Bromine. The catalyst follows the electronic bias of the pyridine ring. The C2 position, being

    
     to the nitrogen, is more electron-deficient and facilitates faster oxidative addition.
    
    • Result: Preferential formation of 2-aryl-3-bromo-6-methylpyridine .

B. Nucleophilic Aromatic Substitution (

)
  • Compound B (2,3-di-Br): The C2-Br is an excellent leaving group in

    
     due to the strong electron-withdrawing effect of the pyridine nitrogen. Reaction with amines or alkoxides proceeds under mild conditions.
    
  • Compound A (3-Br-2-Cl): The C2-Cl is also activated, but Chlorine is generally a poorer leaving group than Bromine in these systems. While the reaction is still regioselective for C2 (C3 is not activated for

    
    ), it typically requires higher temperatures (e.g., 
    
    
    
    vs. RT) compared to the dibromo analog.
C. Lithium-Halogen Exchange
  • Compound A (3-Br-2-Cl): Treatment with n-BuLi at

    
     results in exclusive exchange of the C3-Br. The C2-Cl bond is inert to exchange under these conditions. This generates a stable 3-lithio-2-chloro-6-methylpyridine  species that can be trapped with electrophiles.
    
  • Compound B (2,3-di-Br): Standard lithiation is problematic. n-BuLi can attack the C3-Br (sterically accessible) or the C2-Br (electronically activated), often leading to mixtures or "halogen dance" scrambling.

    • Note: C2-selective lithiation of Compound B is possible but requires specialized reagents like TMSCH

      
      Li-LiDMAE  [1].
      
Experimental Protocols
Protocol 1: C3-Selective Suzuki Coupling (Using Compound A)

Target: Synthesis of 3-aryl-2-chloro-6-methylpyridine

Rationale: Uses the weaker C-Br bond to install the aryl group at C3 while preserving the C2-Cl handle.

  • Setup: Charge a reaction vial with 3-Bromo-2-chloro-6-methylpyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and

    
     (3-5 mol%).
    
  • Solvent/Base: Add degassed 1,4-dioxane and aqueous

    
     (2.0 M, 2.0 equiv).
    
  • Reaction: Heat to 80-90°C under Argon for 4-12 hours.

    • Critical Control: Do not exceed 100°C to prevent activation of the C2-Cl bond.

  • Workup: Cool, dilute with EtOAc, wash with brine. Purify via silica chromatography.

  • Validation:

    
     NMR should show the loss of the C3 proton signal and retention of the C2-Cl (verified by lack of reaction at C2).
    
Protocol 2: High-Speed C2-Amination (

) (Using Compound B)

Target: Synthesis of 2-amino-3-bromo-6-methylpyridine

Rationale: Exploits the high lability of C2-Br for rapid substitution.

  • Setup: Dissolve 2,3-dibromo-6-methylpyridine (1.0 equiv) in anhydrous DMF or NMP.

  • Nucleophile: Add the amine (1.2 equiv) and a base (

    
     or DIPEA, 1.5 equiv).
    
  • Reaction: Stir at Room Temperature to 50°C .

    • Comparison: Compound A would likely require heating to 100°C for the same conversion.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in <2 hours.

  • Workup: Pour into water, extract with EtOAc.

Protocol 3: Divergent Lithiation (Halogen Dance)

Target: Accessing C4-functionalized pyridines from Compound A

Rationale: While n-BuLi gives the kinetic C3-Li species, using LDA allows access to the thermodynamic C4-Li species via the "Halogen Dance" mechanism [2].

HalogenDance Start 3-Br-2-Cl-6-Me-Py Kinetic Kinetic Species (C4-Li, C3-Br) Start->Kinetic LDA, -78°C Dance Halogen Dance (Migration) Kinetic->Dance Warm to -20°C Thermo Thermodynamic Species (C3-Li, C4-Br) Dance->Thermo Equilibrium

Caption: Halogen dance pathway. Low temp traps the kinetic C4-lithio species; warming promotes Br migration to C4.

  • Kinetic Trap (C4-functionalization): Treat Compound A with LDA at -78°C in THF. Quench immediately with electrophile to get the 4-substituted-3-bromo-2-chloro product (Deprotolithiation).

  • Thermodynamic Trap (Halogen Dance): Treat Compound A with LDA at -78°C , then warm to -20°C for 30 mins. The Br migrates to C4, and Li moves to C3. Quench to get 3-substituted-4-bromo-2-chloro derivatives.

Decision Matrix
If your goal is...Select SubstrateWhy?
Modify C3 first Compound A C3-Br reacts selectively over C2-Cl with Pd and Li.
Modify C2 first Compound B C2-Br is highly activated; reacts faster/milder than C2-Cl.
Orthogonal Library Compound A Allows sequential C3 (Pd)

C2 (

)

C6 (oxidation) modifications.
C4-Functionalization Compound A Cleaner "Halogen Dance" precursor; C2-Cl stabilizes the ring better than C2-Br during migration.
References
  • Gros, P. C., & Elaachbouni, F. (2008).[1][2] Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine.[1][2][3][4] Chemical Communications, (48), 6472-6474. Link

  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. Link

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism.[5] Journal of the American Chemical Society, 136(11), 4287-4299. Link

  • Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link

Sources

Crystallographic Profiling of 3-Bromo-2-hydrazinyl-6-methylpyridine Derivatives: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on structure-based design, understanding the solid-state behavior of key pharmacophore building blocks is paramount. Derivatives of 3-Bromo-2-hydrazinyl-6-methylpyridine are highly valued precursors in the synthesis of metal-binding hydrazones, triazoles, and pharmacologically active agents, including Vasopressin V2 receptor antagonists[1].

This guide provides an objective, comparative analysis of the crystallographic properties of 3-Bromo-2-hydrazinyl-6-methylpyridine derivatives against alternative halogenated pyridine-hydrazine analogues. By examining conformational preferences, crystal packing forces, and self-validating experimental workflows, researchers can better predict the behavior of these compounds in both synthetic and biological environments.

Conformational Analysis: The Role of Steric Hindrance

The spatial arrangement of the hydrazine group relative to the pyridine ring is a critical determinant of a derivative's reactivity and receptor binding affinity. We compare the structural dynamics of our target scaffold against two well-characterized alternatives:2[2] and 3[3].

  • The Syn Preference in Mono-Substituted Analogues: In 3-chloro-2-hydrazinylpyridine, the molecule adopts a syn-conformation with a torsion angle of −9.6°[3]. The lack of a bulky substituent on the opposite side of the ring allows the hydrazine nitrogen to remain relatively coplanar with the pyridine nitrogen.

  • Conformational Polymorphism: 2-bromo-6-hydrazinylpyridine exhibits fascinating crystallographic behavior, crystallizing in the orthorhombic space group

    
     with two conformationally non-equivalent molecules in the asymmetric unit[3]. One molecule adopts a syn-disposition (torsion angle = 5.4°), while the other is forced into an anti-conformation (torsion angle = 171.0°)[3].
    
  • The 3-Bromo-6-Methyl Advantage: In 3-Bromo-2-hydrazinyl-6-methylpyridine derivatives, the dual presence of the 3-bromo and 6-methyl groups introduces severe steric hindrance at both ortho positions relative to the hydrazine moiety. This steric bulk heavily biases the thermodynamic equilibrium toward the anti-conformation. When derivatized into Schiff bases, the conformation about the C=N bond is strictly E to minimize steric clash between the pyridine ring and the imine substituent[4].

Structural_Logic N1 3-Bromo Substituent N3 Steric Hindrance (Ortho Positions) N1->N3 N5 Halogen Bonding (Br···Br Interactions) N1->N5 N2 6-Methyl Substituent N2->N3 N4 Anti-Conformation Preference N3->N4 N6 Stable Crystal Lattice & Target Affinity N4->N6 N5->N6

Caption: Logical relationship between molecular substituents, conformation, and lattice stability.

Quantitative Crystallographic Comparison

To objectively evaluate the structural landscape, the table below summarizes the crystallographic parameters of the foundational pyridine-hydrazine building blocks that inform the behavior of 3-Bromo-2-hydrazinyl-6-methylpyridine derivatives.

CompoundSpace GroupCrystal SystemHydrazine Torsion AngleDominant Lattice InteractionsRef
3-Chloro-2-hydrazinylpyridine

Monoclinic−9.6° (syn)Extensive N—H···N hydrogen bonding networks forming

cyclic motifs.
[2]
2-Bromo-6-hydrazinylpyridine

Orthorhombic5.4° (syn) & 171.0° (anti)Bifurcated N—H···(N,N) bonds; short Br···Br halogen bonds; π–π stacking.[3]
Representative Schiff Base Derivative

Monoclinic~177.9° (anti/E-isomer)N—H···N dimers; weak C—H···O bonds; C—H···π interactions.[4]

Note: The representative Schiff base data is derived from the condensation of 2-hydrazinylpyridine with sterically hindered phenols, illustrating the expected


 packing and strictly E-configuration adopted by bulky derivatives[4].

Self-Validating Experimental Methodologies

Achieving high-quality single crystals requires precise control over reaction kinetics and solvent thermodynamics. The following protocols are engineered to provide observable, self-validating milestones to ensure synthetic integrity.

Protocol A: Synthesis of the Hydrazine Precursor

Causality: Nucleophilic aromatic substitution of halogenated pyridines requires thermal energy, but excessive heat degrades the hydrazine hydrate.

  • Reagents: Combine 34 mmol of the halogenated pyridine precursor (e.g., dibromopyridine) with a massive excess (310 mmol) of hydrazine hydrate in 2 mL of 1-propanol[5].

  • Reaction: Heat the mixture at 80°C for 12 hours[5].

  • Self-Validation Checkpoint: During heating, observe the reaction mixture. It will slowly separate into two distinct layers (the lower layer comprising ~5 mL) before eventually homogenizing back into a single phase[5]. If this phase separation and subsequent homogenization do not occur, the nucleophilic substitution has stalled.

  • Crystallization: Cool the solution overnight at 4°C. Pale-yellow needles suitable for initial X-ray diffraction will deposit[5].

Protocol B: Derivatization and Single-Crystal Growth (Schiff Base)

Causality: Hydrazones and Schiff bases are prone to forming amorphous powders if the solvent evaporates too rapidly. A binary solvent system controls the dielectric constant as evaporation proceeds.

  • Condensation: Mix equimolar amounts of the hydrazine precursor and the target aldehyde in methanol[4].

  • Catalysis: Add a catalytic amount of glacial acetic acid and reflux for 3 hours[4].

  • Purification: Cool the mixture to precipitate the product. Wash with hot methanol to remove unreacted starting materials[4].

  • Crystal Growth: Dissolve the purified powder in a binary solvent mixture of Dichloromethane (CH₂Cl₂) and Ethanol (5:1 v/v)[4].

  • Slow Evaporation: Allow the solution to evaporate slowly at room temperature. The differing vapor pressures of DCM and EtOH ensure a gradual increase in solvent polarity, yielding high-quality block-like crystals[4].

Crystallization_Workflow Step1 Precursor Synthesis (Hydrazine + Pyridine) Step2 Phase Separation & Homogenization Step1->Step2 Step3 Derivatization (Schiff Base / Triazole) Step2->Step3 Step4 Binary Solvent (CH2Cl2/EtOH 5:1) Step3->Step4 Step5 Slow Evaporation & X-Ray Diffraction Step4->Step5

Caption: Experimental workflow for the synthesis and crystallization of pyridine-hydrazine derivatives.

Mechanistic Insights: Intermolecular Interactions

The structural integrity of 3-Bromo-2-hydrazinyl-6-methylpyridine derivatives in the solid state is governed by a delicate balance of non-covalent interactions:

  • Halogen Bonding (Br···Br): The inclusion of the 3-bromo substituent is not merely for synthetic versatility; it actively participates in crystal packing. In analogous brominated systems, short Br···Br halogen bonds act as highly directional anchors, stabilizing the lattice alongside standard π–π stacking interactions[3].

  • Hydrogen Bonding Networks: The terminal

    
     and internal 
    
    
    
    groups serve as potent hydrogen bond donors. In the crystal lattice, these typically form robust intermolecular N—H···N hydrogen bonds that link pairs of molecules into dimers or continuous [100] chains[4],[3]. The 6-methyl group inductively donates electron density to the pyridine ring, subtly increasing the basicity of the pyridine nitrogen and strengthening its role as a hydrogen bond acceptor.

References

  • Title: Microwave-Assistant Synthesis, Crystal Structure and Fungicidal Activity of 3-Chloro-2-hydrazinylpyridine Source: Asian Journal of Chemistry URL
  • Title: Crystal structure and DFT study of (E)-2,6-di-tert-butyl-4-{[2-(pyridin-2-yl)hydrazin-1-ylidene)
  • Title: 2-Bromo-6-hydrazinylpyridine Source: IUCrData URL
  • Title: Amide-substituted pyridinyltriazole derivatives and uses thereof (EP 3452463 B1)

Sources

Regioselectivity confirmation in 2,3-dihalopyridine hydrazine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Regioselectivity in 2,3-Dihalopyridine Hydrazine Reactions: A Comparative Methodological Guide

Executive Summary

In the synthesis of pyrazole-fused pyridines and other complex pharmaceutical scaffolds, 2,3-dihalopyridines serve as foundational building blocks. The regioselective functionalization of these substrates via Nucleophilic Aromatic Substitution (SNAr) is a critical junction that dictates downstream success. This guide objectively compares the reactivity of various dihalopyridines with hydrazine, providing mechanistic insights, comparative performance data, and a self-validating experimental protocol to ensure high-fidelity regiocontrol in your synthetic workflows.

Mechanistic Causality: The Driving Force of Regioselectivity

The core challenge in the SNAr of 2,3-dihalopyridines is distinguishing between two adjacent electrophilic centers (C2 and C3). The inherent regioselectivity heavily favors substitution at the C2 position over the C3 position[1]. As a Senior Application Scientist, it is crucial to understand that this preference is not merely a steric phenomenon, but a deeply electronic one.

When hydrazine attacks the C2 carbon, the resulting negative charge in the transition state (the Meisenheimer intermediate) is delocalized directly onto the highly electronegative pyridine nitrogen. This heteroatom stabilization drastically lowers the activation energy barrier. Conversely, nucleophilic attack at the C3 position generates an intermediate where the negative charge is localized on the carbon atoms of the ring, lacking the direct stabilizing effect of the adjacent nitrogen. Consequently, substitution at C2 is both thermodynamically and kinetically favored[1].

Comparative Performance: Substrate & Halogen Effects

Understanding how different halogens and substitution patterns affect SNAr is vital for process optimization and substrate selection.

  • 2,3-Dichloropyridine : Represents the industry standard for balancing reactivity and stability. Reaction with hydrazine hydrate under reflux yields (3-chloro-2-pyridyl)hydrazine with excellent regioselectivity (>92% yield)[1]. The C3 chlorine remains untouched due to the high energy barrier of the C3-Meisenheimer intermediate.

  • 2,3-Difluoropyridine : Fluorine is a superior nucleofuge in SNAr due to its extreme electronegativity, which highly polarizes the C-F bond and stabilizes the transition state[2]. Hydrazine substitution at C2 occurs significantly faster and under milder conditions (room temperature to 60 °C) compared to the chloro-analog, reducing the risk of degradation.

  • 2,4-Dihalopyridines (Alternative Isomer) : For comparative context, 2,4-dihalopyridines typically favor substitution at the C4 position. The C4 position benefits from strong para-activation by the pyridine nitrogen and reduced steric hindrance, overriding the ortho-activation seen in 2,3-isomers[3].

Table 1: Quantitative Comparison of Regioselectivity in SNAr of Dihalopyridines with Hydrazine
SubstrateReagents & ConditionsMajor ProductRegioselectivityYield (%)
2,3-Dichloropyridine Hydrazine hydrate, Reflux, 14h(3-chloro-2-pyridyl)hydrazineC2 92.8
2,3-Difluoropyridine Hydrazine hydrate, RT to 60 °C(3-fluoro-2-pyridyl)hydrazineC2 >90.0
2,4-Dichloropyridine Hydrazine hydrate, Reflux(2-chloro-4-pyridyl)hydrazineC4 ~85.0

Experimental Workflow: Self-Validating Protocol for C2-Hydrazination

To ensure strict reproducibility, the following protocol for the synthesis of (3-chloro-2-pyridyl)hydrazine is designed as a self-validating system. The protocol leverages precise stoichiometric excess to drive the reaction, and a controlled aqueous quench that uses differential solubility to isolate the pure regioisomer without the need for column chromatography.

Step-by-Step Methodology:

  • Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (1.0 g, 6.76 mmol)[1].

  • Reagent Addition : Slowly add hydrazine hydrate (3.38 mL, 67.6 mmol, 10 equiv).

    • Causality: A 10-fold molar excess of hydrazine is critical. It acts as both the nucleophile and the solvent/base, driving the equilibrium forward while sterically and kinetically suppressing the formation of symmetric bis(3-chloro-2-pyridyl)hydrazine dimers.

  • Reaction Execution : Heat the mixture to reflux (approx. 115–120 °C) and maintain for 14 hours. Monitor the reaction progress via LC-MS to confirm the complete disappearance of the starting material[1].

  • Controlled Quench : Cool the reaction mass to 80 °C and slowly add distilled water (50 mL). Further cool the mixture to 25–30 °C with continuous stirring.

    • Causality: The target (3-chloro-2-pyridyl)hydrazine is highly insoluble in cold water, whereas unreacted hydrazine and the hydrazine hydrochloride byproduct remain fully dissolved. This solubility differential forces the selective precipitation of the product[1].

  • Isolation : Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with water (165 mL) to ensure the complete removal of residual hydrazine and salts.

  • Validation : Dry the product at 60 °C under vacuum to a constant weight.

    • Self-Validation: The regiochemistry is easily confirmed via 1H NMR; the retention of the C3-chlorine is evidenced by the lack of substitution at the C3 position, yielding a distinct, unperturbed coupling pattern for the remaining C4, C5, and C6 protons.

Reaction Pathway Visualization

G Substrate 2,3-Dihalopyridine (e.g., Cl, F) AttackC2 Nucleophilic Attack at C2 by Hydrazine Substrate->AttackC2 Favored Pathway AttackC3 Nucleophilic Attack at C3 by Hydrazine Substrate->AttackC3 High Energy Barrier IntC2 Meisenheimer Intermediate (C2) Negative charge stabilized by Pyridine Nitrogen AttackC2->IntC2 IntC3 Meisenheimer Intermediate (C3) Negative charge localized on Carbon (Unstable) AttackC3->IntC3 ProductC2 Major Product: (3-Halo-2-pyridyl)hydrazine (>90% Yield) IntC2->ProductC2 Fast Elimination of Halide ProductC3 Minor/No Product: (2-Halo-3-pyridyl)hydrazine IntC3->ProductC3 Slow/No Reaction

Mechanistic pathway of SNAr regioselectivity in 2,3-dihalopyridines with hydrazine.

References

Sources

Theoretical Baseline: The C₆H₈BrN₃ Blueprint

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis of C₆H₈BrN₃: A Comparative Guide to Analytical Platforms and Methodologies

In pharmaceutical development and medicinal chemistry, brominated nitrogenous heterocycles—such as 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine[1] and 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole[2]—serve as critical cross-coupling intermediates. Both compounds share the empirical formula C₆H₈BrN₃ .

Before these compounds can be utilized in drug development, their structural purity must be verified. As a Senior Application Scientist, I approach this by establishing the theoretical elemental baseline and then architecting a self-validating analytical workflow to confirm it. This guide objectively compares the leading analytical platforms capable of validating the elemental composition of C₆H₈BrN₃ and provides the mechanistic rationale behind the experimental protocols.

To validate a synthesized batch of C₆H₈BrN₃, we must first calculate its exact theoretical mass percentages. This serves as the ground truth against which all instrumental data is measured.

  • Carbon (C): 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen (H): 8 atoms × 1.008 g/mol = 8.064 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol

  • Total Molar Mass: 202.055 g/mol

Theoretical Mass Percentages:

  • %C: (72.066 / 202.055) × 100 = 35.67%

  • %H: (8.064 / 202.055) × 100 = 3.99%

  • %N: (42.021 / 202.055) × 100 = 20.80%

  • %Br: (79.904 / 202.055) × 100 = 39.55%

(Note: Sum equals 100.01% due to standard IUPAC rounding).

Analytical Platform Comparison

No single instrument can optimally quantify bulk Carbon, Hydrogen, Nitrogen, and a heavy halogen like Bromine simultaneously with the ±0.3% precision required for pharmaceutical release[3]. We must compare hybrid analytical strategies.

Feature / MetricPlatform A: Combustion + IC (e.g., Thermo FlashSmart + Dionex ICS-3000)Platform B: MIC + ICP-MS (e.g., Agilent 7900)Platform C: WDXRF (e.g., Rigaku Supermini200)
Primary Use Case Gold Standard for Full Elemental Profiling Trace Impurity & Heavy Metal ScreeningRapid, Non-Destructive Halogen Screening
C, H, N Accuracy Excellent (±0.15% variance)Poor (Atmospheric/ionization interference)Blind to H; Poor for low-Z elements (C, N)
Bromine Accuracy Excellent (Specific to ionic halogens)Excellent (High sensitivity for trace Br)Moderate (Matrix effects require calibration)
Sample Destruction Total (Combustion)Total (Microwave Digestion)Non-Destructive
Verdict for C₆H₈BrN₃ Recommended. Validates the entire empirical formula.Not Recommended. Fails to validate the organic framework (C, H, N).Not Recommended. Only useful for rapid Br presence/absence testing.

Scientific Consensus: Platform A is the only viable choice for complete empirical formula validation. It utilizes dynamic flash combustion for CHN[4] and oxygen-flask combustion paired with Ion Chromatography (IC) for halogens[5][6].

Mechanistic Workflow Visualization

ElementalWorkflow cluster_CHN CHN Quantification Pathway cluster_Br Bromine Quantification Pathway Sample C6H8BrN3 Sample (Pharmaceutical Isolate) WeighCHN Microbalance Weighing (1-2 mg in Tin Capsule) Sample->WeighCHN WeighBr Analytical Weighing (5-10 mg in Ashless Paper) Sample->WeighBr Combustion Dynamic Flash Combustion (950°C, O2 excess) WeighCHN->Combustion Exothermic Oxidation Reduction Copper Reduction Furnace (850°C, NOx → N2) Combustion->Reduction CO2, H2O, NOx TCD GC Separation & TCD Detection Reduction->TCD CO2, H2O, N2 Validation Empirical Formula Validation C: 35.67%, H: 3.99%, N: 20.80%, Br: 39.55% TCD->Validation %C, %H, %N Flask Schöninger Flask Combustion (O2 Atmosphere) WeighBr->Flask Ignition Absorb Alkaline Absorption (NaOH + H2O2) Flask->Absorb Br2 / HBr Gas IC Ion Chromatography (Conductivity Detection) Absorb->IC Br- (aq) IC->Validation %Br

Figure 1: Dual-pathway analytical workflow for the complete elemental validation of C₆H₈BrN₃.

Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must be a self-validating system. We achieve this through Bracketing Calibration : analyzing a Certified Reference Material (CRM) before, during, and after the sample batch. If the CRM drifts beyond ±0.15%, the system halts, ensuring any deviation in the C₆H₈BrN₃ results stems from the sample's actual purity, not instrumental drift.

Protocol A: CHN Determination via Dynamic Flash Combustion
  • Micro-Weighing: Accurately weigh 1.500 mg (± 1 µg) of C₆H₈BrN₃ into a highly pure tin capsule using a microbalance[3][7].

    • Causality: Why tin? Tin acts as a combustion catalyst. During the flash phase, tin undergoes a highly exothermic oxidation, temporarily driving the local temperature from 950°C to over 1800°C. This thermal spike is mandatory to break the robust N-N and C-N bonds in the triazole/pyrazole rings of C₆H₈BrN₃, preventing the formation of refractory nitrogen char[7].

  • Flash Combustion: Drop the capsule into a quartz reactor heated to 950°C under a dynamic flow of pure O₂. The sample is converted into CO₂, H₂O, and nitrogen oxides (NOx)[8].

  • Catalytic Reduction: Pass the combustion gases through a secondary furnace packed with elemental copper at 850°C.

    • Causality: Flash combustion produces a heterogeneous mixture of NOx species. The copper quantitatively reduces all NOx to stable N₂ gas, ensuring a single, sharp chromatographic peak for accurate integration[8].

  • Chromatographic Separation & Detection: Sweep the gases (N₂, CO₂, H₂O) via Helium carrier gas through a GC column to a Thermal Conductivity Detector (TCD) for quantification[3].

Protocol B: Bromine Determination via Schöninger Flask & Ion Chromatography
  • Sample Preparation: Weigh 5.0 mg of C₆H₈BrN₃ onto an ashless filter paper flag.

  • Alkaline Absorption Setup: Add 10 mL of an absorbing solution (0.1 M NaOH + 1% H₂O₂) to a heavy-walled Schöninger flask. Flush the flask with pure O₂.

    • Causality: Why an alkaline peroxide solution? Combustion of brominated organics yields a volatile mixture of Br₂ and HBr gas. The H₂O₂ acts as a reducing agent to convert all volatile bromine species to stable bromide (Br⁻) ions. Simultaneously, the alkaline NaOH prevents the volatilization of HBr gas. This dual-action chemistry ensures 100% recovery of the analyte[3][5].

  • Combustion: Ignite the paper flag and immediately seal the flask. Allow 30 minutes for the combustion smoke to be fully absorbed into the liquid phase.

  • Ion Chromatography (IC): Inject the diluted absorption solution into an IC system (e.g., Dionex ICS-3000) equipped with an anion-exchange column and a suppressed conductivity detector[3][6]. Compare the bromide peak area against a 4-bromobenzoic acid CRM calibration curve.

Experimental Data: Theoretical vs. Expected Performance

When the protocols above are executed correctly on highly pure (>99%) C₆H₈BrN₃, the resulting data should tightly align with the theoretical baseline. Below is a summary of expected experimental tolerances based on platform capabilities.

ElementTheoretical Mass (%)Expected Experimental Result (Platform A)Acceptable Pharmacopeial Variance
Carbon (C) 35.67%35.65% ± 0.15%± 0.30%
Hydrogen (H) 3.99%4.01% ± 0.10%± 0.30%
Nitrogen (N) 20.80%20.78% ± 0.15%± 0.30%
Bromine (Br) 39.55%39.52% ± 0.20%± 0.50%

By combining dynamic flash combustion with ion chromatography, researchers can definitively prove the structural identity and bulk purity of C₆H₈BrN₃, satisfying stringent regulatory requirements for downstream drug development.

References

  • Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing - robertson-microlit.com. 5

  • Elemental analysis - huji.ac.il. 3

  • BR42292 Elemental analysis applications compendium - thermofisher.com. 4

  • CHNSO Organic Elemental Analysis - Sample Preparation - mt.com. 7

  • 3-bromo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine - benchchem.com. 1

  • 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole hydrochloride - benchchem.com. 2

  • Residue on Ignition / Ashing Methods | Medac Ltd - approvedbusiness.co.uk. 8

  • Solvent processing for improved separation of hydrothermal liquefaction products - rsc.org. 6

Sources

Safety Operating Guide

3-Bromo-2-hydrazinyl-6-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Protocol for 3-Bromo-2-hydrazinyl-6-methylpyridine

As a Senior Application Scientist, I recognize that the handling and disposal of substituted hydrazines present unique logistical and safety challenges in drug development and synthetic laboratories. 3-Bromo-2-hydrazinyl-6-methylpyridine (CAS: 1289199-85-4)[1] is a valuable building block in medicinal chemistry, but its hydrazine moiety dictates strict adherence to specialized safety protocols.

Hydrazine derivatives are generally characterized by their acute toxicity, potential for skin sensitization, and status as suspected carcinogens[2][3]. Furthermore, as potent reducing agents, their waste streams must be meticulously managed to prevent incompatible chemical interactions. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill mitigation, and final disposal of this compound.

Chemical Hazard Profile & Quantitative Data

Before initiating any disposal or cleanup protocol, it is critical to understand the physical and chemical properties that dictate the compound's behavior. The following table synthesizes the operational hazard data for 3-Bromo-2-hydrazinyl-6-methylpyridine, extrapolated from its structural class[1][2].

Property / Hazard ClassOperational Data & Implications
Chemical Name 3-Bromo-2-hydrazinyl-6-methylpyridine
CAS Registry Number 1289199-85-4[1]
Chemical Class Halogenated substituted hydrazine / Pyridine derivative
Primary Hazards Acute toxicity (oral/dermal/inhalation), severe irritant, suspected carcinogen, aquatic toxicity[2][3].
Reactivity Profile Reducing agent. Incompatible with strong oxidizing agents (e.g., nitric acid, peroxides, permanganates).
Disposal Classification Hazardous Chemical Waste (Do not discharge into drains)[2][4].

Operational Safety & Causality in Handling

Standard operating procedures often list Personal Protective Equipment (PPE) without explaining the why. In a self-validating safety system, understanding causality ensures compliance.

  • Engineering Controls: All handling of the solid powder or its solutions must occur within a certified chemical fume hood[2]. Causality: Hydrazine derivatives can sublime or form fine, highly respirable dusts during transfer. Fume hoods maintain negative pressure, preventing inhalation exposure[5].

  • PPE Requirements: Nitrile or neoprene chemical-resistant gloves (double-gloving recommended), safety goggles with side shields, and a flame-retardant lab coat[2]. Causality: The lipophilic nature of the methylpyridine ring can facilitate dermal absorption of the toxic hydrazine moiety.

  • Avoidance of In-House Neutralization: Do not attempt to chemically quench or neutralize bulk hydrazine derivative waste (e.g., using bleach or strong acids) in the lab. Causality: Uncontrolled oxidation of hydrazines can lead to highly exothermic reactions, the rapid evolution of nitrogen gas (pressurization risk), and the release of toxic byproducts[4].

Step-by-Step Disposal and Spill Mitigation Workflows

The following protocols are designed for professional laboratory settings and must be integrated into your institution's broader Environmental Health and Safety (EHS) framework.

A. Routine Waste Segregation Protocol
  • Primary Containment: Collect all solid waste, contaminated weighing paper, and residual solutions containing 3-Bromo-2-hydrazinyl-6-methylpyridine in a chemically compatible, sealable container (e.g., High-Density Polyethylene - HDPE). Glass may be used for solutions if protected from impact.

  • Segregation (Critical Step): Ensure this waste container is strictly segregated from oxidizing waste streams. Verification: Cross-reference the waste log to confirm no nitric acid, hydrogen peroxide, or halogen-based oxidizers have been added to this specific container.

  • Secondary Containment: Place the primary container within a secondary, larger sealable plastic bag or bin to contain potential leaks[2].

  • Labeling: Apply a compliant hazardous waste label immediately. It must clearly state: "Hazardous Waste: Substituted Hydrazine Derivative (Toxic, Suspected Carcinogen)."

  • Satellite Accumulation: Store the sealed, labeled container in a designated, well-ventilated satellite accumulation area[2].

  • Final Disposition: Arrange for pickup and incineration by a certified, licensed hazardous waste management company[2][4].

B. Spill Containment Workflow

In the event of a localized benchtop or fume hood spill:

  • Isolate & Assess: Immediately halt work, ensure the fume hood sash is lowered to a safe working height, and alert nearby personnel.

  • Containment via Inert Absorbent: Carefully cover the spilled solid or liquid with an inert absorbent material, such as vermiculite or sand[2]. Causality: Do not use combustible absorbents like sawdust or paper towels for bulk spills, as the reducing nature of the hydrazine derivative combined with a combustible matrix poses a fire risk.

  • Collection: Using non-sparking tools (e.g., a plastic scoop), gently sweep the absorbent mixture into a designated hazardous waste container[2]. Avoid vigorous sweeping to prevent aerosolizing the dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol) using a disposable cloth. Place the contaminated cloth into the hazardous waste bag[2].

Visualizing the Waste Management Pathway

The following diagram illustrates the logical flow of the disposal and spill response protocols, emphasizing the critical decision points for segregation and containment.

WasteWorkflow Start Waste Generation or Accidental Spill Assess Assess Scenario (Routine vs. Spill) Start->Assess PPE Verify Fume Hood & Don Appropriate PPE Assess->PPE Inert Apply Inert Absorbent (Sand/Vermiculite) DO NOT use sawdust PPE->Inert If Spill Event Routine Collect in Compatible Primary Container (HDPE) PPE->Routine If Routine Waste Inert->Routine Sweep gently Secondary Place in Secondary Containment Bag/Bin Routine->Secondary Label Apply GHS/RCRA Label: 'Toxic/Hydrazine Deriv.' Secondary->Label Verify Verify Segregation (Away from Oxidizers) Label->Verify Store Transfer to Satellite Accumulation Area Verify->Store Dispose Transfer to Licensed Hazardous Waste Contractor Store->Dispose

Figure 1: Decision matrix and operational workflow for the safe handling, spill mitigation, and disposal of 3-Bromo-2-hydrazinyl-6-methylpyridine.

References

  • International Programme on Chemical Safety (IPCS). "Hydrazine (EHC 68, 1987)." Inchem.org. Available at: [Link]

  • Accela ChemBio. "1388037-04-4, 3-Bromo-2-hydrazinyl-6-methoxypyridine (Catalog Data)." Accelachem.com. Available at: [Link]

  • Department of Toxic Substances Control (DTSC). "Environmental Protection Department Oil/Hazardous Material Spill Report." DTSC-SSFL.com. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Criteria for a Recommended Standard: Occupational Exposure to Hydrazines." CDC Stacks. Available at: [Link]

Sources

Personal protective equipment for handling 3-Bromo-2-hydrazinyl-6-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

3-Bromo-2-hydrazinyl-6-methylpyridine is a specialized heterocyclic building block combining the toxicity and instability of a hydrazine moiety with the irritant properties of a halogenated pyridine.

Critical Hazard Profile:

  • Acute Toxicity: High potential for toxicity via oral, dermal, and inhalation routes (attributed to the hydrazine functionality).

  • Sensitizer: Hydrazines are potent skin and respiratory sensitizers.

  • Genotoxicity: Suspected mutagen/carcinogen (class-wide hazard for hydrazine derivatives).

  • Chemical Instability: Reducing agent; susceptible to oxidation by air and decomposition by heat.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for hydrazinyl pyridines due to the high permeation rate of hydrazines through standard nitrile rubber.

PPE CategoryRequirementTechnical Justification
Hand Protection Primary: Silver Shield® (Laminate) or Norfoil.Secondary (Dexterity): Double-gloved Nitrile (min 0.11mm) over laminate liners if handling solids; change immediately upon splash.Hydrazines can permeate standard nitrile gloves in <15 minutes. Laminate films provide >8 hour breakthrough protection.
Respiratory Engineering Control: Fume hood (Face velocity >100 fpm).Backup: P100/N100 Particulate Respirator (if solid) or Full-face OV/AG respirator (if aerosolized).Inhalation of hydrazine dusts or vapors can cause severe respiratory sensitization and systemic toxicity.
Eye/Face Chemical Splash Goggles + Face Shield (8-inch).Pyridyl hydrazines are corrosive/severe irritants. Safety glasses do not protect against dust ingress or splashes.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.Prevents contamination of street clothes; hydrazine residues are difficult to deactivate on fabric.
Operational Handling Protocols
A. Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen). The hydrazine group is air-sensitive and will oxidize to the azo or diazo species, potentially releasing nitrogen gas.

  • Temperature: Refrigerate (2–8°C).

  • Segregation: Isolate from oxidizing agents (peroxides, permanganates) and strong acids.

B. Weighing & Transfer Workflow
  • Static Control: Hydrazine derivatives often exist as fluffy, static-prone crystals. Use an anti-static gun or ionizer during weighing to prevent dispersal.

  • Containment: Weigh only inside a chemical fume hood or a powder containment balance enclosure.

HandlingWorkflow Start Storage (Argon/Cold) Prep Prep Area (Anti-Static Setup) Start->Prep Acclimatize Weigh Weighing (Fume Hood Only) Prep->Weigh Double Gloves Transfer Transfer (Closed Vessel) Weigh->Transfer Dissolve Immed. Clean Decon (Bleach/Water) Transfer->Clean Waste Segregation

Figure 1: Safe handling workflow emphasizing containment and immediate dissolution to minimize dust exposure.

C. Reaction Setup
  • Dissolution: Dissolve the solid in the reaction solvent (e.g., Ethanol, DMF) immediately after weighing to eliminate inhalation hazards.

  • Venting: Reactions involving hydrazines can evolve nitrogen gas (

    
    ) or hydrogen halides. Ensure the reaction vessel is vented through a scrubber or bubbler.
    
Emergency Response & Decontamination
Spill Response Decision Tree

SpillResponse Spill Spill Detected Size Assess Size Spill->Size Small < 5 grams/mL Size->Small Manageable Large > 5 grams/mL Size->Large High Hazard PPE_Check Don Silver Shield Gloves & Goggles Small->PPE_Check Evac Evacuate Lab Call EHS Large->Evac Absorb Cover with Vermiculite/Sand PPE_Check->Absorb Waste Double Bag Label 'Toxic' Absorb->Waste Deact Deactivate Surface (10% Bleach) Waste->Deact

Figure 2: Decision logic for spill remediation. Note that large spills of hydrazines require professional hazmat intervention.

Decontamination Solution

For surface cleaning (hood sash, balance):

  • Preparation: Prepare a fresh 10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the hydrazine moiety to nitrogen gas and water.

  • Caution: Ensure no acid is present, as mixing bleach and acid generates chlorine gas.

Disposal & Waste Management

Do NOT dispose of down the drain.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container labeled "Toxic - Hydrazine Contaminated Debris."

  • Liquid Waste:

    • Preferred: Segregate into a "High Hazard" liquid waste stream for incineration.

    • Quenching (Small Scale Only): Treat aqueous rinses with excess dilute bleach (NaOCl) in a fume hood. Allow to stand for 24 hours to ensure complete oxidation before disposal into the aqueous waste stream (check local regulations).

    • Reaction Mixtures: Do not mix with ketone solvents (e.g., Acetone) in the waste drum, as this can form hydrazones, which may precipitate or remain toxic.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50999406, 3-bromo-2-hydrazinopyridine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.